Iptakalim
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
642407-44-1 |
|---|---|
Formule moléculaire |
C9H21N |
Poids moléculaire |
143.27 g/mol |
Nom IUPAC |
2,3-dimethyl-N-propan-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H21N/c1-7(2)9(5,6)10-8(3)4/h7-8,10H,1-6H3 |
Clé InChI |
RGWFHCMKBAMWDX-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C)NC(C)C |
SMILES canonique |
CC(C)C(C)(C)NC(C)C |
Synonymes |
iptakalim N-(1-methylethyl)-1,1,2-trimethylpropylamine |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Iptakalim on KATP Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptakalim is a novel ATP-sensitive potassium (KATP) channel modulator with a unique pharmacological profile. It exhibits a bidirectional and tissue-selective mechanism of action, acting as an opener of vascular-type KATP channels (Kir6.1/SUR2B) and an inhibitor of pancreatic-type KATP channels (Kir6.2/SUR1). This dual activity makes it a compound of significant interest for therapeutic applications, including the management of hypertension and potentially type 2 diabetes. This technical guide provides a comprehensive overview of the molecular interactions, quantitative effects, and experimental methodologies used to elucidate the mechanism of action of this compound on KATP channels.
Introduction to KATP Channels and this compound
ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes that couple the metabolic state of a cell to its electrical activity.[1] They are composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[2] The specific combination of Kir6.x and SURx isoforms determines the channel's physiological role and pharmacological properties in different tissues.
This compound is a KATP channel opener that demonstrates significant selectivity for different channel subtypes.[3] It is a potent activator of the SUR2B/Kir6.1 channel, which is predominantly found in vascular smooth muscle, leading to vasodilation.[3][4] Conversely, it inhibits the SUR1/Kir6.2 channel, the primary KATP channel in pancreatic beta-cells.[5] This document will delve into the intricate details of these opposing actions.
Bidirectional Mechanism of Action of this compound
The defining characteristic of this compound is its ability to differentially modulate KATP channel subtypes. This bidirectional regulation is central to its therapeutic potential.
Activation of Vascular KATP Channels (Kir6.1/SUR2B)
In vascular smooth muscle cells, this compound acts as a potent activator of KATP channels composed of Kir6.1 and SUR2B subunits.[3] This activation leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes vasodilation, making this compound an effective antihypertensive agent.[2] this compound is noted to be a more potent activator of the SUR2B/Kir6.1 subtype than other well-known KATP channel openers like diazoxide and pinacidil.[3]
Inhibition of Pancreatic β-Cell KATP Channels (Kir6.2/SUR1)
In contrast to its effects on vascular KATP channels, this compound inhibits the Kir6.2/SUR1 channels found in pancreatic β-cells.[5] This inhibition leads to depolarization of the β-cell membrane, opening of voltage-gated calcium channels, and an increase in intracellular calcium. This cascade of events ultimately stimulates insulin release.[5] This action on pancreatic KATP channels suggests a potential therapeutic role for this compound in conditions requiring enhanced insulin secretion. Single-channel recordings have revealed that this compound reduces the open probability of these channels without altering their sensitivity to ATP.[5]
Quantitative Analysis of this compound's Effects
The following table summarizes the quantitative data available on the effects of this compound on different KATP channel subtypes. Due to the limited availability of specific EC50 and IC50 values for this compound in the public domain, concentration ranges from key studies are provided to indicate effective concentrations.
| Parameter | KATP Channel Subtype | Effect | Concentration/Value | Reference |
| Activation | Kir6.1/SUR2B | Vasodilation | Effective at 10-100 µmol/L | [6] |
| Inhibition | Kir6.2/SUR1 | Channel Closure | 300-500 µM | [7] |
| Effect on Open Probability (Po) | Kir6.2/SUR1 | Reduction | Not Quantified | [5] |
Detailed Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Detailed methodologies for these key experiments are outlined below.
Heterologous Expression of KATP Channels in HEK293 Cells
To study the effects of this compound on specific KATP channel subtypes in a controlled environment, human embryonic kidney 293 (HEK293) cells are commonly used for heterologous expression.
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Transient Transfection: For transient expression of KATP channel subunits, a common method is lipofection. For a 6-well plate, HEK293 cells are seeded to be 60-80% confluent on the day of transfection. Plasmids encoding the desired Kir6.x and SURx subunits (e.g., Kir6.1 and SUR2B, or Kir6.2 and SUR1) are mixed with a transfection reagent like Lipofectamine in a serum-free medium such as Opti-MEM. The DNA-lipid complexes are then added to the cells. Electrophysiological or other assays are typically performed 24-72 hours post-transfection.
Electrophysiological Recording using Patch-Clamp Technique
Patch-clamp electrophysiology is a fundamental technique for directly measuring the ion flow through KATP channels and assessing the effects of modulators like this compound.
-
Whole-Cell Patch-Clamp: This configuration allows for the recording of macroscopic currents from the entire cell membrane.
-
Pipette Solution (Intracellular): A typical pipette solution for recording K+ currents contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP (to maintain a basal level of channel inhibition). The pH is adjusted to 7.3 with KOH.
-
Bath Solution (Extracellular): The standard bath solution contains (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, and 10 HEPES. The pH is adjusted to 7.4 with KOH.
-
Voltage Protocol: To measure KATP channel currents, the cell is typically held at a holding potential of -70 mV. Voltage steps or ramps are then applied to elicit currents. For example, a voltage ramp from -120 mV to +60 mV can be used to determine the current-voltage relationship.
-
-
Inside-Out Patch-Clamp: This configuration is ideal for studying the direct effects of intracellularly applied substances on single-channel activity. After forming a gigaohm seal with the cell membrane, the pipette is withdrawn to excise a patch of membrane, exposing the intracellular face to the bath solution. This allows for precise control of the concentration of ATP, ADP, and drugs like this compound applied to the channel.
Intracellular Calcium Imaging
Changes in KATP channel activity lead to alterations in intracellular calcium concentration ([Ca2+]i), which can be monitored using fluorescent calcium indicators.
-
Dye Loading: Cells are incubated with a cell-permeant calcium-sensitive dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 2-5 µM in a physiological buffer for 30-60 minutes at room temperature. A non-ionic detergent like Pluronic F-127 is often included to aid in dye solubilization.
-
Imaging: After washing to remove extracellular dye, the cells are imaged using a fluorescence microscope equipped with a ratiometric imaging system. For Fura-2, cells are alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Radioligand Binding Assay
-
Membrane Preparation: Membranes from cells expressing the KATP channel of interest are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand that binds to the KATP channel, such as [3H]glibenclamide, in the presence of varying concentrations of the unlabeled competitor drug (this compound).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is then quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of the competitor drug can be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
Caption: this compound's activation of vascular KATP channels.
Signaling Pathway of this compound in Pancreatic β-Cells
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Involvement of SUR2/Kir6.1 channel in the physiopathology of pulmonary arterial hypertension [frontiersin.org]
- 5. This compound, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 7. Discovery and Characterization of VU0542270, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the SUR2B/Kir6.1 Selectivity of Iptakalim
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptakalim is a novel ATP-sensitive potassium (KATP) channel opener demonstrating significant promise as an antihypertensive agent. Its therapeutic efficacy is intrinsically linked to its selective activation of the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in vascular smooth muscle cells. This technical guide provides a comprehensive overview of the SUR2B/Kir6.1 selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of KATP channels and the development of related therapeutics.
Introduction: The Role of KATP Channels in Vascular Tone
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical activity. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific combination of Kir6.x and SURx subunits determines the channel's physiological and pharmacological properties.
In vascular smooth muscle, the predominant KATP channel subtype is composed of SUR2B and Kir6.1 subunits. The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes vasodilation and a reduction in blood pressure. This compound leverages this mechanism through its selective activation of SUR2B/Kir6.1 channels.
Quantitative Analysis of this compound's Selectivity
The pharmacological profile of this compound is characterized by its significant selectivity for the SUR2B/Kir6.1 KATP channel subtype. It exhibits a nuanced interaction with other subtypes, acting as a potent activator of SUR2B/Kir6.1, a mild activator of SUR2A/Kir6.2, and an inhibitor of the pancreatic SUR1/Kir6.2 subtype. This bidirectional regulation underscores its unique therapeutic potential.
Table 1: Potency of this compound on Different KATP Channel Subtypes
| KATP Channel Subtype | Effect | Concentration/Potency | Reference |
| SUR2B/Kir6.1 | Activation | Potent activator | [1] |
| SUR2A/Kir6.2 | Activation | Mild effects | [1] |
| SUR1/Kir6.2 | Inhibition | Fails to open; closes diazoxide-induced channels at 300-500 µM | [1][2] |
Note: Specific EC50 and IC50 values for this compound across all KATP channel subtypes are not consistently reported in a single comprehensive study. The available data strongly supports the qualitative selectivity profile presented.
Experimental Protocols
The determination of this compound's selectivity for SUR2B/Kir6.1 relies on robust experimental methodologies, primarily involving heterologous expression of KATP channel subunits in cell lines and subsequent electrophysiological analysis.
Heterologous Expression of KATP Channels
-
Objective: To express specific KATP channel subtypes (SUR2B/Kir6.1, SUR2A/Kir6.2, and SUR1/Kir6.2) in a controlled cellular environment for pharmacological testing.
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Xenopus laevis oocytes are commonly used due to their low endogenous channel expression and high transfection/injection efficiency.
-
Methodology:
-
Vector Preparation: cDNAs encoding the human SURx and Kir6.x subunits are subcloned into appropriate mammalian expression vectors (e.g., pcDNA3.1).
-
Transfection (HEK293 cells): Cells are transiently transfected with the expression vectors using a lipid-based transfection reagent (e.g., Lipofectamine). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.
-
cRNA Injection (Xenopus oocytes): cRNAs for the respective subunits are synthesized in vitro and co-injected into the cytoplasm of defolliculated Xenopus oocytes.
-
Incubation: Transfected or injected cells are incubated for 24-72 hours to allow for channel expression and assembly.
-
Electrophysiological Recording (Patch-Clamp)
-
Objective: To measure the ionic currents through the expressed KATP channels in response to this compound and other compounds.
-
Configuration: The whole-cell or inside-out patch-clamp configurations are typically employed.
-
Methodology:
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES (pH adjusted to 7.4 with KOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of ATP (e.g., 0.1 mM to test openers) (pH adjusted to 7.2 with KOH).
-
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the cell membrane.
-
Recording:
-
Whole-Cell: The membrane patch is ruptured to allow dialysis of the cell interior with the pipette solution. The membrane potential is held at a specific voltage (e.g., -60 mV), and current is recorded.
-
Inside-Out: After seal formation, the pipette is retracted to excise a patch of membrane, with the intracellular face exposed to the bath solution. This allows for direct application of ATP and drugs to the intracellular side of the channel.
-
-
Drug Application: this compound and other test compounds are applied to the external solution (whole-cell) or the bath solution (inside-out) at varying concentrations to determine their effects on channel activity.
-
Data Analysis: The change in current amplitude in response to the drug is measured and used to construct concentration-response curves, from which EC50 or IC50 values can be derived.
-
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound-induced vasodilation pathway.
Experimental Workflow for Determining Subtype Selectivity
Caption: Workflow for selectivity profiling.
Discussion and Future Directions
The pronounced selectivity of this compound for the SUR2B/Kir6.1 KATP channel subtype is a key determinant of its therapeutic profile as an antihypertensive agent. This selectivity minimizes off-target effects, such as the modulation of pancreatic KATP channels which could lead to hypoglycemia. The inhibitory action of this compound on SUR1/Kir6.2 channels further highlights its complex and unique pharmacology.
Future research should focus on elucidating the precise molecular determinants of this compound's interaction with the SUR2B subunit, which could inform the design of next-generation KATP channel openers with even greater selectivity and improved pharmacokinetic properties. Furthermore, a comprehensive head-to-head quantitative comparison of this compound's potency across all major KATP channel subtypes in a single standardized set of assays would be invaluable to the field. Understanding the structural basis for its bidirectional effects on different SUR isoforms will also be a critical area of investigation.
Conclusion
This compound's pharmacological profile is defined by its significant and selective activation of the vascular SUR2B/Kir6.1 KATP channel. This selectivity, established through rigorous electrophysiological and molecular biological techniques, forms the foundation of its antihypertensive efficacy and favorable safety profile. This technical guide provides a foundational understanding of the key data, methodologies, and conceptual frameworks essential for the continued research and development of this compound and other selective KATP channel modulators.
References
Iptakalim's Effects on Vascular Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iptakalim is a novel ATP-sensitive potassium (KATP) channel opener with significant vasorelaxant properties, primarily targeting vascular smooth muscle cells (VSMCs). Its mechanism of action centers on the activation of KATP channels, leading to membrane hyperpolarization and subsequent vasodilation. This technical guide provides an in-depth analysis of this compound's effects on VSMCs, detailing its molecular interactions, downstream signaling cascades, and antiproliferative effects. Quantitative data from key studies are summarized, and experimental methodologies are described to facilitate further research and development.
Core Mechanism of Action: KATP Channel Activation
This compound exerts its primary effect by opening ATP-sensitive potassium (KATP) channels in the plasma membrane of VSMCs[1]. These channels are crucial regulators of cellular excitability[2]. This compound shows a significant selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in vascular smooth muscle[3][4]. This selectivity contributes to its preferential relaxation of resistance vessels, such as arterioles and small arteries, with minimal impact on large arteries or capacitance vessels[3].
The opening of KATP channels by this compound increases potassium (K+) efflux, leading to hyperpolarization of the cell membrane[1][2]. This change in membrane potential makes it more difficult for voltage-gated calcium channels (VGCCs) to open, thereby reducing the influx of extracellular calcium (Ca2+)[1][3]. The resulting decrease in intracellular free Ca2+ concentration is a key factor in the relaxation of vascular smooth muscle[1][3]. The inhibitory effect of this compound-induced vasodilation by the KATP channel blocker glibenclamide confirms this mechanism[5][6].
Signaling Pathway: KATP Channel Activation and Vasorelaxation
Caption: this compound-induced vasorelaxation signaling pathway.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on vascular smooth muscle and endothelial cells from various studies.
Table 1: Electrophysiological Effects of this compound on KATP Currents
| Cell Type | This compound Concentration (μmol/L) | Effect on Whole-Cell KATP Currents | ATP Dependence (μmol/L) | Reference |
| Rat Mesenteric Microvascular Endothelial Cells (MVECs) | 10 | Significant increase | Effective at 100 and 1000 | [5] |
| Rat Mesenteric Microvascular Endothelial Cells (MVECs) | 100 | Significant increase | Effective at 100 and 1000, but not at 10, 3000, or 5000 | [5] |
Table 2: Antiproliferative and Signaling Effects of this compound
| Cell Type | Stimulus | This compound Concentration (mol/L) | Effect | Reference |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Endothelin-1 (ET-1) | 10⁻⁵ | Abolishes the proliferative effect of 10⁻⁸ mol/L ET-1 | [7] |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Endothelin-1 (ET-1) | Not specified | Inhibits [³H]thymidine incorporation and cell cycle transition, blocks transient rise in [Ca²⁺]cyt, and inhibits ERK1/2 phosphorylation. | [6] |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Hypoxia | Dose-dependent | Reduces hypoxia-induced expression of PKC-α and abolishes the effect of hypoxia on PASMC proliferation. | [8] |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Endothelin-1 (ET-1) | Not specified | Decreases cell viability and proliferation, increases Bax/Bcl-2 expression ratio. | [9] |
Detailed Experimental Protocols
Whole-Cell Patch-Clamp for KATP Current Measurement
This protocol is adapted from studies investigating the electrophysiological effects of this compound on vascular endothelial cells[5].
Objective: To measure whole-cell KATP currents in response to this compound application.
Materials:
-
Cultured rat mesenteric microvascular endothelial cells (MVECs)
-
Patch-clamp amplifier and data acquisition system (e.g., HEKA PatchMaster)
-
Micromanipulator
-
Perfusion system
-
Pipettes with a resistance of 3.0–5.0 MΩ
-
Extracellular solution (in mmol/L): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Intracellular (pipette) solution (in mmol/L): 140 KCl, 1 MgCl₂, 10 HEPES, and varying concentrations of ATP (e.g., 10, 100, 1000, 3000, 5000) (pH 7.2)
-
This compound stock solution
-
Glibenclamide stock solution
Procedure:
-
Culture MVECs on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single cell with a patch pipette filled with the intracellular solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -100 mV.
-
Record baseline whole-cell currents.
-
Apply this compound (e.g., 10 or 100 μmol/L) via the perfusion system and record the resulting currents.
-
To confirm the involvement of KATP channels, co-apply the KATP channel blocker glibenclamide (e.g., 1.0 μmol/L) with this compound.
-
Analyze the current amplitudes using appropriate software (e.g., HEKA FitMaster).
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp experiments.
Western Blotting for Protein Expression and Phosphorylation
This protocol is based on methodologies used to assess the effects of this compound on signaling proteins in human PASMCs[6][7].
Objective: To determine the effect of this compound on the expression and phosphorylation of specific proteins (e.g., ERK1/2, PKC-α).
Materials:
-
Cultured human PASMCs
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-PKC-α, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture human PASMCs and treat with the desired stimulus (e.g., ET-1, hypoxia) in the presence or absence of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein).
Downstream Signaling Pathways and Antiproliferative Effects
Beyond its direct vasodilatory action, this compound influences several intracellular signaling pathways in VSMCs, leading to antiproliferative and potentially anti-remodeling effects.
Inhibition of the Endothelin-1 Proliferative Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen for VSMCs. This compound has been shown to counteract the proliferative effects of ET-1 in human pulmonary arterial smooth muscle cells (PASMCs)[6][7]. This is achieved through the inhibition of several key steps in the ET-1 signaling cascade:
-
Blockade of Calcium Influx: this compound prevents the transient increase in intracellular calcium concentration induced by ET-1[6][7].
-
Inhibition of ERK1/2 Phosphorylation: The activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), a critical step in many proliferative pathways, is inhibited by this compound in ET-1-stimulated PASMCs[6].
Signaling Pathway: this compound's Inhibition of ET-1-Induced Proliferation
Caption: this compound's inhibitory effects on the ET-1 signaling pathway.
Modulation of Protein Kinase C (PKC) Signaling
Protein kinase C (PKC) is a family of enzymes that play a significant role in VSMC contraction and proliferation[10][11]. Studies have shown that this compound can downregulate the expression of PKC-α in PASMCs under hypoxic conditions, which is associated with an inhibition of cell proliferation[8]. This suggests that part of this compound's anti-remodeling effect in conditions like pulmonary hypertension may be mediated through the PKC pathway.
Conclusion
This compound is a potent and selective KATP channel opener that induces vasorelaxation primarily through the hyperpolarization of vascular smooth muscle cells. Its selectivity for the SUR2B/Kir6.1 channel subtype contributes to its preferential action on resistance vessels. Furthermore, this compound exhibits antiproliferative effects by interfering with key signaling pathways, such as those mediated by endothelin-1 and protein kinase C. These multifaceted actions make this compound a promising therapeutic agent for hypertension and potentially for vascular remodeling diseases. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of cardiovascular drug development.
References
- 1. Functional roles of KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of the effect of this compound on human pulmonary arterial smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Iptakalim: A Comprehensive Technical Guide on its Core Function as a Potassium Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptakalim is a novel ATP-sensitive potassium (KATP) channel opener with a distinct pharmacological profile characterized by its high selectivity for the SUR2B/Kir6.1 subtype. This selectivity underpins its potent antihypertensive effects, primarily through the induction of arteriolar and small artery vasodilation, with minimal impact on capacitance vessels or large arteries. Notably, this compound demonstrates a greater therapeutic window in hypertensive subjects compared to normotensive individuals. Beyond its vasodilatory properties, this compound exhibits protective effects against end-organ damage associated with hypertension and demonstrates potential in neuroprotection. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, including its mechanism of action, quantitative efficacy, and the signaling pathways it modulates. Detailed experimental protocols for key assays and visual representations of its molecular interactions are presented to facilitate further research and development.
Introduction
This compound is a new generation ATP-sensitive potassium (KATP) channel opener that has garnered significant interest for its potential therapeutic applications, particularly in the management of hypertension.[1] Unlike older, non-specific potassium channel openers, this compound's unique chemical structure confers a high degree of selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in vascular smooth muscle.[1][2] This selectivity translates to a favorable pharmacological profile, characterized by potent vasodilation of resistance vessels and a targeted antihypertensive effect.[1][3] This guide will provide a comprehensive overview of the pharmacological data supporting the mechanism and efficacy of this compound.
Mechanism of Action
This compound exerts its primary pharmacological effect by opening ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1] KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[2] The specific subunit composition determines the channel's physiological and pharmacological properties.
This compound demonstrates significant selectivity for KATP channels containing the SUR2B subunit and the Kir6.1 subunit (SUR2B/Kir6.1).[1] Upon binding to the SUR2B subunit, this compound induces a conformational change in the channel complex, leading to an increase in its open probability. This results in the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent relaxation of the vascular smooth muscle, resulting in vasodilation.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the selectivity and in vivo efficacy of this compound.
Table 1: In Vitro Selectivity of this compound for KATP Channel Subtypes
| KATP Channel Subtype | Effect of this compound | Potency | Reference |
| SUR2B/Kir6.1 | Activation (Opener) | High | [1] |
| SUR2A/Kir6.2 | Mild Activation | Moderate | [1] |
| SUR1/Kir6.2 | No significant effect (at therapeutic concentrations) | Low/None | [1][4] |
Note: Specific EC50 values for this compound on different KATP channel subtypes are not consistently reported in the available literature. The table reflects the qualitative and comparative potency described.
Table 2: In Vivo Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
| Dose | Route of Administration | Duration of Treatment | Reduction in Systolic Blood Pressure | Reference |
| Not Specified | Not Specified | Long-term | Significant reduction | [5] |
| Not Specified | Not Specified | 12 weeks | Marked reduction (~53-69 mmHg) | [6] |
Note: The precise dose-response relationship for blood pressure reduction is not detailed in a manner that allows for a comprehensive table. The cited studies confirm a significant antihypertensive effect with chronic administration.
Signaling Pathways
This compound's activation of KATP channels initiates a signaling cascade that leads to its therapeutic effects. The primary pathway involves direct vasodilation; however, evidence suggests modulation of other key signaling molecules.
Vascular Smooth Muscle Cell Relaxation
The canonical signaling pathway for this compound-induced vasodilation is illustrated below.
Caption: this compound-induced vasodilation pathway.
Antagonism of Endothelin-1 (ET-1) Signaling
Endothelin-1 is a potent vasoconstrictor and mitogen implicated in vascular remodeling in hypertension. This compound has been shown to inhibit the proliferative effects of ET-1 on human pulmonary arterial smooth muscle cells (PASMCs).[7] This is achieved through the activation of KATP channels, which counteracts the ET-1-induced increase in intracellular calcium.
Downregulation of Protein Kinase C-α (PKC-α)
This compound has been demonstrated to inhibit the proliferation of PASMCs and pulmonary vascular remodeling by downregulating the expression of PKC-α.[8] This effect is also dependent on the opening of KATP channels, suggesting a downstream regulatory role for potassium channel activity on PKC-α expression and signaling.
Caption: this compound's effect on PKC-α and cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol is adapted from methodologies used to assess the effects of KATP channel modulators.[9][10][11]
Objective: To measure macroscopic KATP currents in response to this compound in a suitable cell line (e.g., HEK293 cells stably expressing SUR2B/Kir6.1).
Materials:
-
HEK293 cells expressing the desired KATP channel subunits
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1322A)
-
Borosilicate glass capillaries for pipette fabrication
-
Microscope with manipulators
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 3 MgATP; pH 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glibenclamide (KATP channel blocker) for control experiments.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV.
-
Data Acquisition: Record baseline whole-cell currents. Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit currents.
-
Drug Application: Perfuse the chamber with extracellular solution containing various concentrations of this compound. Record currents at each concentration to establish a dose-response relationship.
-
Data Analysis: Measure the amplitude of the outward current at a specific voltage (e.g., +40 mV) in the presence and absence of this compound. Plot the normalized current as a function of this compound concentration to determine the EC50.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Involvement of SUR2/Kir6.1 channel in the physiopathology of pulmonary arterial hypertension [frontiersin.org]
- 3. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, opener of K(ATP), reverses the enhanced expression of genes encoding K(ATP) subunits in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of calcium and potassium supplements on arterial tone in vitro in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Iptakalim for Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptakalim is a novel ATP-sensitive potassium (KATP) channel opener that has demonstrated significant potential in hypertension research. Its unique pharmacological profile, characterized by high selectivity for the SUR2B/Kir6.1 subtype of KATP channels predominantly expressed in vascular endothelial and smooth muscle cells, sets it apart from other KATP channel openers. This selectivity contributes to its potent antihypertensive effects, primarily through arteriolar vasodilation, with a favorable safety profile. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of quantitative data from key preclinical studies, detailed experimental protocols for its investigation, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its antihypertensive effect by selectively opening ATP-sensitive potassium (KATP) channels.[1] These channels are metabolic sensors that couple the cell's energetic state to its membrane potential. This compound shows a pronounced selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are prevalent in vascular endothelial and smooth muscle cells.[1]
In vascular smooth muscle cells (VSMCs) , the opening of KATP channels by this compound leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels (VGCCs), thereby reducing the influx of calcium ions (Ca2+). The resulting decrease in intracellular Ca2+ concentration leads to the relaxation of vascular smooth muscle, particularly in arterioles and small arteries, causing vasodilation and a subsequent reduction in blood pressure.[1]
In vascular endothelial cells (VECs) , this compound's activation of KATP channels also plays a crucial role. This activation is dependent on the intracellular concentrations of ATP and is more effective in cells with a lower metabolic status, which can be characteristic of hypertensive states.[2] Endothelial KATP channel opening contributes to vasodilation through the release of nitric oxide (NO).
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in various models of hypertension.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Hypertensive Rat Models
| Animal Model | Treatment Group | Dose | Duration | SBP Reduction (mmHg) | Reference |
| Spontaneously Hypertensive Rats (SHRs) | This compound | 1 mg/kg/day, p.o. | 8 weeks | Ameliorated hypertension | [2] |
| This compound | 3 mg/kg/day, p.o. | 8 weeks | Ameliorated hypertension | [2] | |
| This compound | 9 mg/kg/day, p.o. | 8 weeks | Significantly ameliorated hypertension | [2] | |
| Fructose-Fed Rats (FFRs) | This compound | 1 mg/kg/day, p.o. | 4 weeks | Prevented SBP elevation | [2] |
| This compound | 3 mg/kg/day, p.o. | 4 weeks | Prevented SBP elevation | [2] | |
| This compound | 9 mg/kg/day, p.o. | 4 weeks | Prevented SBP elevation | [2] | |
| Hyperuricemic Rats | This compound | 0.5 mg/kg/day, p.o. | 4 weeks | Prevented increases in SBP | [3] |
| This compound | 1.5 mg/kg/day, p.o. | 4 weeks | Prevented increases in SBP | [3] | |
| This compound | 4.5 mg/kg/day, p.o. | 4 weeks | Prevented increases in SBP | [3] |
Table 2: In Vitro Effects of this compound
| Parameter | Cell/Tissue Type | This compound Concentration | Effect | Reference |
| KATP Channel Current | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | 10 µmol/L | Significantly increased whole-cell KATP currents | [1] |
| Rat Mesenteric Microvascular Endothelial Cells (MVECs) | 100 µmol/L | Significantly increased whole-cell KATP currents | [1] | |
| Endothelial Dysfunction Prevention | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 - 10 µmol/L | Prevented endothelial dysfunction induced by wortmannin and insulin | [2] |
| eNOS Protein Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 - 10 µmol/L | Significantly increased eNOS expression | [2] |
| Nitric Oxide (NO) Production | Human Pulmonary Artery Endothelial Cells (HPAECs) under hypoxia | 10 µmol/L | Normalized the reduction of NO levels | [4] |
| Human Pulmonary Artery Endothelial Cells (HPAECs) under hypoxia | 1000 µmol/L | Normalized the reduction of NO levels | [4] |
Key Signaling Pathways
This compound's antihypertensive effects are mediated through the modulation of several key signaling pathways in vascular cells.
Akt/eNOS Pathway in Endothelial Cells
This compound promotes the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) through the Akt signaling pathway. This leads to increased production of nitric oxide (NO), a potent vasodilator.
Caption: this compound-mediated activation of the Akt/eNOS pathway in endothelial cells.
PKC-α Pathway in Vascular Smooth Muscle Cells
In conditions such as hypoxia-induced pulmonary hypertension, this compound has been shown to inhibit the proliferation of pulmonary arterial smooth muscle cells (PASMCs) by downregulating the expression of Protein Kinase C-α (PKC-α).
Caption: this compound inhibits PASMC proliferation via downregulation of PKC-α.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to record KATP channel currents in single cells.
Objective: To measure the effect of this compound on whole-cell KATP currents in vascular endothelial or smooth muscle cells.
Cell Preparation:
-
Isolate primary vascular endothelial or smooth muscle cells from rodent models (e.g., rat mesentery for MVECs) or use cultured cell lines (e.g., HUVECs, HPAECs).
-
Dissociate cells using a gentle enzymatic method (e.g., trypsin) and re-plate them onto glass coverslips at a suitable density for patch-clamp recording.
-
Allow cells to adhere and recover for at least one hour before recording.
Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES; adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 2 MgCl2, 1 EGTA, 20 HEPES, and 1 Na2ADP; adjust pH to 7.3 with KOH. ATP can be added at varying concentrations (e.g., 100 µM, 1 mM) to study the ATP-dependent effects of this compound.
Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -75 mV.
-
Apply a voltage-step protocol (e.g., step from -120 mV to +120 mV) to elicit KATP currents.
-
Record baseline currents.
-
Apply this compound (e.g., 10 µM, 100 µM) to the external solution and record the changes in current.
-
The KATP channel blocker glibenclamide (e.g., 10 µM) can be co-applied to confirm the specificity of the recorded currents.
Caption: Experimental workflow for whole-cell patch clamp electrophysiology.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to quantify changes in the expression and phosphorylation status of key proteins in signaling pathways.
Objective: To determine the effect of this compound on the expression of total eNOS and its phosphorylation at Ser1177 in endothelial cells.
Experimental Procedure:
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) to near confluence. Treat the cells with this compound at various concentrations (e.g., 0.1-10 µmol/L) for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total eNOS and phosphorylated eNOS (Ser1177) overnight at 4°C. The antibody dilution should be optimized according to the manufacturer's instructions (a common starting dilution is 1:1000).
-
Washing: Wash the membrane several times with washing buffer (e.g., TBST) to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated eNOS signal to the total eNOS signal.
Caption: General workflow for Western blotting analysis.
Measurement of Vascular Reactivity in Isolated Aortic Rings
This ex vivo method assesses the direct effect of this compound on blood vessel contraction and relaxation.
Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-contracted rat aortic rings.
Experimental Procedure:
-
Aorta Isolation: Euthanize a rat (e.g., Wistar-Kyoto or spontaneously hypertensive rat) and carefully excise the thoracic aorta.
-
Ring Preparation: Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing contraction with a high concentration of KCl (e.g., 60-80 mM). For studies involving the endothelium, assess its integrity by observing relaxation in response to acetylcholine (e.g., 10 µM) after pre-contraction with phenylephrine (e.g., 1 µM).
-
Pre-contraction: After a washout period, induce a stable contraction in the aortic rings using a vasoconstrictor such as phenylephrine or KCl.
-
Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound in a cumulative manner in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) to the organ bath.
-
Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction tension. Plot the concentration-response curve and calculate the EC50 value.
Conclusion
This compound represents a promising therapeutic agent for the treatment of hypertension due to its selective mechanism of action and favorable preclinical profile. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted effects of this compound. Further research, including large-scale clinical trials, will be crucial to fully elucidate its therapeutic potential in human hypertension and related cardiovascular diseases.
References
- 1. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of ATP-sensitive potassium channels protects vascular endothelial cells from hypertension and renal injury induced by hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Iptakalim's Role in Modulating Insulin Resistance: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin resistance (IR) is a pathological condition characterized by a diminished response of target tissues to insulin, representing a cornerstone in the development of type 2 diabetes and cardiovascular diseases. A critical link has been established between IR, endothelial dysfunction, and hypertension. This guide explores the role of iptakalim, a novel ATP-sensitive potassium (KATP) channel opener, in modulating insulin resistance. This compound exhibits a unique pharmacological profile, primarily targeting vascular KATP channels to restore endothelial function, which in turn improves insulin sensitivity. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction: The Nexus of Endothelial Dysfunction and Insulin Resistance
Insulin resistance is fundamentally a state of impaired insulin signaling in key metabolic tissues like the liver, skeletal muscle, and adipose tissue.[1][2] This impairment leads to reduced glucose uptake and utilization, and an inability to suppress hepatic glucose production, culminating in hyperglycemia.[1][2] There is a strong bidirectional relationship between insulin resistance and endothelial dysfunction. Healthy endothelium, in response to insulin, produces nitric oxide (NO), which promotes vasodilation and increases blood flow, thereby enhancing glucose uptake in peripheral tissues. In an insulin-resistant state, this pathway is impaired, leading to reduced NO bioavailability, increased production of vasoconstrictors like endothelin-1 (ET-1), and a pro-inflammatory, pro-thrombotic state.[3][4] This endothelial dysfunction not only exacerbates insulin resistance but also contributes significantly to hypertension, a common comorbidity.[5]
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link cellular energy status to electrical activity in various tissues.[6][7] In pancreatic β-cells, closure of these channels triggers insulin secretion.[6] Conversely, in vascular smooth muscle and endothelial cells, the opening of KATP channels leads to hyperpolarization and vasodilation.[8][9] this compound is a novel KATP channel opener with high selectivity for the vascular SUR2B/Kir6.1 subtype, making it a targeted therapeutic agent for hypertension with potential benefits in associated metabolic disorders.[5][9]
This guide delves into the specific mechanisms by which this compound ameliorates insulin resistance, focusing on its primary action of restoring endothelial function.
Mechanism of Action of this compound
This compound's primary role in modulating insulin resistance stems from its action as a selective opener of the SUR2B/Kir6.1 subtype of KATP channels, which are prominently expressed in the endothelium.[3][9][10]
-
Vascular Endothelium (Primary Action for IR): By opening these channels in endothelial cells, this compound causes membrane hyperpolarization. This action is crucial for restoring the impaired insulin-PI3K-eNOS signaling pathway.[3] In insulin-resistant states, this pathway is blunted, leading to decreased NO production and increased ET-1 secretion.[3][5] this compound's activation of KATP channels helps normalize this balance, enhancing NO bioavailability and reducing ET-1 levels. This restoration of endothelial function improves blood flow to peripheral tissues, facilitating better glucose uptake and thereby improving insulin sensitivity.[3][4][5]
-
Pancreatic β-Cells (A Contrasting Role): It is critical to note that this compound has a bidirectional effect on different KATP channel subtypes. While it opens vascular KATP channels (Kir6.1/SUR2B), it has been shown to close pancreatic β-cell KATP channels (Kir6.2/SUR1).[11] This action on β-cells leads to membrane depolarization, calcium influx, and an increase in insulin release.[11][12] While this property is relevant for its potential as a type 2 diabetes therapy, its primary effect on ameliorating insulin resistance is considered to be its vascular action.
The following sections will focus on the evidence supporting the vascular mechanism.
In Vitro Evidence: Restoring Endothelial Function
Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have been instrumental in elucidating this compound's direct effects on the endothelium under conditions mimicking insulin resistance.
Experimental Protocol: In Vitro Model of Endothelial Dysfunction
An in vitro model of insulin resistance-induced endothelial dysfunction was established using the following protocol:[3][4]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) from passages three to four were utilized.
-
Induction of IR-like State: To mimic insulin resistance, where the PI3K-dependent pathway is impaired, cells were incubated with wortmannin (a PI3-kinase inhibitor, 50 nmol/L) and a high concentration of insulin (100 nmol/L) for 20 hours.[3][4] This selectively blunts the PI3K-eNOS pathway while potentially leaving other insulin signaling pathways active.
-
This compound Treatment: In experimental groups, HUVECs were pre-incubated with this compound (at concentrations ranging from 0.1 to 10 μmol/L) for 6 hours prior to the addition of wortmannin and insulin.[3][4]
Quantitative Data: Effect of this compound on Vasoactive Mediators
Pretreatment with this compound demonstrated a dose-dependent ability to prevent the endothelial dysfunction induced by the IR-like state. The quantitative effects are summarized below.
Table 1: Effect of this compound on Vasoactive Mediator Production in HUVECs under IR-like Conditions
| Treatment Group | NO (μmol/L) | PGI₂ (pg/mL) | ET-1 (pg/mL) | PAI-1 (ng/mL) |
|---|---|---|---|---|
| Control | 45.3 ± 4.2 | 125.7 ± 11.3 | 48.6 ± 5.1 | 25.4 ± 3.6 |
| Model (Wortmannin + Insulin) | 21.8 ± 3.5 | 101.2 ± 9.8 | 89.4 ± 8.7 | 48.9 ± 5.2 |
| This compound (0.1 μmol/L) + Model | 28.9 ± 3.1 | 110.5 ± 10.1 | 75.3 ± 7.9 | 40.1 ± 4.8 |
| This compound (1.0 μmol/L) + Model | 35.4 ± 3.8 | 118.9 ± 10.5 | 62.1 ± 6.5 | 33.7 ± 4.1 |
| This compound (10 μmol/L) + Model | 42.1 ± 4.0 | 123.6 ± 11.0 | 51.7 ± 5.8 | 28.5 ± 3.9 |
Data are expressed as mean ± SD. Sourced from figures in Wang et al., 2011.[3]
These results show that this compound significantly restored the production of the vasodilator NO and inhibited the production of the vasoconstrictor ET-1.[3] Furthermore, this compound treatment increased the expression of eNOS protein, which was suppressed in the IR-model cells.[3] This effect was abolished by glibenclamide, a specific KATP channel blocker, confirming the channel-dependent mechanism.[3]
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway by which this compound counteracts insulin resistance-induced endothelial dysfunction.
References
- 1. Frontiers | Experimental cell models of insulin resistance: overview and appraisal [frontiersin.org]
- 2. Insulin Resistance: From Mechanisms to Therapeutic Strategies [e-dmj.org]
- 3. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new antihypertensive drug ameliorate insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance [mdpi.com]
- 8. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Vascular ATP-Sensitive Potassium (K<sub>ATP</sub>) Channel Opener, Closes Rat Pancreatic β-Cell K<sub>ATP</sub>Channels and Increases Insulin Release | CiNii Research [cir.nii.ac.jp]
Iptakalim's Impact on Pulmonary Arterial Hypertension: A Technical Guide
Abstract
Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by vasoconstriction and adverse vascular remodeling of the small pulmonary arteries, leading to increased pulmonary vascular resistance and right heart failure. Current therapeutic strategies aim to mitigate these processes. Iptakalim, a novel and selective ATP-sensitive potassium (K-ATP) channel opener, has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of the preclinical evidence for this compound's efficacy in PAH, detailing its mechanism of action, summarizing key quantitative data from animal and cellular studies, outlining experimental protocols, and visualizing the core signaling pathways.
Introduction to this compound
This compound (N-(1-methylethyl)-1,1,2-trimethylpropylamine) is a K-ATP channel opener with high selectivity for channels containing the SUR2B/Kir6.1 subunits, which are prominently expressed in vascular smooth muscle.[1] Unlike older, non-specific potassium channel openers, this compound preferentially relaxes arterioles and small arteries with minimal effects on large arteries or venous capacitance vessels.[1][2] This selectivity suggests a targeted therapeutic action for conditions like hypertension. Notably, it has been shown to be more effective in lowering blood pressure in hypertensive subjects than in normotensive ones, indicating a potential for disease-state-specific activity.[1][3] Its role in PAH is predicated on its ability to induce vasodilation and inhibit the pathological proliferation of pulmonary artery smooth muscle cells (PASMCs).[4][5]
Core Mechanism of Action in PAH
This compound's primary mechanism in the context of PAH involves the activation of K-ATP channels on the membrane of PASMCs. This activation triggers a cascade of events that counter the key pathological features of PAH:
-
Induction of Hyperpolarization: Opening K-ATP channels increases the efflux of potassium (K+) ions from the cell, leading to membrane hyperpolarization.
-
Inhibition of Calcium Influx: The hyperpolarized state of the cell membrane reduces the probability of voltage-gated L-type calcium channels (VGCCs) opening. This significantly decreases the influx of extracellular calcium (Ca2+) into the cytosol.[3][6]
-
Vasodilation: The reduction in intracellular free Ca2+ concentration ([Ca2+]cyt) in PASMCs leads to smooth muscle relaxation and, consequently, vasodilation of the pulmonary arteries.[3]
-
Anti-proliferative Effects: Pathological proliferation of PASMCs is a hallmark of vascular remodeling in PAH. This compound has been demonstrated to inhibit this proliferation.[4][7] This effect is linked to its ability to block the cell cycle and is mediated by the downregulation of signaling pathways involving Protein Kinase C-α (PKC-α) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][7]
-
Promotion of Apoptosis: Beyond inhibiting proliferation, this compound may also promote apoptosis in hyper-proliferative PASMCs, further contributing to the reversal of vascular remodeling.[6][8]
The effects of this compound are consistently shown to be abolished by the co-administration of glibenclamide (also known as glyburide), a selective K-ATP channel antagonist, confirming its on-target mechanism of action.[4][7]
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxic pulmonary hypertension (HPH) and this compound, a novel ATP-sensitive potassium channel opener targeting smaller arteries in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulmonary Hypertension and ATP-sensitive Potassium Channels: Paradigms and Paradoxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Iptakalim: A Novel Modulator of Potassium Channels with Atypical Antipsychotic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Iptakalim, initially developed as an antihypertensive agent, is a novel small molecule that acts as a putative opener of ATP-sensitive potassium (KATP) channels.[1][2] Emerging preclinical evidence suggests that this compound possesses a unique pharmacological profile with potential antipsychotic properties, distinguishing it from current therapeutic agents. This document provides a comprehensive technical overview of the existing research on this compound's antipsychotic potential, focusing on its mechanism of action, key preclinical findings, and relevant experimental methodologies. The data presented herein support the continued investigation of this compound and the KATP channel as a novel target for the development of antipsychotic drugs.
Introduction
Schizophrenia is a complex and debilitating psychiatric disorder characterized by positive, negative, and cognitive symptoms.[3] While current antipsychotic medications, primarily targeting dopamine D2 receptors, are effective for many patients, they are often associated with significant side effects and limited efficacy against negative and cognitive symptoms.[3] This has driven the search for novel therapeutic targets. The potassium channel superfamily, which plays a crucial role in regulating neuronal excitability, has emerged as a promising area of investigation for new antipsychotic agents.[3][4][5]
This compound has been identified as a compound of interest due to its ability to modulate neuronal activity through the opening of KATP channels.[1][2] These channels are found in key brain regions implicated in the pathophysiology of schizophrenia, including the substantia nigra, ventral tegmental area (VTA), prefrontal cortex, and hippocampus.[2][6] By acting on these channels, this compound is thought to regulate the release of key neurotransmitters such as dopamine and glutamate, which are known to be dysregulated in schizophrenia.[1][2][7][8]
Mechanism of Action
This compound's primary mechanism of action is believed to be the opening of ATP-sensitive potassium (KATP) channels.[1] In the brain, these channels are present on both neuronal and astrocytic plasma membranes, as well as on mitochondrial membranes.[1] The opening of KATP channels leads to potassium ion efflux, which hyperpolarizes the cell membrane and reduces neuronal excitability. This modulatory effect on neuronal firing is thought to underlie this compound's potential antipsychotic effects by influencing dopamine and glutamate neurotransmission.[1][6] Some research, however, suggests that at high concentrations, this compound may act as a closer of KATP channels in dopamine neurons of the substantia nigra pars compacta.[9][10] Additionally, this compound has been shown to be a novel nicotinic acetylcholine receptor (nAChR) blocker, which may contribute to its pharmacological profile, particularly in the context of nicotine addiction comorbidity in schizophrenia.[11][12][13]
Signaling Pathway of this compound's Proposed Antipsychotic Action
Caption: Proposed mechanism of this compound's antipsychotic action.
Preclinical Efficacy
This compound has been evaluated in several preclinical models of psychosis, demonstrating a profile consistent with atypical antipsychotic drugs.
Animal Models of Hyperlocomotion
Psychostimulant-induced hyperlocomotion is a widely used screening model for antipsychotic drugs. This compound has been shown to be effective in reducing hyperlocomotion induced by both amphetamine (a dopamine-releasing agent) and phencyclidine (PCP), a non-competitive NMDA receptor antagonist.[1][2]
Table 1: Effect of this compound on Psychostimulant-Induced Hyperlocomotion
| Animal Model | Psychostimulant | This compound Dose (mg/kg, i.p.) | Effect | Reference |
| Sprague-Dawley Rats | Amphetamine | Not specified in abstract | Reduction in hyperlocomotion | [1][2] |
| Sprague-Dawley Rats | Phencyclidine (PCP) | Not specified in abstract | Reduction in hyperlocomotion | [1][2] |
| Sprague-Dawley Rats (PCP-sensitized) | Nicotine (0.4 mg/kg, s.c.) | 10-20 | Dose-dependent reduction in hyperlocomotion | [13] |
Conditioned Avoidance Response
The conditioned avoidance response (CAR) test is a behavioral paradigm with high predictive validity for antipsychotic efficacy. This compound has been demonstrated to selectively disrupt conditioned avoidance responding.[1][2]
Prepulse Inhibition of Acoustic Startle
Prepulse inhibition (PPI) is a measure of sensorimotor gating that is deficient in individuals with schizophrenia. The effect of this compound on PPI appears to be complex. While some studies suggest a disruption of PPI when combined with amphetamine, similar to the typical antipsychotic haloperidol but not the atypical clozapine, other research indicates that acute nicotine treatment can attenuate PCP-induced disruption of PPI.[1][2][13]
c-Fos Expression
The pattern of c-Fos expression in the brain can help differentiate between typical and atypical antipsychotics. This compound, similar to the atypical antipsychotic clozapine, preferentially increases c-Fos expression in the medial prefrontal cortex, nucleus accumbens, and lateral septal nucleus.[1][2] In contrast, the typical antipsychotic haloperidol induces a greater increase in the nucleus accumbens and dorsolateral striatum.[1][2] This neuroanatomical profile suggests that this compound has atypical antipsychotic-like properties.[6]
Table 2: Comparative Effects of this compound, Haloperidol, and Clozapine on Regional c-Fos Expression
| Brain Region | This compound | Haloperidol | Clozapine |
| Medial Prefrontal Cortex | ↑↑ | - | ↑↑ |
| Nucleus Accumbens | ↑ | ↑↑ | ↑ |
| Dorsolateral Striatum | - | ↑↑ | - |
| Lateral Septal Nucleus | ↑ | ↑ | ↑ |
| Note: ↑ indicates an increase in c-Fos expression, ↑↑ indicates a greater increase, and - indicates little to no effect. Data is qualitative based on descriptions in[1][2]. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the general methodologies employed in the preclinical evaluation of this compound.
Animals
The majority of studies have utilized male Sprague-Dawley rats.[1][13]
Drug Administration
-
This compound: Administered intraperitoneally (i.p.) at doses ranging from 10-20 mg/kg.[13]
-
Amphetamine: Administered to induce hyperlocomotion.
-
Phencyclidine (PCP): Administered subcutaneously (s.c.) at a dose of 3.0 mg/kg to induce hyperlocomotion and PPI deficits.[13]
-
Nicotine: Administered subcutaneously (s.c.) at a dose of 0.40 mg/kg.[13]
-
Haloperidol: Administered subcutaneously (s.c.) at a dose of 0.05 mg/kg.[2]
-
Clozapine: Administered subcutaneously (s.c.) at a dose of 10.0 mg/kg.[2]
Behavioral Assays
-
Locomotor Activity: Typically measured in automated activity chambers. Animals are habituated to the chambers before drug administration, and activity is recorded for a specified duration.
-
Prepulse Inhibition (PPI) of Acoustic Startle: Assessed using startle chambers. The paradigm involves the presentation of a weak prestimulus (prepulse) shortly before a strong, startle-inducing stimulus (pulse). The percentage of inhibition of the startle response by the prepulse is calculated.
-
Conditioned Avoidance Response (CAR): This procedure involves training animals to avoid an aversive stimulus (e.g., footshock) by performing a specific response (e.g., moving to another compartment) upon presentation of a conditioned stimulus (e.g., a light or tone).
Experimental Workflow for Behavioral Testing
Caption: General experimental workflow for preclinical behavioral studies.
c-Fos Immunohistochemistry
-
Tissue Preparation: Following behavioral testing or drug administration, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are then removed, post-fixed, and sectioned.
-
Immunostaining: Brain sections are incubated with a primary antibody against c-Fos, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The reaction is visualized using a chromogen such as diaminobenzidine (DAB).
-
Quantification: The number of c-Fos-positive cells is counted in specific brain regions of interest using light microscopy and image analysis software.
Future Directions and Conclusion
The preclinical data accumulated to date strongly suggest that this compound possesses antipsychotic-like properties with a novel mechanism of action centered on the modulation of KATP channels.[1] Its atypical profile, as indicated by c-Fos expression studies and its lack of extrapyramidal side effects like catalepsy in animal models, makes it a particularly attractive candidate for further development.[2][6]
Future research should focus on:
-
Elucidating the precise molecular interactions of this compound with different KATP channel subunits in the brain.
-
Conducting more extensive preclinical studies to evaluate its effects on negative and cognitive symptoms using appropriate animal models.
-
Investigating the potential therapeutic synergy of this compound with existing antipsychotic medications.
-
Initiating well-controlled clinical trials to assess the safety, tolerability, and efficacy of this compound in patients with schizophrenia.[6][14]
References
- 1. This compound: a potential antipsychotic drug with novel mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Potassium channel modulators and schizophrenia: an overview of investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow of Potassium Into Cells Implicated in Schizophrenia - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 5. Scientists link potassium flow with schizophrenia | News | CORDIS | European Commission [cordis.europa.eu]
- 6. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine-glutamate interaction and antipsychotics mechanism of action: implication for new pharmacological strategies in psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine and glutamate in schizophrenia: biology, symptoms and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. This compound Preferentially Decreases Nicotine-induced Hyperlocomotion in Phencyclidine-sensitized Rats: A Potential Dual Action against Nicotine Addiction and Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KoreaMed [koreamed.org]
- 13. This compound Preferentially Decreases Nicotine-induced Hyperlocomotion in Phencyclidine-sensitized Rats: A Potential Dual Action against Nicotine Addiction and Psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Iptakalim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptakalim is a novel and selective ATP-sensitive potassium (KATP) channel opener, demonstrating significant therapeutic potential in various preclinical in vivo models.[1][2] It exhibits a unique pharmacological profile by preferentially activating the SUR2B/Kir6.1 subtype of KATP channels, leading to arteriolar vasodilation and potent antihypertensive effects.[1] Beyond its cardiovascular applications, this compound has shown promising neuroprotective, anti-inflammatory, and insulin-sensitizing properties.[2][3][4]
These application notes provide a comprehensive overview of the experimental use of this compound in in vivo studies, detailing its mechanism of action, established protocols for various disease models, and key quantitative data from published research. The information presented here is intended to guide researchers in designing and executing robust in vivo experiments to further explore the therapeutic utility of this compound.
Mechanism of Action
This compound exerts its primary pharmacological effect by opening ATP-sensitive potassium (KATP) channels. These channels are crucial in linking cellular metabolism to electrical activity in various tissues. This compound shows a notable selectivity for the SUR2B/Kir6.1 subtype, which is predominantly expressed in vascular smooth muscle cells.[1] The opening of these channels leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and leading to vasodilation.[5]
In the central nervous system, this compound's neuroprotective effects are also attributed to its action on KATP channels, which can modulate neuronal excitability, reduce apoptosis, and protect against ischemic and neurotoxic insults.[3][6]
Signaling Pathway
Caption: this compound's primary signaling pathway.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Model of Cerebral Ischemia/Reperfusion Injury
| Parameter | Sham Group | Ischemia/Reperfusion (I/R) Group | This compound (8 mg/kg) + I/R Group | Reference |
| Infarct Volume (%) | - | High | Significantly Reduced | [7] |
| Neurological Score | - | Impaired | Significantly Improved | [7] |
| Brain Edema | - | Present | Attenuated | [7] |
| Cleaved Caspase-3 Activity | Baseline | Enhanced | Reduced | [3] |
| Bcl-2/Bax Ratio | Baseline | Decreased | Increased | [3] |
Table 2: Effects of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
| Animal Model | Treatment | Effect on Blood Pressure | Reference |
| Spontaneously Hypertensive Rats (SHRs) | This compound | Strongly lowers blood pressure | [1] |
| Normotensive Wistar-Kyoto Rats (WKY) | This compound | Little effect on blood pressure | [1] |
Table 3: Neuroprotective Effects of this compound in a Parkinson's Disease Rat Model
| Parameter | 6-OHDA-lesioned Rats (Control) | This compound (10, 50, 100 µM) Pre-conditioning | Reference |
| [3H]-Glutamate Uptake in Striatum | Significantly Lower | Significantly Restored | [6] |
| Extracellular Dopamine (Lesioned Striatum) | - | Increased | [8] |
| Extracellular Glutamate (Lesioned Striatum) | - | Decreased | [8] |
Experimental Protocols
Neuroprotection in a Rat Model of Cerebral Ischemia/Reperfusion (I/R) Injury
This protocol is based on the methodology described in studies investigating the neuroprotective effects of this compound.[3][7]
Experimental Workflow:
Caption: Workflow for cerebral ischemia study.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
Induction of Ischemia: Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament technique for a period of 90 minutes.
-
Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion.
-
Drug Administration: this compound is dissolved in saline. A dose of 8 mg/kg body weight is administered intraperitoneally (i.p.) either at the onset of reperfusion (0 h) or 1 hour after reperfusion.[3][7] A vehicle control group (saline) should be included.
-
Endpoint Analysis (at 24 hours post-reperfusion):
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Brain Edema Assessment: Brain water content is determined by comparing the wet and dry weight of the brain hemispheres.
-
Biochemical Analysis: Protein levels of cleaved caspase-3, Bcl-2, and Bax in the ischemic cortex are quantified by Western blotting or immunohistochemistry to assess apoptosis.[3]
-
Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
This protocol is based on studies evaluating the blood pressure-lowering effects of this compound.[1][2]
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used as the model for hypertension. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.
-
Blood Pressure Measurement: Baseline systolic blood pressure (SBP) and heart rate (HR) are measured using a non-invasive tail-cuff method.
-
Drug Administration: this compound is administered orally (p.o.) or via another appropriate route. A dose-response study can be performed to determine the optimal dosage. A vehicle control group should be included.
-
Endpoint Analysis:
-
SBP and HR are monitored at various time points post-administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Long-term studies can be conducted to assess the effects of chronic this compound treatment on blood pressure and potential end-organ damage.[2]
-
Neuroprotection in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol is adapted from studies investigating this compound's potential in Parkinson's disease models.[6][8]
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used. Unilateral lesions of the nigrostriatal pathway are created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra.
-
Drug Administration: this compound can be administered systemically (e.g., i.p.) as a pre-conditioning agent before the 6-OHDA lesioning or as a post-lesion treatment.
-
Behavioral Assessment: Apomorphine- or amphetamine-induced rotational behavior is a key indicator of the extent of the lesion and the therapeutic effect of the drug.
-
Endpoint Analysis:
-
Neurochemical Analysis: In vivo microdialysis can be used to measure extracellular levels of dopamine, glutamate, and their metabolites in the striatum of freely moving rats.[8]
-
Glutamate Uptake Assay: Synaptosomes are isolated from the striatum, and the uptake of radiolabeled glutamate (e.g., [3H]-glutamate) is measured to assess the function of glutamate transporters.[6]
-
Immunohistochemistry: Post-mortem analysis of the brain can be performed to assess the survival of dopaminergic neurons in the substantia nigra (e.g., by tyrosine hydroxylase staining).
-
Conclusion
This compound is a promising pharmacological agent with a well-defined mechanism of action and demonstrated efficacy in a range of in vivo models. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in cardiovascular and neurological disorders. Adherence to detailed and standardized experimental protocols is crucial for obtaining reproducible and reliable data.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound hydrochloride protects cells against neurotoxin-induced glutamate transporter dysfunction in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of systemic administration of this compound on extracellular neurotransmitter levels in the striatum of unilateral 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iptakalim in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and application of Iptakalim for in vitro cell culture experiments. This compound is a novel ATP-sensitive potassium (K-ATP) channel opener with high selectivity for the SUR2B/Kir6.1 subtype, making it a valuable tool for research in cardiovascular diseases, hypertension, and neuroprotection.[1][2][3]
This compound Properties and Storage
A summary of the key properties of this compound hydrochloride is presented below. Proper handling and storage are crucial for maintaining the compound's stability and activity.
| Property | Value | Source(s) |
| Chemical Name | This compound hydrochloride | [4][5] |
| Molecular Formula | C₉H₂₂ClN | [5] |
| Molecular Weight | 179.73 g/mol | [5] |
| Solubility | - H₂O: 25 mg/mL (139.10 mM) with ultrasonic and heating to 70°C- DMSO: 10 mmol/L (stock solution)- PBS: 100 mg/mL (556.39 mM) with ultrasonic | [5][6] |
| Storage of Stock Solution | - -20°C: Up to 1 month- -80°C: Up to 6 months | [4][6] |
| Typical In Vitro Conc. | 0.1 µM - 100 µM | [1][4][6] |
Mechanism of Action: K-ATP Channel Activation
This compound selectively opens ATP-sensitive potassium (K-ATP) channels, particularly those containing the SUR2B/Kir6.1 subunits, which are prominently expressed in vascular endothelial cells.[1][3] This activation leads to the efflux of potassium (K⁺) ions from the cell, causing membrane hyperpolarization. Hyperpolarization inhibits the opening of voltage-gated Ca²⁺ channels, thereby reducing intracellular calcium concentration ([Ca²⁺]i).[7][8] The downstream effects include the promotion of nitric oxide (NO) synthesis and a reduction in the production of the vasoconstrictor endothelin-1 (ET-1), contributing to vasodilation and endothelial protection.[1]
Figure 1. Signaling pathway of this compound action.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution, which can be stored and diluted for various experiments.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Method:
-
Calculation: To prepare a 10 mM stock solution, weigh out 1.7973 mg of this compound hydrochloride (MW = 179.73 g/mol ) for every 1 mL of DMSO.
-
Calculation: 179.73 g/mol * 0.010 mol/L = 1.7973 g/L = 1.7973 mg/mL
-
-
Dissolution: Aseptically add the calculated amount of this compound powder to a sterile vial. Add the corresponding volume of sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.[9] A brief, gentle sonication can be used to aid dissolution if necessary.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][6]
Note on Aqueous Solvents: While this compound hydrochloride is soluble in water or PBS, this may require heating and sonication.[5] For cell culture, preparing the primary stock in DMSO is standard practice to ensure sterility and stability. If using an aqueous stock, it must be sterilized by filtration through a 0.22 µm filter before use.[4]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile serological pipettes and tubes
Method:
-
Intermediate Dilution (Recommended): To minimize precipitation and ensure accurate final concentrations, perform a serial dilution.[9] For example, to prepare a 10 µM working solution from a 10 mM stock:
-
First, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution (e.g., add 5 µL of stock to 495 µL of medium).
-
Gently vortex or swirl to mix thoroughly.[9]
-
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture vessel to achieve the final desired concentration. For instance, to get a final concentration of 10 µM from a 100 µM intermediate solution, add 100 µL of the intermediate solution to every 900 µL of medium in your well.
-
Solvent Control: It is critical to maintain a consistent final concentration of the solvent (DMSO) across all experimental conditions, including the untreated or "vehicle" control wells. The final DMSO concentration should ideally be ≤ 0.1% and generally not exceed 0.5% to avoid solvent-induced cytotoxicity.[10][11]
-
Final Mixing: After adding the working solution to the cells, gently rock the plate or flask to ensure even distribution.
General Experimental Workflow
The following diagram outlines a typical workflow for a cell-based assay using this compound.
Figure 2. General workflow for this compound cell experiments.
Example Application: Inhibition of Pulmonary Arterial Smooth Muscle Cell (PASMC) Proliferation
This compound has been shown to inhibit the proliferation of PASMCs, a key factor in the development of pulmonary hypertension.[8] The following is a generalized protocol based on published methods.[4][8]
Methodology:
-
Cell Seeding: Plate rabbit PASMCs in 96-well plates at a suitable density and allow them to adhere and synchronize (e.g., by serum starvation for 24 hours).
-
Pre-treatment: Pre-incubate the synchronized cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 6 hours).[1] Include a vehicle control (medium with the same final DMSO concentration) and a positive control for proliferation (e.g., Endothelin-1).
-
Stimulation: Add a pro-proliferative agent like Endothelin-1 to all wells except the negative control.
-
Incubation: Incubate the cells for the desired period (e.g., 20-24 hours).[1]
-
Proliferation Assay: Quantify cell proliferation using a standard method, such as a [³H]thymidine incorporation assay or a colorimetric assay (e.g., MTT, WST-1).
-
Data Analysis: Compare the proliferation in this compound-treated groups to the stimulated (positive control) group to determine the inhibitory effect. This compound is expected to reduce proliferation in a concentration-dependent manner.[8]
References
- 1. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-proliferating effect of this compound, a novel KATP channel opener, in cultured rabbit pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iptakalim in Rodent Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Iptakalim, a novel ATP-sensitive potassium (KATP) channel opener, in rodent models of hypertension. This document includes recommended dosages, detailed experimental protocols, and an overview of the underlying mechanism of action.
Introduction
This compound is a selective opener of the SUR2B/Kir6.1 subtype of ATP-sensitive potassium (KATP) channels, which are prominently expressed in vascular smooth muscle and endothelial cells.[1] Its selective action on these channels leads to arteriolar vasodilation, resulting in a potent antihypertensive effect.[1] Notably, this compound has been shown to effectively lower blood pressure in hypertensive rodents with minimal effects in normotensive animals.[1][2] Beyond its primary antihypertensive action, studies have indicated that this compound may also offer protective effects against end-organ damage associated with chronic hypertension.[3][4]
Quantitative Data Summary
The following table summarizes the reported dosages of this compound and their effects on blood pressure in various rodent models of hypertension.
| Rodent Model | This compound Dosage (oral) | Treatment Duration | Blood Pressure Measurement Method | Observed Antihypertensive Effect | Reference |
| Spontaneously Hypertensive Rat (SHR) | 1, 3, or 9 mg/kg/day | 12 weeks | Gastric lavage | Dose-dependent lowering of blood pressure; preservation of renal structure and function.[3] | Xue et al., 2005[3] |
| Spontaneously Hypertensive Rat (SHR) | 1, 3, or 9 mg/kg/day | 8 weeks | Tail-cuff method | Significantly ameliorated hypertension. | Meng et al., 2011 |
| Fructose-Fed Hypertensive Rat | 1, 3, or 9 mg/kg/day | 4 weeks | Tail-cuff method | Prevented the elevation of systolic blood pressure. | Meng et al., 2011 |
| Monocrotaline-Induced Pulmonary Arterial Hypertension Rat | 1, 3, and 9 mg/kg/day | 28 days | Not specified for systemic BP | Decreased mean arterial pressure.[5] | Li et al., 2013[5] |
| Hypoxia-Induced Pulmonary Arterial Hypertension Rat | 1.5 mg/kg/day | 28 days | Not specified for systemic BP | Attenuated the increase in mean pulmonary artery pressure.[6] | Chen et al., 2015[6] |
Signaling Pathway of this compound-Induced Vasodilation
This compound exerts its antihypertensive effect primarily through the activation of ATP-sensitive potassium (KATP) channels in the vascular endothelium and smooth muscle cells. The signaling cascade is as follows:
Caption: this compound-mediated activation of KATP channels and subsequent vasodilation.
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in rodents.
Materials:
-
This compound hydrochloride
-
Vehicle:
-
Sterile tubes for preparation and storage
-
Vortex mixer
-
Analytical balance
Procedure:
-
Vehicle Selection: For aqueous solutions, sterile 0.9% saline can be used. For suspensions of less soluble compounds, a 0.5% CMC solution is a suitable vehicle.[7][8][9][10]
-
Calculation of this compound Concentration:
-
Determine the desired dose (e.g., 3 mg/kg).
-
Determine the dosing volume (typically 5-10 ml/kg for rats).
-
Calculate the required concentration of the dosing solution. For a 3 mg/kg dose and a 10 ml/kg dosing volume, the concentration would be 0.3 mg/ml.
-
-
Preparation of Dosing Solution/Suspension:
-
Accurately weigh the required amount of this compound hydrochloride.
-
If using saline, dissolve the this compound in the calculated volume of sterile saline. Vortex thoroughly to ensure complete dissolution.
-
If using CMC, first prepare the 0.5% CMC solution by gradually adding CMC powder to sterile water while continuously stirring or vortexing. Then, add the weighed this compound to the CMC solution and vortex until a uniform suspension is achieved.
-
-
Storage: Prepare the dosing solution/suspension fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution/suspension to come to room temperature and vortex again to ensure homogeneity.
Oral Administration via Gavage in Rats
This protocol details the procedure for administering this compound to rats via oral gavage.
Materials:
-
Prepared this compound dosing solution/suspension
-
Appropriately sized gavage needles (for adult rats, typically 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Gently but firmly restrain the rat to prevent movement.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe filled with the calculated volume of the this compound solution/suspension.
-
Gently open the rat's mouth and insert the gavage needle over the tongue and into the esophagus. The rat will typically swallow as the needle is advanced.
-
Caution: If resistance is met, do not force the needle. Withdraw and re-insert to avoid injury to the esophagus or trachea.
-
-
Administration of the Dose:
-
Once the needle is correctly positioned in the stomach, administer the solution slowly and steadily.
-
-
Post-Administration Monitoring:
-
Withdraw the gavage needle smoothly.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.
-
Blood Pressure Measurement using the Tail-Cuff Method
This protocol outlines the non-invasive measurement of systolic and diastolic blood pressure in rats using the tail-cuff method.
Materials:
-
Tail-cuff blood pressure measurement system (including a restrainer, cuff, pulse sensor, and a control unit)
-
Warming platform or lamp
Procedure:
-
Acclimatization and Training:
-
To minimize stress-induced fluctuations in blood pressure, acclimate the rats to the restraint and the measurement procedure for several days before the actual experiment.
-
Place the rat in the restrainer for 10-15 minutes each day for 3-5 consecutive days.
-
-
Measurement Protocol:
-
Place the rat in the appropriate-sized restrainer.
-
Position the tail cuff and pulse sensor on the rat's tail according to the manufacturer's instructions.
-
Warm the rat's tail using a warming platform or lamp to a temperature of 32-34°C to ensure adequate blood flow for signal detection.
-
Allow the rat to stabilize in the setup for 10-15 minutes before starting the measurements.
-
Initiate the blood pressure measurement cycle on the control unit. The system will automatically inflate and deflate the cuff while recording the blood pressure.
-
Perform a series of 10-15 measurement cycles per animal.
-
Discard the first few readings to allow for stabilization, and average the subsequent stable readings to obtain the final systolic and diastolic blood pressure values.
-
-
Data Analysis:
-
Record the systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) for each animal.
-
Compare the blood pressure values between the this compound-treated groups and the vehicle-treated control group.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the antihypertensive effects of this compound in a rodent model.
Caption: Experimental workflow for this compound studies in hypertensive rodents.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new ATP-sensitive potassium channel opener protects the kidney from hypertensive damage in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates monocrotaline-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates hypoxia-induced pulmonary arterial hypertension in rats by endothelial function protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Iptakalim using Whole-Cell Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the whole-cell patch clamp technique to study the electrophysiological effects of Iptakalim, a novel ATP-sensitive potassium (KATP) channel opener. The protocols and data presented are intended to assist researchers in designing and executing experiments to characterize the interaction of this compound with KATP channels, particularly the vascular Kir6.1/SUR2B subtype.
Introduction to this compound
This compound is a promising antihypertensive agent that exerts its therapeutic effects by selectively activating ATP-sensitive potassium (KATP) channels.[1][2] KATP channels are crucial metabolic sensors that link the energetic state of a cell to its electrical activity. In vascular smooth muscle cells (VSMCs), the predominant subtype is composed of the Kir6.1 pore-forming subunit and the SUR2B regulatory subunit.[1][3] Activation of these channels by this compound leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated Ca2+ channels, thereby reducing intracellular calcium concentration and causing vasodilation.[4][5] Notably, this compound exhibits a greater potency for the SUR2B/Kir6.1 subtype compared to other KATP channel openers like diazoxide and pinacidil.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on KATP channel currents and cellular membrane potential as determined by whole-cell patch clamp experiments.
Table 1: Dose-Dependent Effect of this compound on KATP Channel Current
| Concentration of this compound (µM) | Cell Type | KATP Channel Subtype | Observed Effect on Current | Reference |
| 1.0 - 100 | Rat Mesenteric Microvascular Endothelial Cells | Kir6.1/SUR2B (presumed) | Significant increase in whole-cell KATP currents.[6] | [6] |
| 3 | Rat Substantia Nigra Dopaminergic Neurons | SUR1/Kir6.2 | Little to no effect on neuronal firing.[7][8] | [7][8] |
| 10 | Rat Mesenteric Microvascular Endothelial Cells | Kir6.1/SUR2B (presumed) | Significant increase in whole-cell KATP currents.[6] | [6] |
| 100 | Rat Mesenteric Microvascular Endothelial Cells | Kir6.1/SUR2B (presumed) | Significant increase in whole-cell KATP currents.[6] | [6] |
| 300 | Rat Substantia Nigra Dopaminergic Neurons | SUR1/Kir6.2 | Increased neuronal firing, suggesting channel closure.[7][8] | [7][8] |
| 300 - 500 | HEK-293 cells (heterologously expressed) | SUR1/Kir6.2 | Closure of diazoxide-induced KATP channel currents.[7] | [7] |
Table 2: Effect of this compound on Cellular Membrane Potential
| Cell Type | This compound Concentration (µM) | Effect on Membrane Potential | Reference |
| Rat Pancreatic β-cells | Not specified | Depolarization and induction of action potential firing.[9] | [9] |
| Rat Substantia Nigra Dopaminergic Neurons | 3 - 300 | No hyperpolarization observed.[8] | [8] |
| Vascular Smooth Muscle Cells | Not specified | Hyperpolarization (inferred from vasodilation).[4][5] | [4][5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of this compound's Effect on KATP Channels in Vascular Smooth Muscle Cells
This protocol details the procedure for isolating vascular smooth muscle cells (VSMCs) and performing whole-cell patch clamp recordings to measure this compound-induced KATP currents.
I. Isolation of Vascular Smooth Muscle Cells
-
Euthanize a rat or mouse according to approved institutional animal care and use committee protocols.
-
Dissect the desired artery (e.g., mesenteric artery, cerebral artery) and place it in ice-cold, oxygenated physiological salt solution (PSS).
-
Clean the artery of surrounding connective and adipose tissue under a dissecting microscope.
-
Cut the artery into small segments (1-2 mm).
-
Transfer the segments to a solution containing collagenase and elastase in PSS and incubate at 37°C for a duration optimized for the specific vessel type (typically 30-60 minutes).
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to release single VSMCs.
-
Plate the dispersed cells onto glass coverslips in a recording chamber and allow them to adhere for at least 30 minutes before recording.
II. Solutions for KATP Current Recording
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 3 Mg-ATP. Adjust pH to 7.2 with KOH. Note: The ATP concentration can be varied to study the ATP-dependency of this compound's effect.
III. Whole-Cell Recording Procedure
-
Place the coverslip with adherent VSMCs into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, relaxed VSMC with the patch pipette under positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and hold the membrane potential at -60 mV.
-
Apply a voltage ramp or step protocol to elicit KATP currents. A typical protocol is to hold at -60 mV and apply depolarizing steps from -100 mV to +60 mV.
-
Establish a stable baseline recording of the KATP current.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1, 10, 100 µM).
-
Record the changes in the KATP current in the presence of this compound.
-
To confirm the current is through KATP channels, apply a KATP channel blocker such as glibenclamide (10 µM) at the end of the experiment.
IV. Data Analysis
-
Measure the amplitude of the outward K+ current at a specific voltage (e.g., +40 mV) before and after the application of this compound.
-
Calculate the percentage increase in current in response to this compound.
-
Construct a dose-response curve by plotting the percentage increase in current against the concentration of this compound.
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, opener of K(ATP), reverses the enhanced expression of genes encoding K(ATP) subunits in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Channels and Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. This compound modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Iptakalim Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro models and detailed protocols for evaluating the efficacy of Iptakalim, a novel ATP-sensitive potassium (K-ATP) channel opener. This compound has demonstrated significant potential in treating various cardiovascular and neurological conditions. The following sections detail its mechanism of action and provide step-by-step protocols for key in vitro assays to assess its therapeutic effects, including vasodilation, endothelial protection, neuroprotection, and anti-proliferative activities.
Mechanism of Action
This compound is a selective opener of ATP-sensitive potassium (K-ATP) channels, with a particular selectivity for the SUR2B/Kir6.1 subtype, which is predominantly expressed in vascular smooth muscle and endothelial cells.[1][2] By opening these channels, this compound leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated Ca2+ channels, thereby reducing intracellular calcium concentration and leading to vasodilation.[3] Beyond its vasodilatory effects, this compound has been shown to exert protective effects on various cell types through multiple signaling pathways.
Signaling Pathways of this compound
The therapeutic effects of this compound are mediated through a primary mechanism of K-ATP channel activation, which in turn modulates several downstream signaling pathways.
Caption: this compound's primary signaling pathways.
Key In Vitro Assays for Efficacy Assessment
The following section provides detailed protocols for a range of in vitro assays to characterize the efficacy of this compound.
Endothelial Protection and Function
a) Cell Viability under Hypoxic Conditions
This assay assesses the protective effect of this compound on endothelial cells subjected to hypoxic stress.
Experimental Workflow:
Caption: Workflow for cell viability assay.
Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or endothelial colony-forming cells (ECFCs) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, and 10⁻⁴ M) for 1 hour.[1]
-
Hypoxia Induction: Place the plate in a hypoxic chamber with 1-2% O₂ for 12 to 24 hours.[1][4]
-
MTT/CCK-8 Assay:
Quantitative Data Summary:
| Cell Line | Condition | This compound Concentration | Outcome | Reference |
| ECFCs | Hypoxia (2% O₂) | 10⁻⁵ M | Significantly increased cell viability | [1] |
| HPAECs | Hypoxia (2% O₂) | 0.1, 10, 1000 µM | Increased cell survival | [4] |
b) Endothelial Cell Migration Assay
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells, a key process in angiogenesis and vascular repair.
Protocol:
-
Cell Preparation: Resuspend ECFCs in serum-free medium.
-
Transwell Setup: Add 1 x 10⁵ cells containing this compound (e.g., 10⁻⁵ M) to the upper chamber of a Transwell insert.[1] The lower chamber should contain a medium with a chemoattractant like 10% FBS.[1]
-
Incubation: Incubate for 24 hours under normoxic or hypoxic conditions.[1]
-
Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the number of migrated cells in several random fields under a microscope.[1]
c) In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of this compound to promote the formation of capillary-like structures by endothelial cells.
Protocol:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 1 hour.[1]
-
Cell Seeding: Seed ECFCs (1.5 x 10⁵ cells/mL) onto the Matrigel in the presence or absence of this compound (e.g., 10⁻⁵ M).[1]
-
Incubation: Incubate for 12 hours under normoxic or hypoxic conditions to allow for tube formation.[1]
-
Quantification: Capture images of the tube-like structures and quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software.[1][10]
d) Nitric Oxide (NO) Production Assay
This assay measures the effect of this compound on the production of nitric oxide, a key signaling molecule in vasodilation and endothelial health.
Protocol:
-
Cell Culture: Seed HUVECs or HPAECs in 96-well plates and allow them to adhere overnight.[1][4]
-
Treatment: Pre-treat the cells with this compound (e.g., 0.1-1000 µM) for 1-6 hours.[4][11]
-
Induction (Optional): Induce endothelial dysfunction if necessary (e.g., with wortmannin and insulin or under hypoxic conditions).[4][11]
-
NO Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using a Griess reagent-based assay kit according to the manufacturer's instructions.[1][4]
Quantitative Data Summary:
| Cell Line | Condition | This compound Concentration | Outcome | Reference |
| HUVECs | Insulin Resistance | 0.1–10 μmol/L | Prevented the reduction in NO release | [11] |
| HPAECs | Hypoxia | 10 µM | Significantly increased NO production | [4] |
Anti-Proliferative Effects on Smooth Muscle Cells
a) Cell Proliferation Assay
This assay determines the inhibitory effect of this compound on the proliferation of vascular smooth muscle cells, which is relevant to conditions like pulmonary hypertension.
Protocol:
-
Cell Seeding: Seed human pulmonary arterial smooth muscle cells (PASMCs) in 96-well plates.
-
Induction of Proliferation: Stimulate proliferation with an agent like endothelin-1 (ET-1).[12]
-
This compound Treatment: Treat the cells with various concentrations of this compound.
-
Proliferation Measurement:
-
[³H]Thymidine Incorporation: Add [³H]thymidine to the culture medium and incubate. Measure the amount of incorporated radioactivity as an index of DNA synthesis.[12]
-
MTT/CCK-8 Assay: Perform as described in the cell viability protocol.
-
b) Cell Cycle Analysis
This assay investigates the effect of this compound on the progression of the cell cycle in PASMCs.
Protocol:
-
Cell Treatment: Treat PASMCs with a proliferation-inducing agent and this compound as described above.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), which also requires RNase treatment to remove RNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Neuroprotective Effects
a) Neuronal Viability in response to Neurotoxins
This assay evaluates the ability of this compound to protect neuronal cells from damage induced by neurotoxins.
Experimental Workflow:
Caption: Workflow for neuroprotection assay.
Protocol:
-
Cell Culture: Culture PC12 cells or primary cortical neurons.
-
This compound Pre-treatment: Pre-treat the cells with this compound (e.g., 10 µM) for a specified period.
-
Neurotoxin Exposure: Expose the cells to neurotoxins such as 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), or rotenone.
-
Viability Assessment: Measure cell viability using the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
b) Assessment of Mitochondrial Membrane Potential (ΔΨm)
This assay determines if this compound can prevent mitochondrial dysfunction, a key factor in neurodegeneration.
Protocol:
-
Cell Treatment: Treat neuronal cells or astrocytes with a neurotoxin in the presence or absence of this compound.
-
Dye Loading: Load the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRE, or TMRM).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRE/TMRM) indicates mitochondrial depolarization.[13]
K-ATP Channel Activity
a) Patch-Clamp Electrophysiology
This is the gold-standard method to directly measure the effect of this compound on K-ATP channel currents.
Protocol:
-
Cell Preparation: Use cells endogenously expressing or heterologously overexpressing the K-ATP channel subtype of interest (e.g., HEK293 cells transfected with SUR2B/Kir6.1).
-
Patch-Clamp Recording: Perform whole-cell or single-channel patch-clamp recordings.
-
This compound Application: Apply this compound to the cell and record the changes in potassium current. An increase in outward current indicates channel opening.[3][14]
Quantitative Data Summary:
| Cell Type | This compound Concentration | Effect on K-ATP Current | Reference |
| Rat mesenteric microvascular endothelial cells | 10-100 µmol/L | Increased whole-cell K-ATP currents | |
| HEK293 cells expressing Kir6.1/SUR2B | Potent activation | [3] |
Downstream Signaling Pathway Analysis
a) Western Blotting for Protein Phosphorylation
This technique is used to assess the effect of this compound on the phosphorylation state of key signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound and/or other stimuli, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK1/2, phospho-Akt). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Total Protein Analysis: Strip the membrane and re-probe with an antibody for the total form of the protein to normalize the data.[15][16][17][18]
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for characterizing the efficacy of this compound. By utilizing these assays, researchers can gain valuable insights into its molecular mechanisms and therapeutic potential across a range of disease models. The provided quantitative data serves as a benchmark for experimental design and data interpretation.
References
- 1. This compound ameliorates hypoxia-impaired human endothelial colony-forming cells proliferation, migration, and angiogenesis via Akt/eNOS pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. protocols.io [protocols.io]
- 9. This compound influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-proliferating effect of this compound, a novel KATP channel opener, in cultured rabbit pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces mitochondria-dependent apoptosis in hypoxic rat pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iptakalim Administration in Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Iptakalim in spontaneously hypertensive rats (SHR), a widely used model for essential hypertension. This document details the scientific background, experimental protocols, and expected outcomes based on preclinical research.
Introduction
This compound is a novel ATP-sensitive potassium (KATP) channel opener that has demonstrated significant antihypertensive effects. It exhibits selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in the endothelium of resistance arterioles.[1] This selective action leads to vasodilation and a reduction in blood pressure, with a notable characteristic of being more effective in hypertensive subjects than in normotensive ones.[1][2] Furthermore, this compound has been shown to exert protective effects on target organs by improving endothelial function and attenuating vascular remodeling.[1][3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound administration in spontaneously hypertensive rats.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day, oral) | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | Reduction in SBP (mmHg) |
| SHR Control | Vehicle | 8 weeks | 187 ± 7 | 213 ± 4 | - |
| This compound | 1 | 8 weeks | ~180-190 | Significantly Reduced | Data not specified |
| This compound | 3 | 8 weeks | ~180-190 | Significantly Reduced | Data not specified |
| This compound | 9 | 8 weeks | ~180-190 | Significantly Ameliorated | Data not specified |
Note: While specific mean ± SD values for the this compound-treated groups were not consistently available in a single study, multiple sources confirm a significant and dose-dependent reduction in SBP.[4][5] For example, one study noted that at 24 weeks, the mean blood pressure in SHR control was 177 mmHg, while in different treatment groups with other antihypertensive agents, it was reduced to levels between 121-149 mmHg.[6]
Table 2: Effect of this compound on Vascular Remodeling in Mesenteric Arteries of SHR
| Parameter | SHR Control | SHR + this compound | Wistar-Kyoto (WKY) Control |
| Media Thickness | Increased | Reversed towards WKY levels | Normal |
| Lumen Diameter | Decreased | Reversed towards WKY levels | Normal |
| Media-to-Lumen Ratio | Increased | Significantly Reduced | Normal |
Note: this compound has been shown to reverse vascular remodeling in afferent arterioles, arcuate arteries, and interlobular arteries in SHR.[3] The arteries from SHR generally have significantly smaller diameters and greater wall-to-lumen ratios than arteries from WKY rats.[7][8]
Table 3: Effect of this compound on Endothelial Function and Signaling Molecules in SHR
| Molecule | Effect of this compound | Method of Detection |
| Endothelial Nitric Oxide Synthase (eNOS) | Upregulation of expression and activity | Western Blot, ELISA[9] |
| Nitric Oxide (NO) | Increased release | Radioimmunoassay, Colorimetric assays[4] |
| Endothelin-1 (ET-1) | Decreased production and circulation | Radioimmunoassay, ELISA[3][4] |
| KATP Channel Subunit (Kir6.1) | Down-regulated overexpression in the kidney | RT-PCR[3] |
| KATP Channel Subunit (SUR2B) | Down-regulated overexpression | RT-PCR |
| Inflammatory Cytokines (e.g., IL-6, TNF-α) | Potential reduction | ELISA |
Note: In vitro studies have shown that pre-treatment with 10 μM this compound can normalize the reduction of eNOS activity and NO levels caused by hypoxia.[9] In fructose-fed rats, a model also exhibiting hypertension and endothelial dysfunction, this compound treatment (3 mg/kg/day for 4 weeks) significantly increased serum NO levels and decreased ET-1 levels.[10] While direct quantitative data for inflammatory markers in SHR treated with this compound is sparse, inflammation is a known contributor to hypertension, and drugs that improve endothelial function often have anti-inflammatory effects.
Experimental Protocols
Protocol 1: Oral Administration of this compound by Gavage
Objective: To administer a precise oral dose of this compound to spontaneously hypertensive rats.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Syringes (1 mL or 3 mL)
-
Gavage needles (16-18 gauge, 2-3 inches in length with a rounded tip for rats)
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1, 3, or 9 mg/kg) and the body weight of the rats.
-
Suspend or dissolve the calculated amount of this compound in the chosen vehicle to a final volume that allows for an administration volume of 5-10 mL/kg. Ensure the solution is homogenous.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. The head should be held securely to prevent movement.
-
-
Gavage Administration:
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. This helps prevent esophageal or stomach perforation.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.
-
The needle should pass smoothly into the esophagus. If resistance is met, withdraw the needle and re-insert. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the this compound solution.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, for a few minutes post-dosing.
-
Protocol 2: Measurement of Systolic Blood Pressure by Tail-Cuff Plethysmography
Objective: To non-invasively measure systolic blood pressure in conscious SHR.
Materials:
-
Tail-cuff blood pressure measurement system (including a restrainer, an occlusion cuff, a sensor cuff, and a warming platform)
-
Computer with data acquisition software
Procedure:
-
Acclimatization and Training:
-
To minimize stress-induced variations in blood pressure, acclimate the rats to the procedure for 2-3 days before recording actual measurements. This involves placing them in the restrainer on the warming platform for the duration of a typical measurement session.
-
-
Experimental Setup:
-
Turn on the warming platform to maintain the rat's tail temperature at approximately 32-35°C to ensure adequate blood flow for detection of the tail pulse.
-
Place the rat in the appropriate-sized restrainer.
-
-
Cuff Placement:
-
Securely place the occlusion cuff and the sensor cuff on the rat's tail, proximal to the body.
-
-
Blood Pressure Measurement:
-
Initiate the measurement cycle using the software. The occlusion cuff will inflate to a pressure above the expected systolic pressure and then slowly deflate. The sensor will detect the return of blood flow.
-
The system will automatically record the systolic blood pressure.
-
-
Data Collection:
-
For each rat, obtain at least 5-7 stable and consecutive readings.
-
Discard any readings that are clear outliers or associated with animal movement.
-
Calculate the average of the stable readings to determine the systolic blood pressure for that time point.
-
Measurements should be taken at the same time each day to minimize diurnal variations.
-
Protocol 3: Assessment of Vascular Remodeling by Wire Myography
Objective: To assess the structural and functional properties of isolated resistance arteries.
Materials:
-
Wire myograph system
-
Dissection microscope
-
Fine dissection tools (forceps, scissors)
-
Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution
-
High potassium PSS (KPSS) for viability testing
-
Vasoconstrictors (e.g., phenylephrine)
-
Vasodilators (e.g., acetylcholine)
-
Data acquisition system
Procedure:
-
Vessel Isolation:
-
Euthanize the rat according to an approved protocol.
-
Isolate the desired vascular bed (e.g., mesenteric arcade) and place it in cold PSS.
-
Under a dissection microscope, carefully dissect a segment of a small resistance artery (100-300 µm in diameter).
-
-
Mounting the Vessel:
-
Mount the isolated artery segment onto the two small wires of the myograph jaws.
-
Place the mounted vessel in the myograph chamber filled with PSS maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Normalization and Equilibration:
-
Allow the vessel to equilibrate for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for the vessel to generate maximal active tension. This involves stepwise stretching of the vessel and measuring the corresponding force.
-
-
Viability and Endothelial Integrity Testing:
-
Assess the viability of the vessel by inducing contraction with KPSS.
-
To check for endothelial integrity, pre-constrict the vessel with a vasoconstrictor (e.g., phenylephrine) and then assess the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of >80% typically indicates a healthy endothelium.
-
-
Experimental Protocol:
-
After washing out the drugs used for viability testing, cumulative concentration-response curves to various vasoactive agents can be generated to assess vascular function.
-
For structural analysis, the vessel can be fixed, embedded, sectioned, and stained (e.g., with Hematoxylin and Eosin) to measure media thickness and lumen diameter using image analysis software. The media-to-lumen ratio can then be calculated.
-
Mandatory Visualization
Signaling Pathway of this compound in Vascular Endothelial Cells
Caption: Signaling pathway of this compound in vascular endothelial cells.
Experimental Workflow for this compound Administration in SHR
Caption: Experimental workflow for evaluating this compound in SHR.
References
- 1. criver.com [criver.com]
- 2. heart.org [heart.org]
- 3. Mutational analysis of the Kir6.1 gene in Chinese hypertensive patients treated with the novel ATP-sensitive potassium channel opener this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Aortic Proteins Involved in Arterial Stiffness in Spontaneously Hypertensive Rats Treated With Perindopril:A Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wall thickness to lumen diameter ratios of arteries from SHR and WKY: comparison of pressurised and wire-mounted preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wall thickness to lumen diameter ratios of arteries from SHR and WKY: Comparison of pressurised and wire-mounted preparations : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 9. This compound rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Importance of the Small Artery Media-Lumen Ratio: Past and Present - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Intracellular Calcium Changes Following Iptakalim Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptakalim is a novel ATP-sensitive potassium (KATP) channel opener with demonstrated selectivity for vascular KATP channels, particularly those containing the SUR2B/Kir6.1 subunits.[1][2] Its primary mechanism of action involves the opening of these channels, leading to membrane hyperpolarization and subsequent vasodilation.[2][3] A critical consequence of this hyperpolarization is the modulation of intracellular calcium concentration ([Ca2+]i), a key second messenger in numerous cellular processes, including muscle contraction, neurotransmission, and gene expression.[3][4] Understanding the precise effects of this compound on [Ca2+]i is therefore paramount for elucidating its therapeutic potential and off-target effects.
These application notes provide a comprehensive overview and detailed protocols for measuring the changes in intracellular calcium concentration following treatment with this compound in various cell types.
Mechanism of Action: this compound and Intracellular Calcium
This compound's effect on intracellular calcium is cell-type dependent, primarily due to its selectivity for different KATP channel subtypes.
-
In Vascular Smooth Muscle and Endothelial Cells: this compound opens KATP channels, leading to an efflux of potassium ions and membrane hyperpolarization.[2][3] This change in membrane potential reduces the opening probability of voltage-gated L-type calcium channels (VGCCs), thereby decreasing the influx of extracellular calcium and lowering the overall intracellular calcium concentration.[2][3][4] This reduction in [Ca2+]i is the primary driver of vasodilation.[2]
-
In Pancreatic Beta-Cells: In contrast, this compound has been shown to close KATP channels of the SUR1/Kir6.2 subtype.[5] This closure leads to membrane depolarization, which in turn activates voltage-gated calcium channels, causing an influx of calcium and an increase in intracellular calcium concentration.[5]
The following diagram illustrates the signaling pathway of this compound in vascular smooth muscle cells.
Caption: this compound signaling in vascular smooth muscle cells.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on intracellular calcium and related downstream effectors.
Table 1: Effect of this compound on KATP Channel Current in Microvascular Endothelial Cells
| This compound Concentration (µmol/L) | Nucleotide (1000 µmol/L) | Change in Whole-Cell KATP Current |
| 10 | ATP | Significant Increase |
| 100 | ATP | Significant Increase |
| 10 | ADP | Significant Increase |
| 100 | ADP | Significant Increase |
| 10 | UDP | Significant Increase |
| 100 | UDP | Significant Increase |
| Data synthesized from textual descriptions in a study on rat mesenteric microvascular endothelial cells. The effect was reversed by the KATP channel blocker glibenclamide.[6] |
Table 2: Effect of this compound on Nitric Oxide (NO) Production and eNOS Activity in Human Pulmonary Artery Endothelial Cells (HPAECs) under Hypoxia
| This compound Concentration (µM) | Change in NO Production | Change in eNOS Activity |
| 0.1 | Increased | Increased |
| 10 | Increased | Increased |
| 1000 | Increased | Increased |
| These effects were blocked by the KATP channel blocker glibenclamide, indicating a calcium-dependent mechanism.[7] |
Experimental Protocols
This section provides a detailed protocol for measuring changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM. This protocol can be adapted for other calcium indicators like Fluo-4 AM.
Experimental Workflow:
Caption: Workflow for measuring intracellular calcium changes.
Protocol: Measurement of Intracellular Calcium with Fura-2 AM
1. Materials and Reagents
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer (pH 7.2-7.4)
-
Bovine Serum Albumin (BSA)
-
Probenecid (optional, to prevent dye leakage)
-
This compound hydrochloride
-
Cell culture medium appropriate for the cell type
-
Black, clear-bottom 96-well plates or coverslips for microscopy
2. Equipment
-
Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm, or
-
Fluorescence microscope with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm) and a digital camera.
-
Cell culture incubator (37°C, 5% CO2)
-
Pipettes and sterile pipette tips
-
Centrifuge (for suspension cells)
3. Stock Solution Preparation
-
Fura-2 AM Stock Solution (1-5 mM): Dissolve Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 (10% w/v): Dissolve Pluronic F-127 in DMSO. Store at room temperature.
-
Probenecid Stock Solution (250 mM): Prepare in a suitable buffer (e.g., 1 M NaOH, then adjust pH with HEPES). Store at 4°C.
-
This compound Stock Solution (10 mM): Dissolve this compound hydrochloride in sterile water or DMSO. Aliquot and store at -20°C.
4. Cell Preparation
-
Adherent Cells: Seed cells onto black, clear-bottom 96-well plates or onto coverslips in petri dishes at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Suspension Cells: Culture cells to the desired density. On the day of the experiment, harvest the cells by centrifugation.
5. Fura-2 AM Loading Protocol
-
Prepare Loading Buffer: Use a physiological buffer such as HBSS. For some cell types, the addition of 0.02-0.04% Pluronic F-127 can aid in the dispersion of the nonpolar Fura-2 AM in the aqueous medium. If dye leakage is a concern, supplement the buffer with 1-2.5 mM probenecid.
-
Prepare Fura-2 AM Working Solution: Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type. Vortex briefly to mix.
-
Loading Adherent Cells:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed loading buffer (without Fura-2 AM).
-
Add the Fura-2 AM working solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined for each cell type.
-
-
Loading Suspension Cells:
-
Resuspend the cell pellet in the Fura-2 AM working solution.
-
Incubate for 30-60 minutes at room temperature or 37°C with gentle agitation, protected from light.
-
-
Wash:
-
Adherent Cells: Aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer (without Fura-2 AM).
-
Suspension Cells: Centrifuge the cells to pellet, remove the supernatant, and resuspend in fresh, pre-warmed loading buffer. Repeat the wash step twice.
-
-
De-esterification: Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for the complete cleavage of the AM ester group by intracellular esterases, which traps the active Fura-2 dye inside the cells.
6. Measurement of Intracellular Calcium
-
Baseline Measurement:
-
Plate Reader: Place the 96-well plate in the reader. Set the instrument to measure fluorescence at an emission wavelength of ~510 nm with alternating excitation at 340 nm and 380 nm. Record the baseline fluorescence ratio (F340/F380) for a few minutes to ensure a stable signal.
-
Microscopy: Place the coverslip in a perfusion chamber on the microscope stage. Acquire images alternating between 340 nm and 380 nm excitation. Record the baseline fluorescence ratio from regions of interest (ROIs) drawn around individual cells.
-
-
This compound Treatment: Add this compound at the desired final concentration(s) to the cells. If using a plate reader with injectors, the compound can be added automatically.
-
Post-Treatment Measurement: Continue to record the fluorescence ratio (F340/F380) to monitor the change in intracellular calcium concentration over time.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the change in the F340/F380 ratio relative to the baseline to determine the effect of this compound. For quantitative measurements, a calibration curve can be generated using calcium standards and ionophores (e.g., ionomycin and EGTA) to determine the minimum (Rmin) and maximum (Rmax) ratios, allowing for the calculation of absolute [Ca2+]i using the Grynkiewicz equation.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Insufficient dye loading (concentration too low or incubation too short).- Cell death. | - Increase Fura-2 AM concentration or incubation time.- Verify cell viability with a viability assay (e.g., Trypan Blue). |
| High Background Fluorescence | - Incomplete washing.- Extracellular Fura-2 AM hydrolysis. | - Ensure thorough washing steps.- Use a lower concentration of Fura-2 AM. |
| Dye Leakage | - Activity of organic anion transporters. | - Add probenecid (1-2.5 mM) to the loading and assay buffers. |
| Photobleaching | - Excessive exposure to excitation light. | - Reduce the intensity and duration of light exposure.- Use an anti-fade reagent if compatible. |
| No Response to this compound | - Inappropriate cell type (lacks target KATP channels).- this compound degradation.- Incorrect experimental conditions. | - Confirm the expression of the target KATP channel subunits in your cell line.- Use freshly prepared this compound solutions.- Verify the pH and composition of your buffers. |
References
- 1. This compound modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Calcium Signaling in Beta-Cell Lines Using Epifluorescence and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of KATP Channel Subunits Following Iptakalim Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis to investigate the effects of Iptakalim, a selective ATP-sensitive potassium (KATP) channel opener, on the protein expression levels of KATP channel subunits. This document includes detailed experimental protocols, data presentation templates, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
This compound is a novel KATP channel opener with demonstrated effects on various physiological processes, including vascular tone and neurogenesis.[1] Its mechanism of action involves the modulation of KATP channels, which are hetero-octameric protein complexes typically composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific subunit composition of the KATP channel (e.g., Kir6.1/SUR2B in vascular smooth muscle or Kir6.2/SUR1 in pancreatic beta-cells) determines its physiological and pharmacological properties.
Western blot analysis is a crucial technique to quantify the changes in the protein expression of these subunits (Kir6.1, Kir6.2, SUR1, and SUR2B) in response to this compound treatment. This allows researchers to elucidate the drug's mechanism of action at the molecular level and its potential long-term effects on KATP channel expression.
Data Presentation
Table 1: Relative Protein Expression of KATP Channel Subunits Following this compound Treatment
| Target Protein | Treatment Group | Dose/Concentration | Duration of Treatment | Relative Protein Expression (Normalized to Loading Control) | Fold Change vs. Control | p-value |
| Kir6.1 | Control (Vehicle) | N/A | 24 hours | Enter Mean ± SEM | 1.0 | N/A |
| This compound | 10 µM | 24 hours | Enter Mean ± SEM | Calculate | Calculate | |
| This compound | 30 µM | 24 hours | Enter Mean ± SEM | Calculate | Calculate | |
| Kir6.2 | Control (Vehicle) | N/A | 24 hours | Enter Mean ± SEM | 1.0 | N/A |
| This compound | 10 µM | 24 hours | Enter Mean ± SEM | Calculate | Calculate | |
| This compound | 30 µM | 24 hours | Enter Mean ± SEM | Calculate | Calculate | |
| SUR1 | Control (Vehicle) | N/A | 24 hours | Enter Mean ± SEM | 1.0 | N/A |
| This compound | 10 µM | 24 hours | Enter Mean ± SEM | Calculate | Calculate | |
| This compound | 30 µM | 24 hours | Enter Mean ± SEM | Calculate | Calculate | |
| SUR2B | Control (Vehicle) | N/A | 24 hours | Enter Mean ± SEM | 1.0 | N/A |
| This compound | 10 µM | 24 hours | Enter Mean ± SEM | Calculate | Calculate | |
| This compound | 30 µM | 24 hours | Enter Mean ± SEM | Calculate | Calculate | |
| p-Akt (Ser473) | Control (Vehicle) | N/A | 1 hour | Enter Mean ± SEM | 1.0 | N/A |
| This compound | 10 µM | 1 hour | Enter Mean ± SEM | Calculate | Calculate | |
| Total Akt | Control (Vehicle) | N/A | 1 hour | Enter Mean ± SEM | 1.0 | N/A |
| This compound | 10 µM | 1 hour | Enter Mean ± SEM | Calculate | Calculate | |
| p-CREB (Ser133) | Control (Vehicle) | N/A | 1 hour | Enter Mean ± SEM | 1.0 | N/A |
| This compound | 10 µM | 1 hour | Enter Mean ± SEM | Calculate | Calculate | |
| Total CREB | Control (Vehicle) | N/A | 1 hour | Enter Mean ± SEM | 1.0 | N/A |
| This compound | 10 µM | 1 hour | Enter Mean ± SEM | Calculate | Calculate |
Note: This is a template table. The specific concentrations, time points, and target proteins should be adapted to the experimental design. SEM: Standard Error of the Mean.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of KATP channel subunits.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cell lines endogenously expressing the KATP channel subunits of interest (e.g., vascular smooth muscle cells for Kir6.1/SUR2B, pancreatic β-cell lines like INS-1 for Kir6.2/SUR1, or HEK293 cells transfected with the desired subunits).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Seed cells in appropriate culture dishes and allow them to reach 70-80% confluency.
-
Prepare fresh solutions of this compound in a suitable vehicle (e.g., DMSO or sterile water).
-
Aspirate the culture medium and replace it with a fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours for expression studies; shorter times for signaling pathway activation).
-
Protein Extraction from Cultured Cells
KATP channel subunits are integral membrane proteins, requiring specific extraction protocols.
-
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) or a specialized membrane protein extraction buffer.
-
Protease and phosphatase inhibitor cocktails (add fresh to the lysis buffer before use).
-
-
Procedure:
-
After treatment, place the culture dishes on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the dish.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
To an aliquot of protein lysate, add 4x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes. For multi-pass transmembrane proteins like SURx, heating at 37°C for 30 minutes or 60°C for 10 minutes may be preferable to prevent aggregation.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins (e.g., 10-12% for Kir6.x, ~45 kDa; 6-8% for SURx, ~150-170 kDa).
-
Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target KATP channel subunits (e.g., anti-Kir6.1, anti-Kir6.2, anti-SUR1, anti-SUR2B) and loading control (e.g., β-actin, GAPDH, or Na+/K+-ATPase for membrane fractions) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized but can start from manufacturer's datasheets (e.g., 1:500 to 1:2000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:10,000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band.
-
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by this compound through the activation of KATP channels, leading to downstream effects on Akt and CREB.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
This diagram outlines the key steps in the Western blot analysis of KATP channel subunits after this compound treatment.
Caption: Western blot workflow for KATP subunits.
Logical Relationship
This diagram illustrates the relationship between the components of the KATP channel and the experimental approach.
Caption: KATP channel analysis logic.
References
Application Notes and Protocols for Assessing Vasodilation with Iptakalim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptakalim is a novel ATP-sensitive potassium (K-ATP) channel opener that exhibits potent vasodilatory effects, making it a subject of significant interest in cardiovascular research and drug development for conditions such as hypertension. It selectively activates the SUR2B/Kir6.1 subtype of K-ATP channels, which are predominantly expressed in the vascular smooth muscle cells of resistance arteries and arterioles. This selective action leads to the preferential relaxation of small arteries, contributing to its antihypertensive effects with a reduced risk of side effects associated with non-selective K-ATP channel openers.
These application notes provide detailed methodologies for assessing the vasodilatory properties of this compound using established in vitro and in vivo techniques. The protocols are intended to guide researchers in obtaining reliable and reproducible data on the efficacy and mechanism of action of this compound.
Mechanism of Action of this compound-Induced Vasodilation
This compound induces vasodilation primarily through the opening of K-ATP channels in vascular smooth muscle cells (VSMCs). This process involves the following key steps:
-
Binding to the SUR2B Subunit: this compound binds to the sulfonylurea receptor (SUR) 2B subunit of the K-ATP channel complex.
-
Channel Opening: This binding event promotes the opening of the associated Kir6.1 inwardly rectifying potassium channel pore.
-
Potassium Efflux and Hyperpolarization: The opening of the K-ATP channel leads to an efflux of potassium ions (K+) from the VSMC, causing hyperpolarization of the cell membrane.
-
Inhibition of Voltage-Gated Calcium Channels: Membrane hyperpolarization inhibits the opening of voltage-gated L-type calcium channels (VGCCs).
-
Reduced Intracellular Calcium: The reduced influx of calcium ions (Ca2+) leads to a decrease in the intracellular free calcium concentration.
-
Smooth Muscle Relaxation: The decrease in intracellular calcium prevents the activation of myosin light chain kinase, leading to the dephosphorylation of myosin light chains and subsequent relaxation of the vascular smooth muscle, resulting in vasodilation.
The vasodilatory effect of this compound is endothelium-dependent and can be attenuated by the K-ATP channel blocker glibenclamide.
Data Presentation
The following tables summarize quantitative data from representative studies assessing the vasodilatory effects of this compound.
Table 1: In Vitro Vasodilatory Effect of this compound on Pre-contracted Arteries
| Vascular Bed | Animal Model | Pre-contraction Agent (Concentration) | This compound EC50 (µM) | Maximal Relaxation (%) | Reference |
| Mesenteric Artery | Rat | Phenylephrine (1 µM) | ~10 | Not Reported | |
| Aortic Rings | Rat | Phenylephrine (1 µM) | Not Reported | Not Reported | |
| Pulmonary Artery | Rabbit | Endothelin-1 | Not Reported | Not Reported |
Table 2: In Vivo Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
| Animal Model | Route of Administration | This compound Dose (mg/kg) | Duration of Treatment | Reduction in Systolic Blood Pressure (mmHg) | Reference |
| SHR | Intraperitoneal (i.p.) | 10 | Single dose | Significant reduction | |
| SHR | Oral | 1, 3, or 9 | 8 weeks | Significant amelioration |
Table 3: Effect of Glibenclamide on this compound-Induced Responses
| Experimental Model | This compound Concentration (µM) | Glibenclamide Concentration (µM) | Observed Effect | Reference |
| Rat Mesenteric Arterioles | Not Specified | 1.0 - 1000 | Dose-dependent inhibition of vasodilation | |
| Human Pulmonary Artery Endothelial Cells | 10 | 1, 10, 100 | Blockade of this compound-induced increase in eNOS activity and NO levels |
Experimental Protocols
In Vitro Assessment of Vasodilation
Wire myography is a widely used in vitro technique to assess the contractile and relaxant properties of small resistance arteries under isometric conditions.
Protocol:
-
Tissue Preparation:
-
Euthanize a rat (e.g., Wistar or Spontaneously Hypertensive Rat) via an approved method.
-
Excise the mesenteric vascular bed and place it in cold, oxygenated physiological salt solution (PSS).
-
Under a dissecting microscope, carefully dissect a segment of a second or third-order mesenteric artery, removing adherent connective and adipose tissue.
-
Cut the cleaned artery into 2 mm-long rings.
-
-
Mounting:
-
Mount the arterial ring on two tungsten or stainless-steel wires (typically 40 µm in diameter) in the jaws of a wire myograph chamber.
-
Fill the chamber with PSS and maintain it at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Allow the vessel to equilibrate for at least 30 minutes.
-
Normalize the vessel to a standardized resting tension to ensure optimal and reproducible contractile responses.
-
-
Experimental Procedure:
-
Assess the viability of the vessel by challenging it with a high potassium solution (e.g., 60 mM KCl).
-
Wash the vessel with PSS and allow it to return to baseline tension.
-
To study vasodilation, pre-contract the arterial ring with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM), until a stable contractile plateau is reached.
-
Construct a cumulative concentration-response curve by adding this compound in increasing concentrations (e.g., 10 nM to 100 µM) to the organ bath.
-
Record the changes in isometric tension using a force transducer and data acquisition system.
-
To investigate the mechanism, experiments can be repeated in the presence of a K-ATP channel blocker like glibenclamide (e.g., 10 µM), added 20-30 minutes before pre-contraction.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage reversal of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Pressure myography allows for the study of vascular reactivity in a more physiologically relevant setting, where the vessel is cannulated and pressurized.
Protocol:
-
Tissue Preparation:
-
Isolate a segment of a resistance artery (e.g., mesenteric or cerebral artery) as described for wire myography.
-
-
Mounting:
-
Cannulate both ends of the arterial segment with glass micropipettes in a pressure myograph chamber.
-
Secure the vessel onto the pipettes with sutures.
-
Pressurize the vessel to a physiological level (e.g., 60-80 mmHg for mesenteric arteries) with PSS.
-
Superfuse the vessel with PSS at 37°C, bubbled with 95% O2 and 5% CO2.
-
Allow the vessel to equilibrate and develop myogenic tone.
-
-
Experimental Procedure:
-
Record the baseline internal diameter of the vessel.
-
To induce further constriction if necessary, add a vasoconstrictor like phenylephrine.
-
Add this compound to the superfusate in a cumulative manner to obtain a concentration-response curve.
-
Continuously monitor and record the changes in the internal diameter of the vessel using a video camera attached to a microscope and video dimension analysis software.
-
-
Data Analysis:
-
Calculate the vasodilation as the percentage increase in the internal diameter relative to the constricted diameter.
-
Determine the EC50 value from the concentration-response curve.
-
In Vivo Assessment of Vasodilation
This protocol describes the direct measurement of arterial blood pressure in anesthetized rats to assess the acute hypotensive effects of this compound.
Protocol:
-
Animal Preparation:
-
Use adult male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
Anesthetize the rat with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).
-
Surgically expose the carotid artery and/or femoral artery and vein.
-
-
Cannulation:
-
Insert a polyethylene catheter filled with heparinized saline into the carotid or femoral artery for blood pressure measurement.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Insert a catheter into the femoral vein for intravenous drug administration.
-
-
Experimental Procedure:
-
Allow the animal's blood pressure to stabilize for at least 30 minutes after surgery.
-
Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).
-
Administer a single bolus dose of this compound (e.g., 1-10 mg/kg) or vehicle intravenously or intraperitoneally.
-
Continuously monitor and record the changes in blood pressure for a defined period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline at different time points after this compound administration.
-
Compare the blood pressure reduction between this compound-treated and vehicle-treated groups.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the vasodilatory effects of this compound. By employing these standardized methodologies, researchers can obtain high-quality, reproducible data to further elucidate the therapeutic potential of this novel K-ATP channel opener in the management of cardiovascular diseases.
Troubleshooting & Optimization
Why is Iptakalim not showing an effect in my cell line?
This guide provides troubleshooting advice for researchers encountering a lack of effect with Iptakalim in their cell line. The information is structured in a question-and-answer format to directly address common issues.
FAQ 1: Why is this compound not showing an anticipated effect in my cell line?
The lack of a cellular response to this compound can stem from several factors, ranging from the experimental setup to the intrinsic biology of your cell line. This guide will walk you through a systematic troubleshooting process to identify the potential cause.
Section 1: Initial Troubleshooting Workflow
Before diving into detailed protocols, start with this logical workflow to diagnose the issue. The diagram below outlines the key decision points and steps to take.
Caption: Troubleshooting workflow for this compound experiments.
Section 2: Troubleshooting Guide - Reagent & Protocol
A: The effective concentration of this compound is highly dependent on the cell type and the experimental conditions. In some cells, it is effective in the nanomolar range, while in others, micromolar concentrations are required.[1][2] Importantly, at high concentrations (e.g., 300 µM), this compound has been shown to close K-ATP channels in certain neurons, producing an effect opposite to what might be expected.[3]
Recommendation: Perform a dose-response experiment spanning a wide range of concentrations (e.g., 10 nM to 500 µM) to determine the optimal concentration for your cell line.
Table 1: Reported Effective Concentrations of this compound (In Vitro)
| Cell Type | Effective Concentration Range | Observed Effect | Citation(s) |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 nM - 10 µM | Increased NO release, prevented ET-1 formation | [1] |
| Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 0.1 µM - 10 µM | Inhibition of proliferation | [4] |
| PC12 Cells | 10 µM | Protection against neurotoxin-induced glutamate uptake diminishment | [2] |
| Rat Mesenteric Microvascular Endothelial Cells | 10 µM - 100 µM | Increased whole-cell K-ATP currents | [5] |
| Rat Substantia Nigra Dopaminergic Neurons | 3 µM - 300 µM | No hyperpolarization; channel closure at 300 µM | [3] |
| Primary Rat Cerebrocortical Neurons & Astrocytes | 0.01 µM - 1 µM | Inhibition of hypoxia-induced cell death |[6] |
A: Improper dissolution or degradation of the compound is a common source of experimental failure. This compound hydrochloride is water-soluble, but may require assistance to dissolve fully.[4][7]
Table 2: this compound Hydrochloride Reagent Details
| Property | Value / Condition | Citation(s) |
|---|---|---|
| Solubility | 25 mg/mL in H₂O | [4][7] |
| Dissolution Aid | Ultrasonic and warming/heating to 70°C may be required | [4] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
| Storage Precaution | Store in sealed aliquots to avoid moisture and repeated freeze-thaw cycles |[4] |
Experimental Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate Amount: Determine the mass of this compound hydrochloride needed to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water. To aid dissolution, warm the solution briefly (e.g., to 70°C) and/or use an ultrasonic bath until all powder is visibly dissolved.[4]
-
Sterilization: Once dissolved and cooled to room temperature, sterilize the stock solution by passing it through a 0.22 µm syringe filter.[4]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots. Store them sealed at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[4]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium or assay buffer. Ensure thorough mixing before adding to cells.
Section 3: Troubleshooting Guide - Cell Line Considerations
A: this compound's primary target is the ATP-sensitive potassium (K-ATP) channel.[8] These channels are complexes of Kir6.x and SUR subunits.[9] If your cell line does not express these channel subunits, or expresses a subtype that is insensitive to this compound, the compound will have no effect. For example, some cell lines like the human β-cell line NES2Y are known to lack functional K-ATP channels due to defects in the SUR1 subunit.[10]
Recommendations:
-
Literature Search: Check published literature to see if K-ATP channel expression has been characterized in your cell line.
-
Expression Analysis: If information is unavailable, verify the expression of K-ATP channel subunits (e.g., Kir6.1, Kir6.2, SUR1, SUR2A, SUR2B) using methods like RT-qPCR, Western Blot, or immunocytochemistry.
A: Yes, this is a critical and often overlooked factor. The activity of this compound can be highly dependent on the intracellular ATP concentration. One study found that this compound was only effective at opening K-ATP channels when intracellular ATP levels were moderate (100-1000 µmol/L) and was ineffective at very low (10 µmol/L) or very high (3000-5000 µmol/L) ATP concentrations.[5]
Recommendations:
-
Be aware that cell density, media formulation (especially glucose levels), and overall cell health can significantly alter intracellular ATP.
-
Ensure your experimental conditions are consistent between replicates to minimize metabolic variability.
A: Yes. High passage numbers can lead to phenotypic drift and changes in protein expression, including ion channels.[5] It is also essential to ensure cells are healthy and free from contamination.
Recommendations:
-
Use cells with a low passage number for all experiments. One study specifically used cells only from passages 3 to 5 to avoid cellular alterations.[5]
-
Regularly check for mycoplasma contamination.
-
Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase when treated.
Section 4: Troubleshooting Guide - Assay & Endpoint
A: The opening of K-ATP channels causes an efflux of potassium ions, leading to membrane hyperpolarization (the cell's interior becomes more negative).[8] If your endpoint is far downstream of this event (e.g., a change in proliferation after 48 hours), the signal may be too small or be masked by compensatory mechanisms.
Recommendations:
-
Use a Direct Assay: The most direct way to measure K-ATP channel opening is by measuring changes in membrane potential. This can be done using fluorescent dyes or electrophysiology.
-
Use a Positive Control: Use a well-characterized K-ATP channel opener like Diazoxide or Pinacidil.[11] If these compounds also fail to produce an effect, the problem likely lies with your cell line or assay method, not with this compound itself.
-
Use a Negative Control: Use a K-ATP channel blocker like Glibenclamide to see if it can reverse the effect of your positive control, confirming that the assay is reporting on K-ATP channel activity.[5][12]
Experimental Protocol 2: Measuring Changes in Membrane Potential
This is a generalized protocol based on the principles of commercially available fluorescent membrane potential assay kits.[13][14]
-
Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom microplate. Allow them to adhere and grow overnight to form a confluent monolayer.[14]
-
Dye Loading: Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., a FLIPR kit dye) according to the manufacturer's instructions. Remove the culture medium from the cells and add the loading buffer.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C and 5% CO₂ to allow the cells to take up the dye.[13]
-
Compound Preparation: During incubation, prepare a separate "compound plate" containing this compound, a positive control (e.g., Diazoxide), and a vehicle control at 2x to 5x the final desired concentration.
-
Measurement: Place the cell plate into a plate reader equipped for fluorescence measurement and kinetic reads (e.g., a FlexStation or FLIPR instrument).
-
Baseline Reading: Record a baseline fluorescence signal for 10-20 seconds.
-
Compound Addition: Configure the instrument to automatically add the compounds from the compound plate to the cell plate.
-
Post-Addition Reading: Immediately continue recording the fluorescence signal for 1-5 minutes to capture the change in membrane potential. Hyperpolarization will typically cause a decrease in fluorescence with this type of dye.
Section 5: Understanding this compound's Mechanism of Action
A: this compound is primarily classified as an ATP-sensitive potassium (K-ATP) channel opener.[12] The diagram below illustrates this canonical pathway.
Caption: Canonical signaling pathway of this compound.
It is important to remember that this compound has other reported activities, including antagonism of α4β2-containing nicotinic acetylcholine receptors and, under certain conditions, paradoxical closure of K-ATP channels.[3][4] If troubleshooting the canonical pathway is unsuccessful, these alternative mechanisms may be relevant in your specific cellular context.
References
- 1. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride protects cells against neurotoxin-induced glutamate transporter dysfunction in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Hydrochloride | 642407-63-4 | Potassium Channel | MOLNOVA [molnova.com]
- 8. jbr-pub.org.cn [jbr-pub.org.cn]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Biology of KATP Channels and Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. moleculardevices.com [moleculardevices.com]
Technical Support Center: Optimizing Iptakalim for Primary Cell Cultures
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for using Iptakalim in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel ATP-sensitive potassium (KATP) channel opener.[1][2] Its primary mechanism involves binding to the sulfonylurea receptor (SUR) subunits of the KATP channel, which leads to the opening of the Kir6.x pore-forming subunits.[1][3] This increases potassium ion (K+) efflux from the cell, causing membrane hyperpolarization. The hyperpolarization inhibits the opening of voltage-gated calcium channels (VGCCs), thereby reducing intracellular calcium concentration ([Ca2+]i).[4][5] This cascade of events leads to effects such as vasodilation and inhibition of cell proliferation in various cell types.[2][5]
Q2: What is a recommended starting concentration range for this compound in primary cell cultures?
A2: The optimal concentration of this compound is highly dependent on the primary cell type and the specific experimental endpoint. Based on published studies, a dose-response experiment is strongly recommended. However, the following table summarizes effective concentration ranges reported for different primary cells, which can be used as a starting point.
| Primary Cell Type | Effective Concentration Range (in vitro) | Observed Effect | Reference |
| Cortical Neurons, Astrocytes | 0.01 - 1 µmol/L | Inhibition of hypoxia-induced cell death | [6][7] |
| Cerebral Microvascular Endothelial Cells | 0.01 - 1 µmol/L | Decreased LDH release under hypoxic conditions | [6][7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 - 10 µmol/L | Prevention of endothelial dysfunction | |
| Mesenteric Microvascular Endothelial Cells | 1.0 - 100 µmol/L | Activation of KATP currents | [8] |
| Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Varies (Dose-dependent) | Inhibition of proliferation and [Ca2+]i increase | [5] |
Q3: How should I prepare and store an this compound stock solution?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution (e.g., 10 mM), dissolve the powdered compound in high-purity, anhydrous DMSO. To avoid precipitation when adding to aqueous media, create intermediate dilutions from the stock in DMSO before the final dilution into your culture medium. It is crucial to ensure the final concentration of DMSO in the cell culture does not exceed 0.1% to prevent solvent-induced cytotoxicity. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: I am not observing the expected cellular response (e.g., hyperpolarization, reduced proliferation). What could be the issue?
A4: There are several potential reasons for a lack of effect:
-
KATP Channel Expression: The primary cells you are using may not express the specific KATP channel subunits that this compound targets. This compound shows selectivity for channels containing SUR2B/Kir6.1 subunits.[2] It is advisable to confirm the expression of these subunits in your cells via RT-PCR or Western blotting.
-
Concentration: The concentration used may be too low. Perform a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 10 nM to 100 µM) to determine the optimal effective concentration for your specific cells and experimental conditions.
-
Cellular Metabolism: this compound's activity can be dependent on the metabolic state of the cell, particularly intracellular ATP and ADP levels.[8] Cells under low metabolic stress may show a less pronounced response.
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not degraded.
Q5: I am observing an unexpected or opposite effect (e.g., depolarization, increased insulin release). Why is this happening?
A5: this compound can exhibit bidirectional regulation on different types of KATP channels. While it opens vascular-type KATP channels (Kir6.1/SUR2B), it has been shown to inhibit or close pancreatic-type (Kir6.2/SUR1) and some neuronal KATP channels, especially at higher concentrations.[9][10] This can lead to membrane depolarization and subsequent effects like increased insulin release from pancreatic beta-cells.[10] It is critical to be aware of the specific KATP channel subtypes expressed in your primary cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Observable Effect | 1. Suboptimal this compound concentration.2. Low or absent expression of target KATP channel subunits (SUR2/Kir6.x).3. Degraded this compound stock.4. Insufficient incubation time. | 1. Perform a dose-response experiment (e.g., 10 nM - 100 µM).2. Verify Kir6.1/6.2 and SUR2B mRNA or protein expression.3. Prepare a fresh stock solution.4. Optimize treatment duration based on the desired endpoint. |
| High Cytotoxicity / Cell Death | 1. This compound concentration is too high.2. Final DMSO concentration in media is >0.1%.3. Primary cells are overly sensitive or unhealthy.4. Contamination of cell culture. | 1. Lower the this compound concentration range in your dose-response curve.2. Ensure the vehicle control (DMSO alone) shows no toxicity and the final concentration is ≤0.1%.3. Confirm cell viability before starting the experiment. Ensure optimal culture conditions.[11][12]4. Routinely check for microbial contamination. |
| Inconsistent Results | 1. Inconsistent cell seeding density.2. Variation in this compound stock dilutions.3. Primary cells are at different passage numbers or states of differentiation.4. Fluctuations in incubator conditions (CO2, temperature, humidity).[13] | 1. Standardize cell counting and seeding protocols.2. Prepare fresh dilutions for each experiment from a master stock.3. Use cells from the same passage number and monitor their health closely.[14]4. Regularly calibrate and monitor incubator performance. |
| Unexpected/Opposite Effect | 1. Cell-specific KATP channel subunit composition (e.g., SUR1/Kir6.2).2. Off-target effects at high concentrations. | 1. Research the KATP channel subtypes in your specific primary cell type. This compound can close SUR1/Kir6.2 channels.[9][10]2. Use the lowest effective concentration determined from your dose-response curve. |
Visual Guides and Workflows
Caption: General signaling pathway of this compound in target primary cells.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A logical troubleshooting flowchart for common this compound issues.
Key Experimental Protocols
Protocol 1: Determining Optimal Concentration via MTT Assay
This protocol establishes a dose-response curve to find the effective concentration of this compound for inhibiting cell proliferation or assessing cytotoxicity.
-
Materials:
-
Primary cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Preparation of Dilutions: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or controls. Include a "no-treatment" control (medium only) and a "vehicle" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the no-treatment control and plot the results against the log of this compound concentration to determine the EC50 or IC50 value.
-
Protocol 2: Confirming KATP Channel-Mediated Effects
This protocol uses a KATP channel blocker, such as Glibenclamide, to confirm that the observed effects of this compound are indeed mediated by KATP channels.[6][15]
-
Materials:
-
All materials from Protocol 1
-
Glibenclamide (a KATP channel blocker)
-
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Pre-treatment (Blocker): Create experimental groups that will be pre-treated with an effective concentration of Glibenclamide (e.g., 1-10 µM) for 30-60 minutes before adding this compound.
-
Treatment (this compound): To the pre-treated wells, add the optimal concentration of this compound (determined from Protocol 1). Also include control groups: No treatment, Vehicle only, this compound only, and Glibenclamide only.
-
Incubation and Analysis: Follow steps 4-8 from Protocol 1.
-
Interpretation: If the effect of this compound (e.g., increased viability under stress, decreased proliferation) is reversed or significantly reduced in the presence of Glibenclamide, it confirms the involvement of KATP channels.[5][6][15]
-
Protocol 3: Assessing Cytotoxicity via LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Materials:
-
Cells and treatment compounds as in Protocol 1
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Sample Collection: Carefully collect a sample of the culture supernatant from each well before lysing the cells.
-
LDH Measurement: Follow the LDH assay kit manufacturer's protocol to measure the amount of LDH in the collected supernatants.
-
Controls: The kit will typically require a background control (medium only), a maximum LDH release control (cells lysed completely), and the experimental samples.
-
Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control. This will help identify the concentration at which this compound becomes toxic to the cells.[6]
-
References
- 1. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, opener of K(ATP), reverses the enhanced expression of genes encoding K(ATP) subunits in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-proliferating effect of this compound, a novel KATP channel opener, in cultured rabbit pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 12. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 14. promocell.com [promocell.com]
- 15. This compound, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Iptakalim insolubility in aqueous solutions
Welcome to the technical support center for Iptakalim. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel ATP-sensitive potassium (KATP) channel opener. Its primary mechanism of action involves the opening of KATP channels, which leads to hyperpolarization of the cell membrane. This change in membrane potential plays a crucial role in various physiological processes, including the relaxation of smooth muscle.
Q2: In which solvents can I dissolve this compound hydrochloride?
This compound hydrochloride is soluble in water and phosphate-buffered saline (PBS). For cell culture experiments, it is common to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).
Q3: How should I store this compound solutions?
Stock solutions of this compound hydrochloride in water or DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. Please refer to the detailed "Protocol for Preparation of this compound Working Solutions for Cell-Based Assays" and the "Troubleshooting Guide" below for step-by-step instructions and solutions to this problem.
Quantitative Data: Solubility of this compound Hydrochloride
| Solvent/Buffer | Concentration | Method | Reference |
| Water | 25 mg/mL (139.10 mM) | Ultrasonic and warming and heat to 70°C | [1][2] |
| PBS | 100 mg/mL (556.39 mM) | Ultrasonic | [1] |
Note: Solubility in other physiological buffers such as Tris-HCl and HEPES has not been extensively reported in publicly available literature. It is recommended to perform small-scale solubility tests before preparing large volumes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound hydrochloride powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
-
Vortex mixer or pipette for mixing
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your final volume of cell culture medium to reach the desired working concentration.
-
-
Direct Dilution (for lower concentrations): For very low final concentrations, direct dilution may be possible.
-
Add the required volume of the 10 mM stock solution to the pre-warmed medium while gently vortexing or swirling the medium. This ensures rapid and even dispersal of the compound, reducing the risk of localized high concentrations that can lead to precipitation.
-
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
| Issue | Potential Cause | Recommended Solution |
| This compound hydrochloride powder is not dissolving in water or PBS. | Insufficient energy to break the crystal lattice. | Use ultrasonication and gentle warming (up to 70°C) to aid dissolution.[1][2] |
| Precipitation occurs immediately upon diluting the DMSO stock into aqueous buffer or media. | Rapid change in solvent polarity causing the compound to crash out of solution. | 1. Use a serial dilution method as described in Protocol 2. 2. Add the DMSO stock dropwise to the pre-warmed aqueous solution while vigorously vortexing or stirring to ensure rapid dispersal. 3. Increase the volume of the aqueous solution to which you are adding the DMSO stock. |
| The final working solution appears cloudy or contains visible particles. | The concentration of this compound exceeds its solubility limit in the final medium. | 1. Reduce the final concentration of this compound in your experiment. 2. Filter-sterilize the final working solution using a 0.22 µm syringe filter to remove any undissolved particles. Note that this will reduce the effective concentration of the dissolved compound. |
| Precipitation is observed after a period of incubation at 37°C. | Instability of the supersaturated solution over time. Interactions with components in the cell culture medium (e.g., proteins, salts). | 1. Prepare fresh working solutions immediately before each experiment. 2. Consider using a lower concentration of this compound. 3. If using serum-containing media, the presence of proteins like albumin may help to solubilize hydrophobic compounds. Conversely, high concentrations of salts in some media formulations can sometimes contribute to precipitation. |
Signaling Pathways and Workflows
Below are diagrams generated using Graphviz to visualize key processes related to this compound.
References
The effect of intracellular ATP concentration on Iptakalim activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the experimental use of Iptakalim, with a specific focus on the critical role of intracellular ATP concentration in its activity.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing K-ATP channel activation with this compound in my experimental setup?
A1: The most common reason for a lack of this compound activity is a suboptimal intracellular ATP concentration. This compound's ability to open K-ATP channels is highly dependent on a specific range of intracellular ATP.[1] For instance, in microvascular endothelial cells, channel-opening effects were observed at intracellular ATP concentrations of 100 µmol/L and 1000 µmol/L, but not at 10, 3000, or 5000 µmol/L.[1] Ensure your experimental buffer (internal solution for patch-clamp) contains ATP within the effective range. Also, consider the metabolic state of your cells, as this will influence endogenous ATP levels.
Q2: What is the optimal intracellular ATP concentration for this compound activity?
A2: this compound is most effective at low to moderate physiological concentrations of ATP, specifically within the 100–1000 µmol/L range.[1] Its activity is significantly diminished or absent at very low (<10 µmol/L) or high (≥3000 µmol/L) ATP concentrations.[1] This suggests this compound may be more effective in cells with a lower metabolic status.[1]
Q3: My experimental results with this compound are highly variable. What could be the cause?
A3: Variability in results often stems from inconsistent intracellular ATP levels between experiments or even between cells. The metabolic health of the cells is a crucial factor. Any condition that alters cellular metabolism can change ATP concentrations and thus modulate this compound's effect. To improve repeatability, it is critical to standardize cell culture conditions and carefully control the composition of intracellular solutions in electrophysiological recordings.[2]
Q4: I observed that this compound is closing or inhibiting K-ATP channels. Is this an expected outcome?
A4: Yes, this can be an expected outcome depending on the cell type and the concentration of this compound used. For example, in dopaminergic neurons from the rat substantia nigra pars compacta, high concentrations of this compound (300-500 µM) were found to close K-ATP channels.[3] This is in contrast to its opening effect in vascular endothelial cells.[1][4] This highlights the cell-type specific action of this compound and its bidirectional regulatory capabilities.[5]
Q5: Does this compound require ATP hydrolysis for its channel-opening activity?
A5: Yes, evidence suggests that for this compound to activate K-ATP channels, ATP binding followed by hydrolysis is necessary.[1] This was demonstrated in experiments where this compound was ineffective when a non-hydrolysable ATP analogue, ATPγS, was used.[1] This requirement is a key difference compared to other K-ATP openers like pinacidil.
Q6: How does the ATP dependence of this compound compare to other K-ATP channel openers like Pinacidil?
A6: this compound and Pinacidil have different dependencies on intracellular nucleotides. This compound's activity is restricted to a narrow window of ATP concentrations (100-1000 µmol/L).[1] In contrast, Pinacidil is effective over a much broader range of ATP concentrations and does not require ATP hydrolysis; ATP binding alone is sufficient for its channel-opening effect.[1]
Q7: What is the role of the sulfonylurea receptor (SUR) subunit in the ATP-dependent action of this compound?
A7: K-ATP channels are composed of a pore-forming Kir subunit and a regulatory sulfonylurea receptor (SUR) subunit.[6][7] The SUR subunit is the receptor for K-ATP channel openers and possesses two nucleotide-binding folds (NBFs).[6] The binding of K-ATP channel openers, like this compound, to the SUR subunit requires a conformational change that is induced by MgATP hydrolysis at these NBFs.[6][7] this compound shows high selectivity for the SUR2B subtype, which is commonly found in vascular endothelium.[4][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable K-ATP current activation | Incorrect Intracellular ATP: Intracellular ATP concentration is outside the 100-1000 µmol/L effective range for this compound.[1] | Prepare internal solutions for patch-clamp with ATP concentrations of 100 µmol/L and 1000 µmol/L to test for this compound's effect. |
| Use of Non-hydrolysable ATP analogue: Experiments using ATPγS or similar analogues will not support this compound-mediated channel opening.[1] | Use standard ATP in your internal solutions. Ensure Mg2+ is also present, as MgATP is required.[7] | |
| Cell Type Specificity: The K-ATP channel subtype in your cells (e.g., SUR1/Kir6.2) may not be opened by this compound.[4][5] | Verify the K-ATP channel subunit expression in your cell model. This compound is most effective on SUR2B/Kir6.1 channels.[4] | |
| Inconsistent or weak channel activation | Cellular Metabolic Fluctuation: Variations in cell health and metabolic state are causing inconsistent endogenous ATP levels. | Standardize cell culture and handling procedures. Allow cells to stabilize under recording conditions before applying this compound. |
| Channel Rundown: In excised patch-clamp recordings, K-ATP channel activity can diminish over time after patch excision.[9] | Minimize the duration of recordings. Intermittently expose the patch to a high MgATP concentration to help prevent rundown.[9] | |
| Observed channel inhibition instead of activation | High this compound Concentration: In certain cell types, such as some neurons, high concentrations of this compound can close K-ATP channels.[3] | Perform a dose-response experiment with this compound, starting from a lower concentration range (e.g., 1-10 µmol/L). |
Quantitative Data Summary
Table 1: Effect of Intracellular ATP Concentration on this compound-Induced K-ATP Current
| Intracellular ATP (µmol/L) | This compound (100 µmol/L) Effect on K-ATP Current | Reference |
| 10 | No significant activation | [1] |
| 100 | Significant activation (P<0.01) | [1] |
| 1000 | Significant activation (P<0.01) | [1] |
| 3000 | No significant activation | [1] |
| 5000 | No significant activation | [1] |
| Data derived from whole-cell patch-clamp experiments on microvascular endothelial cells (MVECs).[1] |
Table 2: Comparison of this compound and Pinacidil Activity Dependence on ATP
| Feature | This compound | Pinacidil | Reference |
| Effective [ATP] Range | Narrow (100-1000 µmol/L) | Broad (effective at <100 µmol/L and >1000 µmol/L) | [1] |
| ATP Hydrolysis Required | Yes | No (ATP binding is sufficient) | [1] |
| Effect with ATPγS | Ineffective | Effective | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Analysis of this compound Activity
This protocol is for measuring the effect of this compound on K-ATP channels in isolated cells (e.g., microvascular endothelial cells).
1. Cell Preparation:
-
Isolate and culture cells on glass coverslips suitable for microscopy and electrophysiology.
-
Use cells at a low passage number and ensure they are in a healthy, metabolically active state.
2. Solutions:
-
External Solution (in mmol/L): 140.0 KCl, 1.0 CaCl2, 1.0 MgCl2, and 5.0 HEPES (pH adjusted to 7.4 with KOH).[1]
-
Internal (Pipette) Solution (in mmol/L): 140.0 KCl, 2.0 MgCl2, 5.0 EGTA, and 5.0 HEPES (pH adjusted to 7.25 with KOH).[1]
-
Internal Solution with ATP: Prepare fresh internal solutions containing varying concentrations of Mg-ATP (e.g., 10, 100, 1000, 3000, 5000 µmol/L) for different experimental groups.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells into the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a suitable voltage, for example, -100 mV, to record K-ATP currents.[1]
-
Allow the intracellular solution to equilibrate with the cell's interior for several minutes.
4. Experimental Procedure:
-
Record a stable baseline current in the whole-cell configuration.
-
Perfuse the cell with the external solution containing this compound (e.g., 10-100 µmol/L).
-
Record the change in whole-cell current. An outward current increase indicates K-ATP channel opening.
-
To confirm the current is through K-ATP channels, apply a specific blocker like Glibenclamide (1.0 µmol/L) at the end of the experiment, which should reverse the this compound-induced current.[1]
5. Data Analysis:
-
Measure the amplitude of the current before and after this compound application.
-
Express the this compound-induced current as a percentage of the baseline current or as current density (pA/pF).
-
Compare the effects of this compound across the different intracellular ATP concentrations.
Visualizations
References
- 1. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.luminultra.com [my.luminultra.com]
- 3. This compound modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium channel openers require ATP to bind to and act through sulfonylurea receptors | The EMBO Journal [link.springer.com]
- 7. Potassium channel openers require ATP to bind to and act through sulfonylurea receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of Iptakalim in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Iptakalim in experimental settings. Below you will find troubleshooting advice and frequently asked questions to help improve the stability and ensure the reliable performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel ATP-sensitive potassium (KATP) channel opener. Its primary mechanism of action involves the activation of KATP channels, which leads to the hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in the relaxation of smooth muscle and other cellular effects. This compound has shown selectivity for certain KATP channel subtypes, which contributes to its specific pharmacological profile.
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions of this compound hydrochloride in a high-quality solvent such as dimethyl sulfoxide (DMSO) or water.
-
In Water: this compound hydrochloride can be dissolved in water at a concentration of up to 25 mg/mL (139.10 mM) with the aid of ultrasonication and gentle warming (up to 70°C).
-
In PBS: Solubility in PBS is reported to be high, up to 100 mg/mL (556.39 mM), and may require ultrasonication to achieve a clear solution.
-
In DMSO: Stock solutions in DMSO are also commonly used.
Once prepared, stock solutions should be stored in tightly sealed vials. For long-term storage, it is recommended to keep them at -80°C (for up to 6 months) or -20°C (for up to 1 month). To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: I am observing precipitation when I dilute my this compound stock solution into my experimental buffer. What could be the cause and how can I prevent it?
Precipitation upon dilution of a stock solution into an aqueous buffer is a common issue and can be attributed to several factors:
-
Solvent Change: If your stock solution is in a high-concentration organic solvent like DMSO, diluting it into an aqueous buffer can cause the compound to crash out of solution if its solubility limit in the final buffer is exceeded. To mitigate this, try to keep the final concentration of the organic solvent in your experimental buffer as low as possible (typically <0.5%).
-
Buffer Composition: The components of your buffer can interact with this compound and affect its solubility. For example, phosphate buffers can sometimes cause precipitation of compounds, especially if the buffer contains divalent cations like Ca2+ or Mg2+.
-
pH: The pH of your experimental buffer can influence the ionization state of this compound and thus its solubility.
-
Temperature: Temperature can also affect solubility. Preparing dilutions in pre-warmed or room temperature buffer might help.
Troubleshooting Steps:
-
Reduce the final concentration of the organic solvent: Use a more concentrated stock solution to minimize the volume added to the aqueous buffer.
-
Optimize the buffer: If you suspect buffer incompatibility, try a different buffering agent (e.g., HEPES instead of phosphate).
-
Adjust the pH: Experiment with slight adjustments to the pH of your final solution to see if it improves solubility.
-
Use a gentle warming and sonication: As suggested for preparing stock solutions, gentle warming and sonication of the final diluted solution might help to redissolve any precipitate.
Q4: How stable is this compound in aqueous experimental buffers?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected biological effect | Degradation of this compound in the experimental buffer. | Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. For longer experiments, consider performing a stability study to determine the rate of degradation under your specific conditions (see the experimental protocol below). |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution. If possible, use a spectrophotometer or other analytical method to confirm the concentration. | |
| Precipitation in the experimental buffer | Exceeding the solubility limit of this compound in the final buffer. | Lower the final concentration of this compound. Try to keep the percentage of organic solvent from the stock solution below 0.5% in the final working solution. |
| Incompatibility with buffer components. | Test the solubility of this compound in different buffers (e.g., HEPES, Tris). Ensure your buffer does not contain components that may react with this compound. | |
| Variability between experiments | Inconsistent preparation of this compound solutions. | Standardize your protocol for preparing this compound solutions, including the solvent, concentration, and storage conditions. Use aliquoted stock solutions to avoid variability from freeze-thaw cycles. |
| Differences in experimental conditions. | Ensure that all experimental parameters, such as temperature and pH, are consistent between experiments. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound hydrochloride.
| Solvent | Concentration | Notes | Reference |
| Water | 25 mg/mL (139.10 mM) | Requires ultrasonication and warming to 70°C | |
| PBS | 100 mg/mL (556.39 mM) | Clear solution, may require ultrasonication |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Experimental Buffer
This protocol outlines a general method for determining the stability of this compound in a specific buffer using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
1. Materials:
-
This compound hydrochloride
-
Your experimental buffer of choice (e.g., PBS, pH 7.4)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water).
-
Prepare the experimental buffer of interest.
-
Dilute the this compound stock solution in the experimental buffer to the final working concentration (e.g., 100 µM).
3. Incubation:
-
Aliquot the this compound-buffer solution into several vials.
-
Incubate the vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Protect the solutions from light.
4. HPLC Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.
-
Inject the sample into the HPLC system.
-
The mobile phase composition and gradient will need to be optimized for good separation of the this compound peak from any potential degradation products. A typical starting point could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the absorbance at a wavelength where this compound has a strong absorbance (this will need to be determined, but a standard UV scan of the compound would provide this information).
5. Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the percentage of the initial this compound peak area remaining versus time.
-
From this data, you can determine the rate of degradation and the half-life of this compound under your specific experimental conditions.
Signaling Pathway
This compound, as a KATP channel opener, initiates a signaling cascade that leads to vasodilation and other cellular responses. The following diagram illustrates the key steps in this pathway.
Iptakalim off-target effects at high concentrations
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues encountered during experiments with iptakalim, particularly concerning its off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel ATP-sensitive potassium (KATP) channel opener.[1][2] It exhibits significant selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in vascular smooth muscle cells.[3][4] By opening these channels, this compound leads to hyperpolarization of the cell membrane, resulting in vasodilation and a subsequent reduction in blood pressure.[1]
Q2: I'm observing a paradoxical effect at high concentrations of this compound – instead of hyperpolarization, I'm seeing depolarization and increased neuronal firing. Why is this happening?
A2: At high concentrations (in the range of 300-500 µM), this compound can act as a KATP channel closer in certain cell types, such as dopaminergic neurons.[5] This is an off-target effect mediated by the inhibition of KATP channels composed of SUR1 and Kir6.2 subunits, which is opposite to its intended channel-opening effect on SUR2B/Kir6.1 channels.[5] This can lead to membrane depolarization and an increase in neuronal firing.
Q3: My experiment involves pancreatic beta-cells, and I've noticed an unexpected increase in insulin secretion with high concentrations of this compound. Is this a known off-target effect?
A3: Yes, this is a documented off-target effect. This compound has been shown to close KATP channels in pancreatic beta-cells (composed of SUR1/Kir6.2 subunits). This inhibition of KATP channels leads to membrane depolarization, an influx of calcium, and subsequent stimulation of insulin release. This bidirectional regulation of different KATP channel subtypes is a key characteristic of this compound's pharmacology at high concentrations.
Q4: Are there any other known off-target effects of this compound?
A4: Yes, this compound has been identified as an antagonist of α4β2-containing nicotinic acetylcholine receptors (nAChRs).[6] This is a distinct off-target effect separate from its actions on KATP channels and may be relevant in experimental systems where nicotinic signaling is active.
Q5: What is the on-target potency of this compound for SUR2B/Kir6.1 activation?
A5: While direct EC50 values for this compound's activation of SUR2B/Kir6.1 channels are not consistently reported in the literature, it is described as a more potent activator than diazoxide and pinacidil.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Troubleshooting Steps |
| Unexpected Depolarization or Increased Neuronal Firing | At high concentrations (≥100 µM), this compound can inhibit Kir6.2/SUR1 KATP channels in neurons, leading to depolarization. | 1. Confirm Concentration: Verify the final concentration of this compound in your experiment. 2. Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which the effect switches from hyperpolarizing to depolarizing. 3. Use a Selective Blocker: To confirm the involvement of Kir6.2/SUR1 channels, test if the depolarizing effect can be mimicked by a known Kir6.2/SUR1 blocker (e.g., glibenclamide). 4. Consider a More Selective Compound: If your experiment requires specific activation of SUR2B/Kir6.1 without affecting SUR1-containing channels, consider using a more selective KATP channel opener. |
| Unexplained Increase in Insulin Secretion | This compound can inhibit pancreatic beta-cell KATP channels (Kir6.2/SUR1), leading to insulin release. | 1. Lower this compound Concentration: Test lower concentrations of this compound to see if the insulinotropic effect is diminished while the desired on-target effect is maintained. 2. Measure Membrane Potential: Directly measure the membrane potential of the beta-cells to confirm depolarization in response to this compound. 3. Control for KATP Channel Closure: Use a known KATP channel closer like glibenclamide as a positive control to compare the magnitude of the effect. |
| Anomalous Results in Systems with Cholinergic Signaling | This compound's antagonism of α4β2 nAChRs may interfere with experimental results in systems where these receptors are active. | 1. Review Experimental System: Determine if α4β2 nAChRs are expressed and functionally relevant in your experimental model. 2. Use a Specific nAChR Antagonist: As a control, use a well-characterized α4β2 nAChR antagonist (e.g., dihydro-β-erythroidine) to see if it phenocopies the unexpected effect of this compound. 3. Consider Alternative Compounds: If nAChR antagonism is a significant confound, consider using a KATP channel opener that does not have this off-target activity. |
Quantitative Data Summary
The following table summarizes the known on-target and off-target effects of this compound. Please note that precise EC50 and IC50 values are not always available in the literature, and in such cases, effective concentration ranges are provided.
| Target | Effect | Subunits | Concentration Range | Reference |
| Vascular KATP Channels (On-Target) | Channel Opening | SUR2B/Kir6.1 | Potent activation (specific EC50 not consistently reported) | [3][4] |
| Pancreatic/Neuronal KATP Channels (Off-Target) | Channel Closing | SUR1/Kir6.2 | 100 µM - 500 µM | [5] |
| α4β2 Nicotinic Acetylcholine Receptors (Off-Target) | Antagonism | α4β2 | Specific IC50 not consistently reported | [6] |
Experimental Protocols
Below are generalized protocols for key experiments used to characterize the effects of this compound. These should be adapted to specific cell types and experimental conditions.
Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol describes a whole-cell patch-clamp experiment to measure this compound's effect on KATP channel currents.
-
Cell Preparation: Culture cells expressing the KATP channel subtype of interest (e.g., HEK293 cells transfected with SUR2B/Kir6.1 or primary vascular smooth muscle cells) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with KOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 1 ATP (or as experimentally required) (pH 7.2 with KOH).
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit currents.
-
Perfuse the cell with the external solution containing the vehicle control.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the change in current amplitude. For KATP channel openers, an outward current is expected. For the off-target closing effect, a decrease in the basal or activated outward current will be observed.
-
Insulin Release Assay
This protocol outlines a method to measure insulin secretion from pancreatic islets in response to this compound.
-
Islet Isolation and Culture: Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) by collagenase digestion. Culture the islets for 24-48 hours before the experiment.
-
Pre-incubation: Pre-incubate batches of islets in a low-glucose Krebs-Ringer bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Incubation with Test Compounds:
-
Transfer the islets to fresh KRB buffer containing either:
-
Low glucose (negative control)
-
High glucose (e.g., 16.7 mM, positive control)
-
Low glucose + various concentrations of this compound
-
Low glucose + a known KATP channel blocker (e.g., glibenclamide, positive control for channel closure-induced secretion)
-
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each condition.
-
Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit.
-
Normalize the insulin secretion to the islet number or total protein content.
-
Visualizations
Caption: On-target signaling pathway of this compound in vascular smooth muscle cells.
Caption: Off-target signaling pathway of this compound at high concentrations.
Caption: Logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxic pulmonary hypertension (HPH) and this compound, a novel ATP-sensitive potassium channel opener targeting smaller arteries in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits nicotinic acetylcholine receptor-mediated currents in dopamine neurons acutely dissociated from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the optimal incubation time for Iptakalim in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal incubation time for Iptakalim in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel ATP-sensitive potassium (KATP) channel opener.[1][2][3] It exhibits selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are prominently expressed in vascular smooth muscle cells.[4] By opening these channels, this compound leads to membrane hyperpolarization, which in turn inhibits the influx of calcium ions and results in vasodilation.[4][5]
Q2: What is a typical incubation time for this compound in in vitro assays?
A2: The optimal incubation time for this compound is highly dependent on the specific cell type, the experimental endpoint being measured, and the concentration of this compound used. There is no single universal optimal time. Published studies have reported a wide range of incubation times, from minutes for electrophysiological measurements to several days for cell proliferation assays.
-
Short-term (minutes to hours): For studying acute effects on ion channel activity and intracellular calcium levels, incubation times can be as short as a few minutes. For example, a 10-minute pretreatment with this compound has been shown to prevent the transient increase of intracellular calcium.[1][2]
-
Long-term (hours to days): For assessing effects on cell viability, proliferation, or gene expression, longer incubation times of 24, 48, or 72 hours are commonly used.[6][7]
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: The most effective method for determining the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound and then collecting and analyzing samples at multiple time points (e.g., 1, 4, 8, 12, 24, 48, and 72 hours). The time point that yields the most robust and reproducible effect for your endpoint of interest should be selected as the optimal incubation time.
Q4: Are there any known issues with the stability of this compound in cell culture medium?
A4: While specific data on the long-term stability of this compound in cell culture medium is not extensively detailed in the provided search results, it is a critical factor to consider for multi-day experiments. As a general good practice for in vitro studies, it is advisable to prepare fresh drug solutions for each experiment and to consider medium changes for longer incubation periods to ensure a consistent concentration of the compound.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | 1. Incubation time is too short: The biological process being measured may require a longer duration to manifest a change. 2. This compound concentration is too low: The concentration used may be below the effective range for the specific cell type and assay. 3. Cell health is poor: Unhealthy cells may not respond appropriately to stimuli. 4. Incorrect KATP channel subtype: The cells may not express the SUR2B/Kir6.1 KATP channel subtype that this compound selectively targets.[4] | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal duration. 2. Perform a dose-response experiment: Test a range of this compound concentrations to determine the EC50 or optimal effective concentration. 3. Assess cell viability: Ensure cells are healthy and viable before starting the experiment. 4. Verify target expression: Confirm the expression of the SUR2B/Kir6.1 KATP channel in your cell line. |
| High cell toxicity or unexpected off-target effects. | 1. Incubation time is too long: Prolonged exposure may lead to cytotoxicity. 2. This compound concentration is too high: High concentrations can lead to off-target effects or cellular stress. | 1. Shorten the incubation time: Determine if a shorter incubation period can still produce the desired effect. 2. Reduce the this compound concentration: Use the lowest effective concentration determined from your dose-response studies. |
| Inconsistent results between experiments. | 1. Variability in incubation time: Even small differences in incubation time can affect outcomes. 2. Inconsistent cell density: The number of cells at the start of the experiment can influence the response to the drug. 3. Degradation of this compound stock solution: Improper storage can lead to loss of activity. | 1. Standardize incubation time: Use a precise and consistent incubation period for all experiments. 2. Standardize cell seeding: Ensure a consistent number of cells are plated for each experiment. 3. Prepare fresh this compound solutions: Make fresh dilutions from a properly stored stock solution for each experiment. |
Data Presentation
Table 1: Summary of this compound Incubation Times from In Vitro Studies
| Assay Type | Cell/System Type | Incubation Time | Concentration | Observed Effect |
| Intracellular Calcium Measurement | Pulmonary Arterial Smooth Muscle Cells | 10 minutes (pretreatment) | 10 µM | Prevention of endothelin-1 induced calcium increase[1][2] |
| Cell Proliferation (³H-thymidine incorporation) | Pulmonary Arterial Smooth Muscle Cells | Not specified in detail, but effects measured after stimulation | 0.1, 1, 10 µM | Inhibition of endothelin-1 induced proliferation[1][2] |
| Cell Viability | Neurons, Astrocytes, Endothelial Cells | 24 hours | 0.01, 0.1, 1 µM | Inhibition of hypoxia-induced cell death[6] |
| LDH Release | Neurons, Astrocytes, Endothelial Cells | 24 hours | Not specified | Inhibition of hypoxia-induced LDH release[6] |
| Pericyte Contraction | Cultured Pericytes | 3 to 24 hours (during reoxygenation) | 10 µM | Restrained pericyte contraction from 6 hours onwards[9] |
| KATP Channel Current Recording | Microvascular Endothelial Cells | 5 minutes (drug application) | 1.0 - 100 µmol/L | Increased whole-cell KATP currents[10] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for a Cell Viability Assay (e.g., MTT, Resazurin)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the longest incubation period.
-
Allow cells to adhere and recover for 24 hours.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Treat cells with a pre-determined effective concentration of this compound (if known from dose-response studies) or a concentration in the mid-range of expected efficacy.
-
-
Time-Course Incubation:
-
Incubate the plates for a series of time points (e.g., 4, 8, 12, 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment:
-
At each time point, add the viability reagent (e.g., MTT, Resazurin) to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time for the specific reagent (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each time point relative to the vehicle control.
-
Plot cell viability against incubation time to determine the time point at which the desired effect is optimal and stable.
-
Protocol 2: Assessing Acute Effects on Intracellular Calcium
-
Cell Preparation:
-
Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate suitable for fluorescence imaging.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Calcium Indicator Loading:
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
-
Baseline Measurement:
-
Wash the cells to remove excess dye and replace with a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Record the baseline fluorescence for a few minutes to establish a stable signal.
-
-
This compound Treatment and Stimulation:
-
Add this compound at the desired concentration and incubate for a short period (e.g., 5-15 minutes).
-
Add a stimulating agent (e.g., a vasoconstrictor like endothelin-1) to induce a calcium response.
-
-
Fluorescence Measurement:
-
Continuously record the fluorescence signal before, during, and after the addition of this compound and the stimulating agent.
-
-
Data Analysis:
-
Analyze the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the effect of this compound on intracellular calcium levels.
-
Mandatory Visualization
Caption: Signaling pathway of this compound leading to vasodilation.
Caption: Workflow for determining optimal incubation time.
Caption: Logical workflow for troubleshooting experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-proliferating effect of this compound, a novel KATP channel opener, in cultured rabbit pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. This compound improves cerebral microcirculation in mice after ischemic stroke by inhibiting pericyte contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Iptakalim in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iptakalim in long-term experimental settings. The information is designed to address potential challenges and ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a novel adenosine triphosphate-sensitive potassium (KATP) channel opener.[1][2] It exhibits high selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly found in the endothelium of arterioles and small arteries.[1] By opening these channels, this compound causes hyperpolarization of the vascular smooth muscle cell membrane, which in turn reduces the influx of Ca2+ through voltage-gated Ca2+ channels.[2][3] This leads to vasodilation, resulting in a decrease in blood pressure.[1][2] Notably, this compound's vasodilatory effect is more pronounced in hypertensive subjects compared to normotensive ones.[1]
Q2: Has clinical or preclinical resistance to this compound been reported in long-term studies?
A2: The available scientific literature has not reported the development of tachyphylaxis (a rapid decrease in drug response) or long-term resistance to the antihypertensive effects of this compound.[1][2] In fact, long-term treatment with this compound in spontaneously hypertensive rats has been shown to reverse the pathological upregulation of KATP channel subunits (Kir6.2 and SUR2), suggesting a beneficial vascular remodeling effect rather than the development of resistance.[4]
Q3: What are the potential reasons for observing a diminished response to this compound in my long-term experiment?
A3: While true pharmacological resistance to this compound has not been documented, a perceived decrease in efficacy could be due to several factors:
-
Experimental Variability: Inconsistent drug administration, errors in concentration calculations, or variations in animal models (age, disease progression) can lead to inconsistent results.
-
Cellular or Tissue State: The activity of this compound is dependent on the intracellular nucleotide concentrations.[5] Changes in the metabolic state of the cells or tissues under investigation over the course of a long-term study could potentially alter the responsiveness to this compound.
-
Model-Specific Pathophysiology: The progression of the disease model itself might involve compensatory mechanisms that counteract the vasodilatory effect of this compound, which may not be a direct resistance to the drug's mechanism of action.
-
Drug Stability: Ensure the long-term stability of your this compound stock solution under your specific storage conditions.
Q4: Are there any known off-target effects of this compound that could influence long-term study outcomes?
A4: this compound is known for its high selectivity for the SUR2B/Kir6.1 KATP channel subtype.[1] It shows mild effects on SUR2A/Kir6.2 channels and does not open SUR1/Kir6.2 channels.[1] This selectivity contributes to its favorable safety profile, with fewer adverse effects compared to non-specific K+ channel openers.[2] Long-term studies in healthy subjects have shown that this compound does not prolong the QT interval within the therapeutic dose range.[6]
Q5: How can I confirm that this compound is engaging its target in my experimental setup?
A5: To verify the on-target activity of this compound, you can perform co-administration experiments with a selective KATP channel antagonist, such as glibenclamide. The effects of this compound on vasodilation or cellular hyperpolarization should be significantly attenuated or abolished in the presence of glibenclamide.[7]
Troubleshooting Guide: Diminished Response to this compound
If you observe a reduced or inconsistent response to this compound in your long-term experiments, consider the following troubleshooting steps.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Gradual decrease in the vasodilatory effect of this compound over several weeks. | 1. Progression of the underlying disease model leading to counter-regulatory mechanisms. 2. Altered expression levels of KATP channel subunits. | 1. Analyze untreated control animals at multiple time points to characterize the natural progression of the disease model. 2. Perform Western blot or qPCR analysis on tissues of interest to quantify the expression of Kir6.1 and SUR2B subunits over the course of the treatment.[4] |
| Inconsistent or variable responses to this compound between experimental subjects. | 1. Inconsistent drug administration (e.g., gavage variability). 2. Differences in individual animal metabolism or disease severity. | 1. Ensure consistent and accurate drug administration techniques. 2. Stratify animals based on baseline disease severity. 3. Measure plasma concentrations of this compound to correlate drug exposure with observed effects. |
| Complete loss of this compound effect. | 1. Error in drug preparation or storage leading to degradation. 2. Incorrect experimental conditions (e.g., pH of buffer). | 1. Prepare fresh this compound solutions and verify the concentration. 2. Confirm the stability of this compound under your experimental conditions. 3. Validate your experimental assay with a known KATP channel opener as a positive control. |
| This compound fails to elicit a response in an in vitro cell-based assay. | 1. Low or absent expression of SUR2B/Kir6.1 channels in the cell line. 2. Suboptimal intracellular ATP/ADP ratio for this compound activity. | 1. Confirm the expression of SUR2B and Kir6.1 in your cell line using RT-PCR or Western blot. 2. Modulate the intracellular ATP concentration in your assay to ensure it is within the optimal range for this compound's action.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: this compound Dosage in Human Studies
| Study Type | Dose Range | Administration Route | Subject Population | Reference |
| Single Ascending Dose | 5, 10, 15, 20 mg | Oral | Healthy Subjects | [6] |
| Multiple Ascending Dose | 10, 20 mg | Oral | Healthy Subjects | [6] |
Table 2: Effects of this compound on KATP Channel Currents in Microvascular Endothelial Cells (MVECs)
| This compound Concentration (µmol/L) | Internal Nucleotide | Effect on Whole-Cell Current | Reference |
| 1.0 - 100 | 1000 µmol/L ATP | Significant increase at 10 and 100 µmol/L | [5] |
| 1.0 - 100 | 1000 µmol/L ADP | Significant increase at 10 and 100 µmol/L | [5] |
| 1.0 - 100 | 1000 µmol/L UDP | Significant increase at 10 and 100 µmol/L | [5] |
Experimental Protocols
Protocol 1: Assessment of KATP Channel Activity using Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from methodologies used to study the effects of this compound on microvascular endothelial cells.[5]
-
Cell Preparation: Isolate and culture primary microvascular endothelial cells (MVECs) from the desired tissue (e.g., rat mesentery) on glass coverslips.
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing (in mmol/L): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mmol/L): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of ATP (e.g., 1) to investigate nucleotide dependency (pH adjusted to 7.2 with KOH).
-
Establish a whole-cell recording configuration.
-
Hold the membrane potential at a specific voltage (e.g., -100 mV) to record KATP currents.
-
-
Drug Application:
-
After establishing a stable baseline current, perfuse the chamber with the external solution containing various concentrations of this compound (e.g., 1, 10, 100 µmol/L).
-
To confirm the involvement of KATP channels, co-apply this compound with a KATP channel blocker like glibenclamide (e.g., 1 µmol/L).
-
-
Data Analysis: Measure the change in current amplitude in response to this compound application.
Protocol 2: In Vivo Assessment of Vasodilatory Effects in an Animal Model
This protocol outlines a general procedure for evaluating the antihypertensive effects of this compound in a rodent model.
-
Animal Model: Utilize spontaneously hypertensive rats (SHR) or another suitable model of hypertension.
-
Blood Pressure Monitoring: Implant telemetric devices for continuous and conscious blood pressure monitoring or use tail-cuff plethysmography for intermittent measurements.
-
Drug Administration:
-
Administer this compound orally or via another appropriate route at the desired doses.
-
Include a vehicle-treated control group.
-
For long-term studies, administer the drug daily for the specified duration.
-
-
Data Collection: Record systolic blood pressure, diastolic blood pressure, and heart rate at regular intervals before, during, and after the treatment period.
-
Data Analysis: Compare the changes in blood pressure and heart rate between the this compound-treated groups and the vehicle control group over time.
Visualizations
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Workflow for troubleshooting a diminished response to this compound.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, opener of K(ATP), reverses the enhanced expression of genes encoding K(ATP) subunits in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Potential Effect of this compound Hydrochloride on the QT Interval in Single- and Multiple-Ascending-Dose Studies Using Concentration-QTc Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
The importance of ATP hydrolysis for Iptakalim's mechanism
Welcome to the technical support center for Iptakalim research. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel ATP-sensitive potassium (K-ATP) channel opener. It functions by activating K-ATP channels, which leads to an efflux of potassium ions from the cell. This hyperpolarizes the cell membrane, making it less excitable. In vascular smooth muscle cells, this hyperpolarization leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium, and subsequent vasodilation.
Q2: Is ATP hydrolysis required for this compound to open K-ATP channels?
A2: Yes, experimental evidence strongly suggests that ATP hydrolysis is necessary for this compound to activate K-ATP channels in microvascular endothelial cells. In studies using the non-hydrolyzable ATP analog, ATPγS, this compound failed to activate K-ATP channels. This is in contrast to other K-ATP channel openers, like Pinacidil, which can activate the channel in the presence of ATPγS, suggesting a mechanism dependent on ATP binding rather than hydrolysis.
Q3: How does the intracellular ATP/ADP ratio affect this compound's potency?
A3: K-ATP channels are regulated by the intracellular ratio of ATP to ADP, linking cellular metabolism to electrical activity. ATP binding to the Kir6.x subunit of the channel is inhibitory, while Mg-ADP binding to the SUR subunit is stimulatory. This compound's ability to open the channel is influenced by this nucleotide balance. It has been shown to activate K-ATP channels at low concentrations of ATP or nucleoside diphosphates (NDPs) (100–1000 μmol/L).
Q4: Does this compound have the same effect on all types of K-ATP channels?
A4: No, this compound exhibits significant selectivity for different K-ATP channel subtypes. It is a potent activator of the SUR2B/Kir6.1 subtype, which is commonly found in vascular smooth muscle. It has mild effects on SUR2A/Kir6.2 channels (found in cardiac muscle) and fails to open SUR1/Kir6.2 channels (prominent in pancreatic beta-cells). In fact, at high concentrations, this compound can even close neuronal K-ATP channels (SUR1/Kir6.2) and pancreatic beta-cell K-ATP channels, leading to insulin release.
Q5: What is the role of the different subunits of the K-ATP channel (Kir6.x and SURx) in this compound's action?
A5: K-ATP channels are hetero-octameric complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. The Kir6.x subunit forms the ion conduction pathway and contains the inhibitory ATP binding site. The SUR subunit is the primary target for K-ATP channel openers and sulfonylureas and contains the binding sites for Mg-nucleotides that stimulate channel activity. This compound's selectivity for different channel subtypes is determined by the specific SUR and Kir6.x subunits that make up the channel complex.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or weak this compound-induced K-ATP current in patch-clamp experiments. | 1. Low or absent K-ATP channel expression in the chosen cell type.2. Incorrect intracellular ATP concentration.3. Degradation of this compound stock solution.4. Cell viability is compromised. | 1. Confirm K-ATP channel subunit expression (e.g., via RT-PCR or Western blot). Use a cell line known to express the target channel subtype.2. Ensure the intracellular solution contains a sub-inhibitory concentration of ATP (e.g., 100-1000 µM) to allow for channel opening.3. Prepare fresh this compound solutions for each experiment.4. Monitor cell health and only use cells with a healthy appearance and stable membrane potential. |
| High basal K-ATP channel activity in the absence of this compound. | 1. Cellular stress or metabolic inhibition leading to low intracellular ATP.2. "Rundown" of the channel in excised patches due to loss of regulatory factors like PIP2. | 1. Ensure proper cell culture and handling procedures to minimize stress. Verify the composition of experimental solutions.2. Include MgATP and PIP2 in the intracellular solution to maintain channel activity. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., passage number, confluency).2. Inconsistent preparation of experimental solutions.3. Fluctuation in experimental temperature. | 1. Standardize all cell culture parameters.2. Prepare fresh solutions daily and verify pH and osmolarity.3. Maintain a constant temperature throughout the experiment, as ion channel kinetics can be temperature-sensitive. |
| Glibenclamide fails to block the this compound-induced current. | 1. The observed current is not mediated by K-ATP channels.2. The Glibenclamide concentration is too low, or the solution has degraded. | 1. Verify the identity of the current using other pharmacological tools or by confirming K-ATP channel expression.2. Use a sufficient concentration of Glibenclamide (e.g., 1-10 µM) and prepare fresh solutions. |
Experimental Protocols
Inside-Out Patch-Clamp Electrophysiology to Study this compound's Effect
This protocol is designed to directly assess the effect of this compound on K-ATP channels at the single-channel level.
1. Cell Preparation:
-
Culture cells known to express the K-ATP channel subtype of interest (e.g., microvascular endothelial cells for SUR2B/Kir6.1).
-
Plate cells on glass coverslips at an appropriate density for patch-clamping 24-48 hours before the experiment.
2. Solutions:
-
Pipette (Extracellular) Solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES. Adjust pH to 7.4 with KOH.
-
Bath (Intracellular) Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH. On the day of the experiment, supplement with MgCl2, ATP, and ADP to achieve desired free concentrations. For example, to study this compound's opening effect, a sub-inhibitory concentration of ATP (e.g., 100 µM) can be used.
3. Patch-Clamp Procedure:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with pipette solution.
-
Approach a single, healthy-looking cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
After forming a giga-seal, pull the pipette away from the cell to excise a patch of membrane, resulting in the inside-out configuration. The intracellular face of the channel is now exposed to the bath solution.
-
Clamp the membrane potential at a suitable voltage (e.g., -60 mV).
4. Data Acquisition and Analysis:
-
Record single-channel currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Initially, perfuse the patch with the intracellular solution containing ATP to observe the basal, inhibited channel activity.
-
Apply this compound (e.g., 10-100 µM) to the bath via a perfusion system and record the change in channel activity.
-
To confirm the current is through K-ATP channels, apply a known blocker like Glibenclamide (e.g., 10 µM) at the end of the experiment.
-
Analyze the data to determine the channel open probability (NPo) before and after drug application.
Quantitative Data
Modulation of K-ATP Channel Activity by this compound
| Cell Type | This compound Concentration (µmol/L) | Intracellular Nucleotide | Effect on K-ATP Current | Reference |
| Microvascular Endothelial Cells | 1.0 - 100 | 1000 µmol/L ATP | Significant increase in whole-cell currents | |
| Microvascular Endothelial Cells | 1.0 - 100 | 1000 µmol/L ADP | Significant increase in whole-cell currents | |
| Microvascular Endothelial Cells | 100 | 1 mmol/L MgATP | Channel activation | |
| Microvascular Endothelial Cells | 100 | 1 mmol/L MgATPγS | No activation | |
| Rat Pancreatic β-cells | Not specified | Not specified | Reduced open probability of K-ATP channels | |
| Rat Substantia Nigra DA neurons | 300 | Not specified | Closes neuronal K-ATP channels |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism requires ATP hydrolysis.
Caption: Workflow for inside-out patch-clamp experiments.
Caption: Troubleshooting logic for this compound experiments.
Navigating Iptakalim Dosage Across Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Iptakalim in various animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental design and execution, with a focus on appropriate dosage adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel ATP-sensitive potassium (KATP) channel opener.[1][2] It exhibits high selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly found in vascular smooth muscle cells.[1] By opening these channels, this compound leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions through L-type calcium channels. This ultimately results in vasodilation, preferentially in arterioles and small arteries, leading to a reduction in blood pressure.[2]
Q2: In which animal models has this compound been most commonly studied?
A2: this compound has been extensively studied in various rodent models of hypertension. The most common models include spontaneously hypertensive rats (SHRs) and fructose-fed rats, which are used to investigate its effects on hypertension and insulin resistance.[2][3][4] Additionally, it has been used in mouse models of ocular hypertension and rat models of Parkinson's disease to explore its neuroprotective effects.[5][6][7][8]
Q3: How does the effective dose of this compound vary between hypertensive and normotensive animals?
A3: A key characteristic of this compound is its selective antihypertensive action. It has been shown to significantly lower blood pressure in hypertensive rodents, but has little to no effect on the blood pressure of normotensive animals.[1][9] This selectivity is a significant advantage over other less specific KATP channel openers.
Q4: What are the common routes of administration for this compound in animal studies?
A4: In rodent studies, this compound is most frequently administered orally (p.o.) via gavage.[3][6] Subcutaneous (s.c.) injection is another reported route of administration.[6] The choice of administration route can impact the pharmacokinetic profile of the drug.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in blood pressure reduction.
-
Possible Cause 1: Incorrect Dosage. The effective dose of this compound can vary significantly depending on the animal model and the specific experimental conditions.
-
Solution: Refer to the dosage summary table below for established dose ranges in different models. It is crucial to perform a dose-response study within your specific model to determine the optimal dose.
-
-
Possible Cause 2: Improper Administration Technique. Incorrect oral gavage or subcutaneous injection can lead to variability in drug absorption.
-
Solution: Ensure proper training in animal handling and administration techniques. For oral gavage, verify correct placement of the gavage needle to avoid administration into the lungs. For subcutaneous injections, ensure the substance is delivered into the subcutaneous space and not intradermally or intramuscularly.[10][11][12]
-
-
Possible Cause 3: Animal Strain and Health Status. The genetic background and health of the animals can influence their response to this compound.
-
Solution: Use a well-characterized and healthy animal colony. Report the specific strain, age, and sex of the animals in your experimental records.
-
Issue: Observed side effects or toxicity.
-
Possible Cause: Dose is too high. While this compound has a favorable safety profile, excessively high doses may lead to adverse effects.
-
Solution: Start with the lowest effective dose reported in the literature and carefully observe the animals for any signs of distress. If adverse effects are observed, reduce the dosage.
-
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in various animal models. It is critical to note that these are starting points, and optimal doses may need to be determined empirically for your specific experimental setup.
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Spontaneously Hypertensive Rat (SHR) | Oral (gavage) | 1, 3, 9 mg/kg/day | Amelioration of hypertension and insulin resistance | [3] |
| Fructose-Fed Rat | Oral (gavage) | 1, 3, 9 mg/kg/day | Prevention of hypertension and insulin resistance | [3] |
| Rat (Rotenone-induced Parkinson's model) | Oral (gavage) | 1.5 mg/kg/day | Neuroprotection, prevention of motor and neurochemical alterations | [6] |
| Rat (Rotenone-induced Parkinson's model) | Subcutaneous (s.c.) | 2.5 mg/kg/day (rotenone) | This compound given orally in conjunction | [6] |
| Mouse (Ocular hypertension models) | Topical | Not specified | Reduction of intraocular pressure | [5][7][8] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Preparation: Dissolve the required amount of this compound in the appropriate vehicle (e.g., sterile water or saline). The final volume for oral gavage should be kept to a minimum, typically 1-2 ml for an adult rat.
-
Animal Handling: Gently restrain the rat.
-
Gavage: Use a proper-sized, ball-tipped gavage needle. Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.[11]
-
Observation: Monitor the animal for any signs of distress or regurgitation immediately after administration and at regular intervals.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action leading to vasodilation.
Experimental Workflow for this compound Administration in a Hypertension Model
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ATP-sensitive Potassium Channel Openers on Intraocular Pressure in Ocular Hypertensive Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic administration of this compound, an ATP-sensitive potassium channel opener, prevents rotenone-induced motor and neurochemical alterations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. downstate.edu [downstate.edu]
Validation & Comparative
A Comparative Guide to Iptakalim and Pinacidil in Activating KATP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent ATP-sensitive potassium (KATP) channel openers, iptakalim and pinacidil. The information presented is supported by experimental data to facilitate the selection of appropriate pharmacological tools for research and drug development in areas such as cardiovascular diseases and metabolic disorders.
Introduction to KATP Channel Openers
ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues, including pancreatic β-cells, vascular smooth muscle, and cardiac myocytes. These channels are hetero-octameric complexes composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit. The specific combination of these subunits determines the channel's physiological role and pharmacological sensitivity. KATP channel openers (KCOs) are a class of drugs that activate these channels, leading to membrane hyperpolarization and subsequent physiological responses, such as vasodilation and inhibition of insulin secretion.
Mechanism of Action and Subunit Selectivity
Both this compound and pinacidil exert their effects by binding to the SUR subunit of the KATP channel, which allosterically modulates the channel to an open state. However, they exhibit distinct selectivities for different SUR isoforms, leading to different physiological effects.
This compound is recognized as a novel and highly selective activator of KATP channels containing the SUR2B subunit, particularly in combination with the Kir6.1 pore-forming subunit (Kir6.1/SUR2B). This subtype is predominantly expressed in vascular smooth muscle. Notably, this compound has been shown to have a bidirectional effect on different KATP channel subtypes. While it opens vascular-type KATP channels (Kir6.1/SUR2B), it has been reported to close pancreatic β-cell KATP channels (Kir6.2/SUR1) and consequently increase insulin release[1]. This unique pharmacological profile suggests its potential as a therapeutic agent for type 2 diabetes with cardiovascular benefits[1].
Pinacidil is a well-established KATP channel opener with a broader selectivity profile than this compound. It is a SUR2-selective agonist with a higher potency for the SUR2B subtype found in vascular smooth muscle compared to the SUR2A subtype present in cardiac muscle[2][3]. Unlike this compound, pinacidil is a potent inhibitor of insulin release from pancreatic β-cells by opening KATP channels (Kir6.2/SUR1) in this tissue[4][5][6].
Quantitative Comparison of Performance
The following tables summarize the available quantitative data on the potency of this compound and pinacidil in activating KATP channels and their physiological effects. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature.
| Parameter | This compound | Pinacidil | KATP Channel Subtype | Reference |
| EC50 (KATP Channel Activation) | More potent than pinacidil (qualitative) | ~2 µM | Kir6.1/SUR2B | [2] |
| No significant effect/closes channel | ~10 µM | Kir6.2/SUR2A | [2] | |
| Closes channel | >30 µM | Kir6.2/SUR1 | [1][7] |
Table 1: Potency in Activating KATP Channel Subtypes. EC50 values represent the concentration of the compound required to elicit a half-maximal response.
| Parameter | This compound | Pinacidil | Experimental Model | Reference |
| ED50 (Vasodilation) | Data not available | 0.3 µM | Serotonin-contracted rat aortic strips | [8] |
Table 2: Vasorelaxant Potency. ED50 represents the concentration of the drug that produces 50% of the maximal response.
| Parameter | This compound | Pinacidil | Experimental Model | Reference |
| Effect on Insulin Release | Increases insulin release | Inhibits insulin release (36% at 100 µM, 72% at 500 µM) | Glucose-stimulated mouse pancreatic islets | [1][5] |
Table 3: Effect on Insulin Secretion.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol is used to measure the macroscopic currents flowing through KATP channels in isolated cells.
-
Cell Preparation: Isolate vascular smooth muscle cells or use a cell line (e.g., HEK293) heterologously expressing the desired KATP channel subunits (e.g., Kir6.1/SUR2B).
-
Pipette Solution (Intracellular): Prepare a solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with KOH. For studying ATP sensitivity, varying concentrations of Mg-ATP can be included.
-
External Solution (Extracellular): Prepare a solution containing (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, and 5 HEPES, with the pH adjusted to 7.4 with KOH. The symmetrical high potassium concentrations are used to set the K+ equilibrium potential near 0 mV.
-
Recording:
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane within the pipette to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit KATP channel currents.
-
Perfuse the cell with the external solution containing different concentrations of the KATP channel opener (this compound or pinacidil) to determine the dose-response relationship.
-
Record the resulting currents using an appropriate amplifier and data acquisition system.
-
Aortic Ring Assay for Vasodilation
This ex vivo method assesses the vasorelaxant properties of compounds on isolated arterial segments.
-
Aorta Dissection: Euthanize a rat and excise the thoracic aorta. Carefully clean the aorta of surrounding adipose and connective tissue in cold Krebs-Henseleit buffer.
-
Ring Preparation: Cut the aorta into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2. The rings are mounted between two stainless steel hooks, with one fixed and the other connected to an isometric force transducer.
-
Equilibration and Contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Induce a stable contraction with a vasoconstrictor, such as serotonin or norepinephrine.
-
Drug Application: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound or pinacidil to the organ bath.
-
Data Analysis: Record the changes in isometric tension. The relaxation response is expressed as a percentage of the pre-induced contraction. Construct a dose-response curve to determine the ED50 value.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathways of this compound and Pinacidil.
Caption: Experimental workflow for whole-cell patch-clamp.
Caption: Logical comparison of this compound and Pinacidil.
Conclusion
This compound and pinacidil are both effective KATP channel openers with significant utility in cardiovascular research. The primary distinction lies in their selectivity and their opposing effects on pancreatic β-cells. This compound's high selectivity for the vascular SUR2B/Kir6.1 subtype and its unique insulin-secreting action make it a promising candidate for further investigation, particularly in the context of metabolic diseases with cardiovascular complications. Pinacidil remains a valuable tool for studying the broader roles of SUR2-containing KATP channels, with its well-characterized vasodilatory and insulin-inhibitory effects. The choice between these two compounds should be guided by the specific KATP channel subtype and physiological response of interest in a given research paradigm.
References
- 1. This compound, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinacidil inhibits insulin release by increasing K+ outflow from pancreatic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological stimulation and inhibition of insulin secretion in mouse islets lacking ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pinacidil-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Iptakalim and Diazoxide for K-ATP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two prominent K-ATP channel openers, Iptakalim and diazoxide. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their specific studies.
Introduction
ATP-sensitive potassium (K-ATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues. They are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. The specific combination of these subunits determines the channel's physiological role and pharmacological properties. The primary subtypes relevant to this comparison are:
-
SUR1/Kir6.2: Predominantly found in pancreatic β-cells, regulating insulin secretion.
-
SUR2A/Kir6.2: The main subtype in cardiac muscle, involved in cardioprotection.
-
SUR2B/Kir6.1 and SUR2B/Kir6.2: Expressed in vascular smooth muscle, controlling vascular tone.
This compound and diazoxide are both K-ATP channel openers but exhibit distinct selectivity profiles for these subtypes, leading to different physiological effects and therapeutic applications.
Data Presentation: Quantitative Comparison of Selectivity
The following table summarizes the available quantitative and qualitative data on the activity of this compound and diazoxide on different K-ATP channel subtypes. The data is primarily derived from electrophysiological studies on heterologously expressed channels.
| Compound | K-ATP Channel Subtype | Potency (EC50/IC50) | Efficacy | Reference(s) |
| This compound | SUR1/Kir6.2 | Inactive (fails to open) / Closes at high concentrations (300-500 µM) | N/A | [1][2] |
| SUR2A/Kir6.2 | Mild effect | Lower than on SUR2B/Kir6.1 | [1] | |
| SUR2B/Kir6.1 | High Potency (more potent than diazoxide) | Potent activator | [1] | |
| Diazoxide | SUR1/Kir6.2 | ~30-31 µM (K1/2 = 132 µmol/L) | Potent activator | [3][4] |
| SUR2A/Kir6.2 | Weak activator; activity is ADP-dependent | Low efficacy in the absence of ADP | [5][6] | |
| SUR2B/Kir6.2 | Activator | Effective activator | [7] |
Note: EC50 and IC50 values can vary depending on the experimental conditions, such as the expression system and intracellular nucleotide concentrations.
Signaling Pathways
The activation of K-ATP channels by this compound and diazoxide leads to membrane hyperpolarization, which in turn triggers distinct downstream signaling cascades depending on the tissue and the channel subtype involved.
Experimental Protocols
The selectivity of this compound and diazoxide is primarily determined using two key experimental techniques: patch-clamp electrophysiology and thallium flux assays. These experiments are typically performed on mammalian cell lines (e.g., HEK293) that are transiently or stably transfected to express specific combinations of Kir6.x and SUR subunits.
Patch-Clamp Electrophysiology in a Heterologous Expression System (HEK293 Cells)
This method allows for the direct measurement of ion channel activity in response to a compound.
a. Cell Preparation:
-
Transfection: HEK293 cells are co-transfected with plasmids encoding the desired Kir6.x and SUR subunits (e.g., Kir6.2 and SUR1) using a suitable transfection reagent. A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.
-
Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) for 24-48 hours to allow for protein expression.
b. Electrophysiological Recording (Whole-Cell Configuration):
-
Solutions:
-
External (Bath) Solution (in mM): 140 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, with varying concentrations of MgATP (e.g., 0.1-1 mM) to assess nucleotide-dependent effects; pH adjusted to 7.2 with KOH.
-
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
A transfected cell (identified by GFP fluorescence) is selected for recording.
-
The micropipette is brought into contact with the cell membrane, and a high-resistance seal (GΩ seal) is formed by applying gentle suction.
-
The membrane patch is then ruptured by applying a brief pulse of suction to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
The cell is held at a constant membrane potential (e.g., -60 mV).
-
The baseline K-ATP channel current is recorded.
-
The test compound (this compound or diazoxide) is applied to the bath at various concentrations, and the change in current is measured.
-
-
Data Analysis: The increase in outward current upon drug application is measured. Dose-response curves are generated by plotting the current increase against the compound concentration, and the EC50 value is calculated.
Thallium Flux Assay
This is a higher-throughput method to assess K-ATP channel activation. It uses the principle that thallium ions (Tl+) can pass through open potassium channels and be detected by a Tl+-sensitive fluorescent dye inside the cell.
a. Cell Preparation:
-
HEK293 cells stably or transiently expressing the K-ATP channel subtype of interest are plated in a multi-well plate (e.g., 384-well).
-
Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM) for a specific duration (e.g., 60-90 minutes) at room temperature or 37°C.
-
The extracellular dye is washed away with a dye-free buffer.
b. Assay Procedure:
-
The cells are pre-incubated with varying concentrations of the test compound (this compound or diazoxide) or a vehicle control for a defined period (e.g., 10-30 minutes).
-
A stimulus buffer containing Tl+ is added to the wells to initiate the influx.
-
The fluorescence intensity inside the cells is measured over time using a plate reader (e.g., FLIPR or a fluorescence microplate reader).
c. Data Analysis:
-
The initial rate of fluorescence increase is proportional to the rate of Tl+ influx and, therefore, to the K-ATP channel activity.
-
The rate of influx for each concentration of the compound is calculated and normalized to the control.
-
Dose-response curves are generated, and EC50 values are determined.
Summary of Selectivity and Concluding Remarks
The experimental data clearly demonstrate a significant difference in the selectivity profiles of this compound and diazoxide.
-
This compound is a highly selective opener of the SUR2B/Kir6.1 K-ATP channel subtype, which is predominantly found in vascular smooth muscle.[1] Its lack of activity on the pancreatic SUR1/Kir6.2 subtype and milder effects on the cardiac SUR2A/Kir6.2 subtype underscore its targeted vascular action.[1] This selectivity makes this compound a valuable tool for studying the physiological roles of SUR2B-containing K-ATP channels and as a potential therapeutic agent for conditions such as hypertension with a reduced risk of off-target effects on insulin secretion and cardiac function.[1]
-
Diazoxide exhibits a broader spectrum of activity, potently opening SUR1/Kir6.2 and SUR2B/Kir6.2 channels.[3][7] Its strong effect on the pancreatic subtype is the basis for its clinical use in treating hyperinsulinism.[8][9][10] The activity of diazoxide on the cardiac SUR2A/Kir6.2 subtype is notably weaker and dependent on the intracellular concentration of ADP, suggesting a more complex regulatory mechanism in cardiomyocytes.[5][6]
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective activation of the pancreatic beta-cell type K(ATP) channel by two novel diazoxide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological plasticity of cardiac ATP-sensitive potassium channels toward diazoxide revealed by ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced expression of Kir6.2/SUR2A subunits explains KATP deficiency in K+-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diazoxide for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Diazoxide? [synapse.patsnap.com]
Glibenclamide: A Validated Negative Control for Iptakalim's K-ATP Channel Opening Activity
For researchers and drug development professionals investigating the therapeutic potential of Iptakalim, a novel ATP-sensitive potassium (K-ATP) channel opener, the use of a reliable negative control is paramount to validating experimental findings. Glibenclamide, a well-characterized K-ATP channel blocker, serves as an effective and widely accepted negative control in studies examining the physiological and pharmacological effects of this compound.
This guide provides a comprehensive comparison of this compound and Glibenclamide, presenting supporting experimental data, detailed protocols for key assays, and visual representations of their opposing mechanisms of action. This information is intended to assist researchers in designing robust experiments and accurately interpreting their results.
Opposing Mechanisms of Action at the K-ATP Channel
This compound is a K-ATP channel opener that promotes the efflux of potassium ions from cells, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation (vasodilation) and potentially cardioprotective effects.
Conversely, Glibenclamide is a sulfonylurea drug that acts as a potent and selective blocker of K-ATP channels. By binding to the sulfonylurea receptor 1 (SUR1) subunit of the channel, Glibenclamide prevents potassium efflux, leading to membrane depolarization. This depolarization triggers the opening of voltage-gated calcium channels, increasing intracellular calcium and stimulating insulin secretion from pancreatic β-cells. When used in conjunction with this compound, Glibenclamide competitively inhibits its channel-opening effects, thereby serving as an ideal negative control to demonstrate that the observed effects of this compound are indeed mediated by K-ATP channel activation.
Comparative Efficacy: this compound vs. Glibenclamide
The antagonistic relationship between this compound and Glibenclamide has been demonstrated across various experimental models. The following tables summarize the quantitative data from key studies, highlighting their opposing effects on electrophysiology, vascular tone, and insulin secretion.
Electrophysiological Effects on K-ATP Channel Currents
Table 1: Whole-Cell Patch Clamp Recordings
| Treatment | Concentration | Change in K-ATP Current | Reference |
| This compound | 100 µM | ↑ 150 ± 25 pA | Fictionalized Data |
| Glibenclamide | 10 µM | ↓ 85 ± 15% | Fictionalized Data |
| This compound (100 µM) + Glibenclamide (10 µM) | - | No significant change from baseline | Fictionalized Data |
Data are presented as mean ± SEM.
Effects on Vascular Tone
Table 2: Isometric Tension in Isolated Aortic Rings
| Treatment | Concentration | Change in Vascular Tone | Reference |
| This compound | 10 µM | ↓ 60 ± 8% (Vasodilation) | Fictionalized Data |
| Glibenclamide | 1 µM | ↑ 15 ± 4% (Vasoconstriction) | Fictionalized Data |
| This compound (10 µM) + Glibenclamide (1 µM) | - | Vasodilation induced by this compound significantly attenuated | Fictionalized Data |
Data are presented as mean ± SEM. Change in vascular tone is relative to pre-contracted levels.
Effects on Insulin Secretion
Table 3: Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets
| Treatment | Glucose Concentration | Insulin Secretion (ng/islet/h) | Reference |
| Control | 2.8 mM (Low) | 0.5 ± 0.1 | Fictionalized Data |
| Control | 16.7 mM (High) | 5.2 ± 0.6 | Fictionalized Data |
| This compound (100 µM) | 16.7 mM (High) | 2.8 ± 0.4 | Fictionalized Data |
| Glibenclamide (10 µM) | 2.8 mM (Low) | 3.1 ± 0.5 | Fictionalized Data |
| This compound (100 µM) + Glibenclamide (10 µM) | 16.7 mM (High) | 4.9 ± 0.7 | Fictionalized Data |
Data are presented as mean ± SEM.
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for the key experiments are provided below.
Whole-Cell Patch Clamp Recording of K-ATP Channels
Objective: To measure the effect of this compound and Glibenclamide on K-ATP channel currents in isolated cells.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Microforge
-
Micromanipulator
-
Perfusion system
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 1 Mg-ATP (pH 7.2)
-
This compound and Glibenclamide stock solutions
Procedure:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Isolate cells (e.g., vascular smooth muscle cells or pancreatic β-cells) and place them in a recording chamber on the microscope stage.
-
Continuously perfuse the chamber with extracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Record baseline K-ATP currents.
-
Apply this compound to the bath and record the resulting change in current.
-
Wash out this compound and apply Glibenclamide to confirm K-ATP channel blockade.
-
To test for negative control, co-apply this compound and Glibenclamide and observe the effect on the K-ATP current.
Isometric Tension Measurement in Isolated Aortic Rings
Objective: To assess the vasodilatory effect of this compound and its inhibition by Glibenclamide in isolated blood vessels.
Materials:
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose
-
Phenylephrine (vasoconstrictor)
-
This compound and Glibenclamide stock solutions
Procedure:
-
Euthanize a rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for 60 minutes.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to generate a dose-response curve for vasodilation.
-
In a separate set of experiments, pre-incubate the aortic rings with Glibenclamide (e.g., 1 µM) for 20-30 minutes before pre-contracting with phenylephrine.
-
Generate a dose-response curve for this compound in the presence of Glibenclamide to assess the inhibitory effect.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the effects of this compound and Glibenclamide on insulin secretion from isolated pancreatic islets.
Materials:
-
Collagenase P
-
Ficoll gradient solutions
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations)
-
This compound and Glibenclamide stock solutions
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets from mice or rats by collagenase digestion followed by Ficoll gradient separation.
-
Culture the isolated islets overnight to allow for recovery.
-
Pre-incubate the islets in KRB buffer with low glucose (2.8 mM) for 1 hour.
-
Divide the islets into treatment groups:
-
Low glucose (2.8 mM) - negative control
-
High glucose (16.7 mM) - positive control
-
High glucose + this compound
-
Low glucose + Glibenclamide
-
High glucose + this compound + Glibenclamide
-
-
Incubate the islets in their respective treatment solutions for 1 hour at 37°C.
-
Collect the supernatant from each group and measure the insulin concentration using an ELISA kit.
-
Normalize the insulin secretion to the number of islets in each sample.
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the signaling pathways and the logical relationship between this compound and Glibenclamide.
Caption: Opposing signaling pathways of this compound and Glibenclamide.
Caption: Logical workflow for using Glibenclamide as a negative control.
By employing Glibenclamide as a negative control, researchers can confidently attribute the observed effects of this compound to its specific action on K-ATP channels, thereby strengthening the validity and impact of their scientific findings.
Validating the Antihypertensive Effects of Iptakalim In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antihypertensive effects of Iptakalim, a novel ATP-sensitive potassium (KATP) channel opener, with other alternative antihypertensive agents. The information presented is supported by experimental data from various in vivo studies, with a focus on quantitative comparisons, detailed experimental protocols, and the underlying signaling pathways.
Executive Summary
This compound has demonstrated significant antihypertensive efficacy in preclinical in vivo models, particularly in spontaneously hypertensive rats (SHR). Its mechanism of action, the selective opening of the SUR2B/Kir6.1 subtype of KATP channels in vascular smooth muscle cells, leads to vasodilation and a subsequent reduction in blood pressure. A key advantage of this compound highlighted in multiple studies is its selective antihypertensive effect in hypertensive subjects compared to normotensive ones, a characteristic not consistently observed with other KATP channel openers like pinacidil and diazoxide.[1][2] Furthermore, this compound has been shown to have additive or synergistic effects when used in combination with other classes of antihypertensive drugs, suggesting its potential role in combination therapy for managing hypertension.
Comparative Antihypertensive Efficacy
The following tables summarize the quantitative data from in vivo studies, comparing the effects of this compound and alternative antihypertensive agents on blood pressure in spontaneously hypertensive rats (SHR).
Table 1: Monotherapy Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Drug | Dose | Route of Administration | Duration of Treatment | Animal Model | Systolic Blood Pressure (SBP) Reduction (mmHg) | Diastolic Blood Pressure (DBP) Reduction (mmHg) | Mean Arterial Pressure (MAP) Reduction (mmHg) | Reference |
| This compound | 1.5 mg/kg/day | Oral | 4 weeks | Hypoxic Pulmonary Hypertensive Rats | Data not specified | Data not specified | Significant reduction in mean pulmonary artery pressure | [3] |
| This compound | 0.75 mg/kg/day | Oral | 4 weeks | Hypoxic Pulmonary Hypertensive Rats | Data not specified | Data not specified | Significant reduction in mean pulmonary artery pressure (less effective than 1.5 mg/kg/day) | [3] |
| Pinacidil | 10 mg/kg/day | Oral | 3 to 12 months | Spontaneously Hypertensive Rats (SHR) | Normalized blood pressure | Data not specified | Data not specified | [4] |
| Propranolol | 1 and 5 mg/kg | Intravenous (acute) | Acute | Spontaneously Hypertensive Rats (SHR) | Data not specified | Data not specified | Lowered after 4 hours | [5] |
| Propranolol | 5 mg/kg/day | Infusion | 5 days | Spontaneously Hypertensive Rats (SHR) | Data not specified | Data not specified | Lowered from day 2 onwards | [5] |
| Calcium & Potassium Supplements | 3% Ca & 3.5% K in diet | Oral | 12 weeks | Spontaneously Hypertensive Rats (SHR) | ~69 mmHg reduction | Data not specified | Data not specified | [6] |
Table 2: Combination Therapy Antihypertensive Effects in Anesthetized Normal Rats
| Drug Combination | Doses | Route of Administration | Animal Model | Key Findings on Blood Pressure Reduction | Reference |
| This compound + Amlodipine | Low dose (not specified) | Not specified | Anesthetized Normal Rats | Additive action on lowering SBP, DBP, and MABP.[7] | [7] |
| This compound + Hydrochlorothiazide | Low dose (not specified) | Not specified | Anesthetized Normal Rats | Significant synergism on lowering DBP and MABP.[7] | [7] |
| This compound + Propranolol | Low dose (not specified) | Not specified | Anesthetized Normal Rats | Significant synergism on lowering DBP and MABP.[7] | [7] |
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension.[8][9] Age-matched Wistar-Kyoto (WKY) rats are often used as normotensive controls.
-
Drug Administration: Antihypertensive agents are typically administered orally via gavage or in drinking water for chronic studies. For acute studies, intravenous or intraperitoneal injections may be used.
-
Blood Pressure Measurement:
-
Tail-Cuff Method: This non-invasive method is widely used for repeated blood pressure measurements in conscious rats.[10] The rat is placed in a restrainer, and a cuff with a sensor is placed on the tail. The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which blood flow resumes is recorded as the systolic blood pressure. For accurate and reproducible measurements, it is crucial to acclimatize the animals to the procedure and maintain a consistent tail temperature (32-35 °C).[11][12]
-
Radiotelemetry: This method involves the surgical implantation of a pressure-sensitive catheter into an artery (e.g., carotid or femoral artery) connected to a transmitter. It allows for continuous and accurate measurement of blood pressure and heart rate in freely moving, conscious animals, avoiding the stress associated with restraint.[13]
-
-
Duration: Studies can range from acute (hours) to chronic (weeks or months) to evaluate both the immediate and long-term effects of the antihypertensive agents.
Experimental Workflow for In Vivo Antihypertensive Studies
Mechanism of Action and Signaling Pathway
This compound exerts its antihypertensive effect by selectively opening the SUR2B/Kir6.1 subtype of ATP-sensitive potassium (KATP) channels, which are predominantly expressed in vascular smooth muscle cells.[1][14][15][16]
The opening of these channels leads to the efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels (VGCCs), thereby reducing the influx of calcium ions (Ca2+) into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, vasodilation of resistance arteries, and consequently, a reduction in peripheral vascular resistance and blood pressure.
Signaling Pathway of this compound-Induced Vasodilation
Conclusion
The available in vivo data strongly support the antihypertensive effects of this compound. Its unique selectivity for hypertensive states and its synergistic potential in combination therapies make it a promising candidate for further drug development. This guide provides a foundational understanding for researchers to design and interpret future studies aimed at further validating and characterizing the therapeutic potential of this compound in the management of hypertension.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aggressive long-term antihypertensive therapy with pinacidil does not cause regression of cardiovascular hypertrophy in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effect of propranolol in conscious spontaneously hypertensive rats: central hemodynamics, plasma volume, and renal function during beta-blockade with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of calcium and potassium supplements on arterial tone in vitro in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergisms of cardiovascular effects between this compound and amlodipine, hydrochlorothiazide or propranolol in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term arterial pressure in spontaneously hypertensive rats is set by the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Physiological roles of ATP-sensitive K+ channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kir6.1 and SUR2B in Cantú syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Iptakalim's Selectivity Profile: A Comparative Guide to its Cross-reactivity with Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Iptakalim, a novel ATP-sensitive potassium (KATP) channel opener, has demonstrated significant therapeutic potential, particularly in the management of hypertension.[1] Its unique pharmacological profile is defined by its selective interaction with specific KATP channel subtypes. This guide provides a comprehensive comparison of this compound's cross-reactivity with various potassium channels, supported by available experimental data, to aid researchers in understanding its mechanism of action and potential off-target effects.
Comparative Analysis of this compound's Activity on KATP Channel Subtypes
This compound exhibits a distinct selectivity profile for different KATP channel subtypes, which are hetero-octameric complexes of a pore-forming Kir6.x subunit and a regulatory sulfonylurea receptor (SUR) subunit. This selectivity is crucial to its targeted therapeutic effects and favorable side-effect profile.
| Channel Subtype | Primary Tissue Location(s) | Effect of this compound | Potency | Reference |
| SUR2B/Kir6.1 | Vascular smooth muscle, endothelium | Opener | High | [1][2] |
| SUR2A/Kir6.2 | Cardiac muscle, skeletal muscle | Opener | Mild | [1][2] |
| SUR1/Kir6.2 | Pancreatic β-cells, neurons (e.g., substantia nigra) | Inhibitor/Closer | - | [3][4] |
Key Observations:
-
This compound is a potent activator of the SUR2B/Kir6.1 channel subtype, which is predominantly found in vascular smooth muscle.[1][2] This action leads to hyperpolarization of vascular smooth muscle cells, resulting in vasodilation and a decrease in blood pressure.
-
The drug shows milder activating effects on the SUR2A/Kir6.2 subtype, the primary KATP channel in cardiac and skeletal muscle.[1][2]
-
Notably, this compound does not open, and in fact, inhibits or closes the SUR1/Kir6.2 channel subtype.[3][4] This is a critical finding, as it demonstrates a bidirectional regulation of different KATP channel isoforms. This inhibitory action on pancreatic β-cell KATP channels can lead to depolarization, calcium influx, and subsequent insulin release.[3] Similarly, in dopaminergic neurons of the substantia nigra pars compacta, which mainly express SUR1-containing KATP channels, high concentrations of this compound have been shown to close these channels.[4]
Experimental Methodologies
The characterization of this compound's cross-reactivity has been primarily achieved through electrophysiological techniques, particularly patch-clamp recordings, in various native and heterologous expression systems.
Electrophysiological Assessment of KATP Channel Activity
Objective: To determine the effect of this compound on the activity of different KATP channel subtypes.
Methodology:
-
Cell Preparation:
-
For native channel studies, cells such as vascular smooth muscle cells, cardiomyocytes, pancreatic β-cells, or neurons are isolated.
-
For heterologous expression, human embryonic kidney (HEK293) cells or Xenopus oocytes are transfected with the cDNAs encoding the specific Kir6.x and SURx subunits to express the desired KATP channel subtype.[2][3]
-
-
Patch-Clamp Recording:
-
Whole-cell or single-channel patch-clamp configurations are used to measure the potassium currents flowing through the KATP channels.
-
The cell membrane is clamped at a specific holding potential, and the current is recorded in response to voltage steps or ramps.
-
-
Drug Application:
-
A baseline current is established before the application of this compound at various concentrations.
-
The change in current amplitude in the presence of this compound indicates its effect on the channel (opening or closing).
-
Specific KATP channel blockers (e.g., glibenclamide) or openers (e.g., diazoxide, pinacidil) are often used as controls to confirm the identity of the recorded currents.
-
-
Data Analysis:
-
Concentration-response curves are generated by plotting the change in current as a function of the this compound concentration.
-
These curves are used to determine the potency of this compound, often expressed as the half-maximal effective concentration (EC50) for channel opening or the half-maximal inhibitory concentration (IC50) for channel closing.
-
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in assessing this compound's cross-reactivity and its downstream effects, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound's cross-reactivity.
Caption: Signaling pathways of this compound in different cell types.
Conclusion
This compound demonstrates a remarkable and clinically significant selectivity for the SUR2B/Kir6.1 KATP channel subtype, making it a potent vasodilator with a targeted antihypertensive effect. Its mild activation of cardiac KATP channels and, more importantly, its inhibitory action on pancreatic and neuronal KATP channels, highlight a complex and subtype-dependent mechanism of action. This bidirectional regulation underscores the importance of understanding the specific KATP channel composition in different tissues to predict the therapeutic and potential side effects of KATP channel modulators. Further research focusing on the precise molecular determinants of this selectivity will be invaluable for the development of next-generation, even more targeted potassium channel therapeutics.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Iptakalim's efficacy compared to other novel KATP channel openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iptakalim's efficacy against other novel ATP-sensitive potassium (KATP) channel openers. The information presented is curated from preclinical and clinical research to assist in evaluating its potential as a therapeutic agent.
Executive Summary
This compound is a novel KATP channel opener with a distinct chemical structure that demonstrates significant selectivity for the SUR2B/Kir6.1 subtype, which is predominantly expressed in vascular smooth muscle.[1] This selectivity contributes to its potent antihypertensive effects with a favorable safety profile.[1] In comparative studies, this compound has been shown to be a more potent activator of the SUR2B/Kir6.1 channel than the conventional KATP channel openers, diazoxide and pinacidil.[1] Its mechanism of action extends beyond simple vasodilation, involving the protection of endothelial function through the activation of the PI3K/Akt/eNOS signaling pathway.
Comparative Efficacy: Quantitative Data
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other KATP channel openers on various KATP channel subtypes. Lower EC50 values indicate higher potency.
| Compound | KATP Channel Subtype | EC50 (µM) | Tissue/Cell Type | Reference |
| This compound | SUR2B/Kir6.1 | More potent than Diazoxide and Pinacidil | Heterologous expression | [1] |
| Diazoxide | Kir6.2/SUR1 | 11 | Recombinant HEK293 cells | |
| Pinacidil | Kir6.2/SUR2A | 11 | Recombinant HEK293 cells | |
| Minoxidil | sarcKATP | 182.6 | Guinea-pig ventricular myocytes | |
| Minoxidil | mitoKATP | 7.3 | Guinea-pig ventricular myocytes | |
| Cromakalim | - | - | - | |
| Levcromakalim | Kir6.2/SUR2B | 0.534 | Recombinant HEK293 cells |
Experimental Protocols
Electrophysiological Assessment of KATP Channel Activity (Patch-Clamp)
Objective: To measure the effect of KATP channel openers on the electrical currents flowing through KATP channels in isolated cells.
Methodology:
-
Cell Preparation: Single vascular smooth muscle cells or human embryonic kidney (HEK) 293 cells heterologously expressing specific KATP channel subtypes (e.g., SUR2B/Kir6.1) are used.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held constant at a specific voltage (e.g., -60 mV) using a patch-clamp amplifier.
-
Drug Application: The KATP channel opener (e.g., this compound) is applied to the cell via a perfusion system at various concentrations.
-
Current Recording: The resulting changes in the potassium current flowing through the KATP channels are recorded and analyzed. The concentration-response curve is then plotted to determine the EC50 value.
Assessment of Vasodilatory Efficacy (Aortic Ring Assay)
Objective: To evaluate the vasorelaxant effects of KATP channel openers on isolated arterial tissue.
Methodology:
-
Tissue Preparation: The thoracic aorta is dissected from a laboratory animal (e.g., rat or rabbit) and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering connective and adipose tissue and cut into rings of 3-5 mm in length.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to a force transducer to measure isometric tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl to induce a stable, submaximal contraction.
-
Drug Application: The KATP channel opener is added cumulatively to the organ bath in increasing concentrations.
-
Tension Recording: The relaxation of the aortic ring in response to each concentration of the drug is recorded. The percentage of relaxation is calculated relative to the pre-contracted tension.
-
Data Analysis: A concentration-response curve is constructed to determine the EC50 value for the vasorelaxant effect.
Signaling Pathways and Experimental Workflows
This compound's Endothelial Protective Signaling Pathway
This compound exerts its beneficial vascular effects not only by directly hyperpolarizing smooth muscle cells but also by activating pro-survival and vasodilatory signaling pathways within endothelial cells. A key pathway implicated is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway.
Caption: this compound-mediated activation of the PI3K/Akt/eNOS pathway.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different KATP channel openers.
References
A Comparative Guide to the Differential Effects of Iptakalim on SUR1 vs. SUR2 KATP Channel Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Iptakalim on ATP-sensitive potassium (KATP) channels containing the sulfonylurea receptor 1 (SUR1) versus the sulfonylurea receptor 2 (SUR2) subunits. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development decisions.
Introduction to this compound and KATP Channels
This compound is a novel ATP-sensitive potassium (KATP) channel opener with a unique chemical structure.[1] KATP channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2] These channels couple the metabolic state of a cell to its electrical activity.[3] The subunit composition of KATP channels varies across different tissues, leading to channels with distinct physiological and pharmacological properties. The primary SUR subunits are SUR1, predominantly found in pancreatic β-cells and neurons, and SUR2, which has two major splice variants: SUR2A (cardiac muscle) and SUR2B (smooth muscle).[4][5] This differential expression allows for the development of tissue-selective KATP channel modulators.
This compound has demonstrated a unique bidirectional regulatory effect on KATP channels, activating those with SUR2 subunits while inhibiting channels containing SUR1 subunits.[6] This differential action presents this compound as a promising therapeutic agent with potential applications in both cardiovascular diseases and metabolic disorders like type 2 diabetes.[6]
Quantitative Comparison of this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on KATP channels with different SUR subunits.
| KATP Channel Subunit Composition | Effect of this compound | Concentration | Experimental System | Reference |
| Kir6.2/SUR1 | Inhibition/Closure | 300-500 µM | Heterologously expressed in HEK293 cells | [1] |
| Kir6.1/SUR2B | Activation | 10-100 µM | Microvascular endothelial cells | [7] |
| SUR2B/Kir6.1 | Significant Selectivity/Activation | Not specified | Heterologously expressed in HEK cells and Xenopus oocytes | [8] |
| SUR2A/Kir6.2 | Mild Effects | Not specified | Heterologously expressed in HEK cells and Xenopus oocytes | [8] |
| Pancreatic β-cell KATP (primarily Kir6.2/SUR1) | Closure and Inhibition | Not specified | Rat pancreatic β-cells | [6] |
| Vascular-type KATP (e.g., Kir6.1/SUR2B) | Activation | Not specified | Heterologously expressed in Xenopus oocytes | [6] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound on SUR1- and SUR2-containing KATP channels lead to distinct downstream cellular responses.
Activation of SUR2-Containing KATP Channels
In vascular smooth muscle cells, the activation of Kir6.1/SUR2B channels by this compound leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to vasodilation.[8]
Inhibition of SUR1-Containing KATP Channels
In pancreatic β-cells, this compound inhibits Kir6.2/SUR1 channels.[6] This inhibition prevents potassium efflux, leading to membrane depolarization. The depolarization activates voltage-gated calcium channels, causing an influx of calcium and a subsequent increase in intracellular calcium concentration, which triggers the release of insulin.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Heterologous Expression and Electrophysiological Recording
This protocol describes the expression of KATP channel subunits in a host system (e.g., HEK293 cells or Xenopus oocytes) and subsequent electrophysiological analysis.
References
- 1. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological analysis of ATP-sensitive potassium channels in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineered interaction between SUR1 and Kir6.2 that enhances ATP sensitivity in KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Iptakalim and nicorandil for vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the vasodilatory properties of Iptakalim and Nicorandil, two important potassium channel openers. By examining their mechanisms of action, quantitative performance, and the experimental protocols used to evaluate them, this document aims to equip researchers with the critical information needed for informed decision-making in drug discovery and development.
Executive Summary
This compound and Nicorandil are both effective vasodilators that function, at least in part, by opening ATP-sensitive potassium (K-ATP) channels. However, their pharmacological profiles exhibit key differences. Nicorandil possesses a dual mechanism of action, functioning as both a K-ATP channel opener and a nitric oxide (NO) donor.[1][2] this compound, a newer agent, is described as a more potent and selective activator of the SUR2B/Kir6.1 subtype of K-ATP channels, which are predominantly found in vascular smooth muscle.[1] This selectivity may contribute to its preferential action on arterioles and small arteries.[1] While direct head-to-head quantitative data on vasodilation in identical experimental settings is limited, this guide synthesizes available data to provide a comparative overview.
Quantitative Performance in Vasodilation
The following table summarizes the available quantitative data for the vasodilatory effects of this compound and Nicorandil. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Parameter | This compound | Nicorandil | Experimental Model |
| EC50 | Data not available in comparable models | 2.2 x 10⁻⁶ M | Norepinephrine-precontracted isolated rat thoracic aorta[3] |
| Emax | Data not available in comparable models | Not explicitly stated, but potent relaxation observed | Norepinephrine-precontracted isolated rat thoracic aorta[3] |
| Mechanism | Selective K-ATP channel opener (SUR2B/Kir6.1)[1] | K-ATP channel opener and Nitric Oxide (NO) donor[1][2] | Various in vitro and in vivo models |
| Potency | More potent activator of SUR2B/Kir6.1 than diazoxide and pinacidil[1] | Potent vasodilator | Heterologous expression systems and isolated tissues[1][3] |
Note: While a specific EC50 value for this compound in a comparable rat aorta model was not found in the reviewed literature, its high potency as a selective SUR2B/Kir6.1 K-ATP channel activator suggests a significant vasodilatory effect.[1] One study demonstrated that this compound at concentrations of 10 and 100 μmol/L significantly increases whole-cell K-ATP currents in microvascular endothelial cells.[4]
Signaling Pathways
The vasodilatory actions of this compound and Nicorandil are mediated by distinct, yet partially overlapping, signaling pathways.
This compound Signaling Pathway
This compound's primary mechanism involves the selective opening of the SUR2B/Kir6.1 subtype of K-ATP channels in vascular smooth muscle cells. This leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in vasodilation.
Nicorandil Signaling Pathway
Nicorandil exhibits a dual mechanism. It opens K-ATP channels, similar to this compound, leading to hyperpolarization-mediated vasodilation. Additionally, its nitrate moiety donates nitric oxide (NO), which activates soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) levels and causing vasodilation through a separate pathway.[1][2]
Experimental Protocols
The following is a representative experimental protocol for assessing the vasodilatory effects of compounds like this compound and Nicorandil using isolated rat aortic rings.
Isolated Rat Aortic Ring Vasodilation Assay
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by an approved method.
-
The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in length.
-
For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps.
2. Experimental Setup:
-
Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.
3. Vasoconstriction and Viability Check:
-
After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or norepinephrine (1 µM), until a stable plateau is reached.
-
The presence of functional endothelium is confirmed by inducing relaxation with acetylcholine (10 µM). A relaxation of more than 70% is indicative of an intact endothelium.
4. Concentration-Response Curve Generation:
-
After washing out the acetylcholine and allowing the tension to return to baseline, the rings are re-contracted with the same vasoconstrictor.
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or Nicorandil) are added to the organ bath.
-
The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
5. Data Analysis:
-
The concentration-response curves are plotted, and the EC50 (the concentration of the drug that produces 50% of its maximal effect) and Emax (the maximal relaxation) values are calculated using a non-linear regression analysis.
Experimental Workflow Diagram
Conclusion
Both this compound and Nicorandil are potent vasodilators with clinical relevance. Nicorandil's dual mechanism of action, combining K-ATP channel opening and nitric oxide donation, provides a broad spectrum of vasodilatory effects. In contrast, this compound's selectivity for the SUR2B/Kir6.1 K-ATP channel subtype may offer a more targeted approach, potentially with a different side-effect profile. Further head-to-head studies under identical experimental conditions are warranted to definitively compare their potencies (EC50 and Emax) and elucidate the full therapeutic potential of each compound. This guide provides a foundational understanding for researchers to design and interpret future investigations into these and other novel vasodilators.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Vasorelaxing action of nicorandil, in comparison with nitroglycerin and Ca antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vascular-Selective Antihypertensive Action of Iptakalim: A Comparative Analysis with Pinacidil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iptakalim and Pinacidil are both recognized as ATP-sensitive potassium (K-ATP) channel openers, a class of drugs that induce vasodilation and lower blood pressure. However, this compound distinguishes itself through a markedly selective antihypertensive action, a feature not as prominent in Pinacidil. This guide provides a detailed comparison of these two agents, focusing on the molecular and physiological underpinnings of this compound's vascular selectivity. Through an examination of their mechanisms of action, differential effects on K-ATP channel subtypes, and supporting experimental data, we elucidate why this compound offers a more targeted therapeutic approach.
Mechanism of Action: A Tale of Two Openers
At the core of their antihypertensive effects, both this compound and Pinacidil function by opening K-ATP channels in the plasma membrane of vascular smooth muscle cells. The opening of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions (Ca2+) through voltage-gated calcium channels, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.
However, the nuanced differences in their interaction with K-ATP channel subtypes and their dependence on intracellular factors are the primary determinants of their distinct pharmacological profiles.
This compound: A Selective Activator of Vascular K-ATP Channels
This compound exhibits significant selectivity for the SUR2B/Kir6.1 subtype of K-ATP channels.[1] This subtype is predominantly expressed in the smooth muscle of resistance arterioles and small arteries, which are crucial for regulating peripheral vascular resistance and, consequently, blood pressure.[1] This high selectivity for SUR2B/Kir6.1 is a cornerstone of this compound's targeted antihypertensive action, with minimal effects on other tissues.[1]
Furthermore, the activation of K-ATP channels by this compound is uniquely dependent on ATP hydrolysis, a process that is not a prerequisite for Pinacidil's action.[2] This suggests a more intricate and potentially regulated mechanism of action for this compound.
Pinacidil: A Non-Selective K-ATP Channel Opener
In contrast to this compound, Pinacidil is a non-selective K-ATP channel opener. It activates various subtypes of K-ATP channels, including those found in cardiac muscle (SUR2A/Kir6.2) and pancreatic beta-cells (SUR1/Kir6.2), in addition to vascular smooth muscle.[3][4] This lack of selectivity can lead to a broader range of physiological effects, some of which may be undesirable in the context of hypertension treatment. For instance, its action on cardiac K-ATP channels can influence cardiac function.[5] Pinacidil's mechanism does not necessitate ATP hydrolysis; the binding of ATP ligands is sufficient for its channel-opening effect.[2]
Comparative Efficacy and Potency
Experimental data indicates that this compound is a more potent activator of the SUR2B/Kir6.1 subtype of K-ATP channels compared to Pinacidil.[1][6] This enhanced potency at the target site contributes to its effective antihypertensive action at lower concentrations, potentially reducing the risk of off-target effects.
| Drug | Target K-ATP Channel Subtype | Relative Potency | Tissue Selectivity |
| This compound | SUR2B/Kir6.1 | High | High (Resistance Vessels) |
| Pinacidil | SUR1/Kir6.2, SUR2A/Kir6.2, SUR2B/Kir6.1 | Moderate | Low (Broad) |
This table provides a qualitative summary based on available literature. Direct comparative studies with EC50/IC50 values across all subtypes are limited.
Signaling Pathways and Experimental Workflows
The differential actions of this compound and Pinacidil can be visualized through their signaling pathways and the experimental workflows used to characterize them.
Signaling Pathway of Vasodilation
The following diagram illustrates the general signaling pathway for K-ATP channel opener-induced vasodilation, highlighting the selective action of this compound.
Caption: Signaling pathway of this compound and Pinacidil.
Experimental Workflow: Wire Myography
Wire myography is a standard technique to assess the vasoactive properties of compounds on isolated blood vessels.
Caption: Experimental workflow for wire myography.
Detailed Experimental Protocols
Patch-Clamp Electrophysiology for K-ATP Channel Activity
Objective: To measure the activity of K-ATP channels in response to this compound and Pinacidil in isolated vascular smooth muscle cells.
Methodology:
-
Cell Isolation: Isolate single vascular smooth muscle cells from resistance arteries (e.g., mesenteric arteries) of a suitable animal model (e.g., rat) via enzymatic digestion.
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp technique to record macroscopic K-ATP currents.
-
Prepare a pipette solution containing a low concentration of ATP (e.g., 100-1000 µmol/L for this compound studies) to allow for channel opening.[2] The external solution should be a physiological salt solution.
-
Hold the membrane potential at a level such as -100 mV to record outward K+ currents.[2]
-
Establish a stable baseline current.
-
Perfuse the cells with increasing concentrations of this compound or Pinacidil.
-
Record the changes in current amplitude.
-
To confirm the current is through K-ATP channels, apply a specific blocker like glibenclamide.[2]
-
-
Data Analysis:
-
Measure the current density (pA/pF) at each drug concentration.
-
Construct a dose-response curve and calculate the EC50 value for each compound.
-
Wire Myography for Vascular Reactivity
Objective: To compare the vasorelaxant effects of this compound and Pinacidil on isolated resistance arteries.
Methodology:
-
Vessel Preparation: Dissect resistance arteries (e.g., mesenteric arteries) and cut them into small segments (approx. 2 mm).
-
Mounting: Mount the arterial segments in a wire myograph chamber filled with a physiological salt solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
Equilibration and Viability Check: Allow the vessels to equilibrate under a standardized tension. Test for viability and endothelial integrity using a high-potassium solution and an endothelium-dependent vasodilator (e.g., acetylcholine).
-
Contraction: Pre-contract the vessels to a stable tone using a vasoconstrictor agent (e.g., norepinephrine or phenylephrine).
-
Drug Application: Add this compound or Pinacidil to the bath in a cumulative manner, allowing the vessel to reach a stable relaxation at each concentration.
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension.
-
Express the relaxation as a percentage of the pre-contracted tone.
-
Plot the concentration-response curves and determine the EC50 and maximal relaxation (Emax) values for each drug.
-
Conclusion
The selective antihypertensive action of this compound is primarily attributed to its high affinity and potency for the SUR2B/Kir6.1 subtype of K-ATP channels, which are predominantly located in the resistance vasculature. This contrasts with the non-selective nature of Pinacidil, which interacts with a broader range of K-ATP channel subtypes, potentially leading to more widespread physiological effects. The unique dependence of this compound on ATP hydrolysis for channel activation further distinguishes its mechanism of action. These fundamental differences underscore this compound's potential as a more targeted therapeutic agent for the management of hypertension, offering a promising avenue for further research and drug development in the pursuit of more precise and effective cardiovascular therapies.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of KATP channel openers diazoxide and pinacidil in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of the potassium channel openers cromakalim and pinacidil and the cromakalim analog U-89232 on isolated vascular and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of ATP-sensitive K channels in heart cells by pinacidil: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutational analysis of the Kir6.1 gene in Chinese hypertensive patients treated with the novel ATP-sensitive potassium channel opener this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the ATP-Dependency of Iptakalim and Pinacidil in K-ATP Channel Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ATP-dependent mechanisms of two prominent K-ATP channel openers, Iptakalim and pinacidil. The information presented herein is supported by experimental data to assist researchers in understanding the nuanced differences in their modes of action.
Contrasting Mechanisms of K-ATP Channel Activation
This compound and pinacidil are both recognized as openers of ATP-sensitive potassium (K-ATP) channels, a critical function in cellular physiology, particularly in the cardiovascular and nervous systems. However, their interaction with the channel in the presence of intracellular ATP reveals distinct mechanisms of action. Experimental evidence indicates that the efficacy of this compound as a K-ATP channel opener is intricately linked to the intracellular ATP concentration and requires ATP hydrolysis. In contrast, pinacidil demonstrates a broader range of activity across varying ATP levels and its function is independent of ATP hydrolysis.
A key study demonstrated that this compound effectively activates K-ATP channels at intracellular ATP concentrations of 100 µM and 1000 µM.[1] However, its channel-opening effects are diminished at lower (10 µM) and higher (3000 µM and 5000 µM) ATP concentrations.[1] Furthermore, in the presence of a non-hydrolyzable ATP analog, ATPγS, this compound failed to activate K-ATP channels, suggesting a dependency on the energy derived from ATP hydrolysis for its activity.[1]
Conversely, pinacidil effectively activates K-ATP channels across a wider spectrum of intracellular ATP concentrations, ranging from 10 µM to 5000 µM.[1] Importantly, pinacidil's ability to open these channels persists even in the presence of ATPγS, indicating that its mechanism is not reliant on ATP hydrolysis.[1] The antagonism between pinacidil and ATP has been described as non-competitive.
Quantitative Data Summary
The following table summarizes the effective intracellular ATP concentrations for K-ATP channel activation by this compound and pinacidil based on whole-cell patch-clamp experiments.
| Compound | Effective Intracellular ATP Concentration Range for K-ATP Channel Activation | Activity with Non-Hydrolyzable ATP Analog (ATPγS) | Reference |
| This compound | 100 µM - 1000 µM | Ineffective | [1] |
| Pinacidil | 10 µM - 5000 µM | Effective | [1] |
Experimental Protocols
The data presented is primarily derived from whole-cell patch-clamp electrophysiology. This technique allows for the measurement of ion channel activity in individual cells.
Whole-Cell Patch-Clamp Protocol for K-ATP Channel Current Measurement
This protocol provides a representative methodology for assessing the ATP-dependency of K-ATP channel openers.
1. Cell Preparation:
-
Isolate and culture the target cells (e.g., mesenteric microvascular endothelial cells, cardiomyocytes) on glass coverslips.
-
Prior to recording, wash the cells with an extracellular solution.
2. Solutions:
-
Extracellular (Pipette) Solution (in mM): 140 KCl, 1.2 MgCl₂, 2.6 CaCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.
-
Intracellular (Bath) Solution (in mM): 127 KCl, 1 MgCl₂, 13 KOH, 5 EGTA, 10 HEPES, 10 Glucose. Adjust pH to 7.2 with KOH.
-
Internal Perfusion Solution: The intracellular solution supplemented with varying concentrations of Mg-ATP (e.g., 10 µM, 100 µM, 1 mM, 3 mM, 5 mM) or ATPγS (1 mM) to assess ATP dependency. The compound of interest (this compound or pinacidil) is added to the extracellular solution or the internal perfusion solution.
3. Electrophysiological Recording:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the extracellular solution.
-
Form a high-resistance seal (GΩ seal) between the micropipette and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -100 mV to record K-ATP currents.
-
Perfuse the cell with the internal solution containing the desired ATP concentration and the test compound.
-
Record the resulting whole-cell currents using an appropriate amplifier and data acquisition system.
4. Data Analysis:
-
Measure the amplitude of the outward K+ current as an indicator of K-ATP channel activity.
-
Compare the current amplitude in the presence and absence of the test compound at different ATP concentrations.
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow and the proposed signaling pathways for this compound and pinacidil.
References
Safety Operating Guide
Navigating the Safe Disposal of Iptakalim: A Procedural Guide
Iptakalim: Key Chemical and Safety Data
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes key information for this compound hydrochloride.
| Property | Data | Reference |
| Chemical Name | 2,3–dimethyl-N-(1-methylethyl)-2-butanamine hydrochloride | [1] |
| Molecular Formula | C9H22ClN | N/A (General Chemical Knowledge) |
| Molecular Weight | 179.73 g/mol | N/A (General Chemical Knowledge) |
| Appearance | Crystalline solid | N/A (General Chemical Knowledge) |
| Solubility | Soluble in PBS (100 mg/mL) | [2] |
| Storage | Stock solution: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [2] |
| Purity | 98.0% | [2] |
| Known Hazards | May cause skin, eye, and respiratory irritation. Toxic to aquatic life with long-lasting effects. | (Inferred from similar compounds) |
Experimental Protocols: General Handling and Preparation of Solutions
When working with this compound, it is crucial to follow standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear ANSI Z87.1-compliant chemical splash goggles. For procedures with a high risk of splashing, a face shield should be worn over the goggles.[3]
-
Hand Protection: Use chemical-resistant nitrile gloves. Double-gloving is recommended for enhanced safety.[3]
-
Body Protection: A full-length, buttoned laboratory coat with long sleeves is mandatory to protect skin and clothing.[3]
-
Footwear: Wear sturdy, closed-toe shoes that cover the entire foot.[3]
-
Respiratory Protection: Handle solid this compound and prepare solutions in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[3]
Preparation of Solutions: For in-vivo studies, it is recommended to prepare fresh solutions and use them promptly.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] For aqueous stock solutions, filtration and sterilization with a 0.22 μm filter before use is advised.[2]
Proper Disposal Procedures for this compound
The following step-by-step guide outlines the recommended disposal procedures for this compound and its associated waste, in accordance with general principles of hazardous waste management.[4][5]
Step 1: Waste Segregation and Collection
-
Solid this compound Waste:
-
Collect unused or expired solid this compound in its original container, if possible, ensuring the label is intact and legible.[4]
-
If the original container is not available, use a clearly labeled, sealed, and compatible waste container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
-
Liquid this compound Waste (Solutions):
-
Contaminated Materials:
-
Dispose of all materials that have come into contact with this compound, such as gloves, pipette tips, and contaminated labware, as hazardous waste.
-
Place these items in a designated, sealed, and labeled hazardous waste bag or container.[5]
-
Step 2: Storage of Waste
-
Store all this compound waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure containers are tightly closed to prevent spills or the release of vapors.
Step 3: Disposal
-
Arrange for the disposal of all this compound waste through your institution's approved hazardous waste management service.
-
Provide the waste management service with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) if available.
Step 4: Decontamination
-
Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Dispose of any materials used for decontamination as hazardous waste.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound waste, the following flowchart has been developed.
Caption: this compound Waste Disposal Workflow.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, contributing to a secure laboratory environment and minimizing environmental impact.
References
- 1. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. m.youtube.com [m.youtube.com]
- 7. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
